5-Chloro-4-nitrothiophene-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-chloro-4-nitrothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO4S/c6-4-2(7(10)11)1-3(12-4)5(8)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKDYXWPDMALDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20527608 | |
| Record name | 5-Chloro-4-nitrothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20527608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89166-85-8 | |
| Record name | 5-Chloro-4-nitrothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20527608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-4-nitrothiophene-2-carboxylic acid (CAS 89166-85-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to this comprehensive technical guide on 5-Chloro-4-nitrothiophene-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide you not with a mere datasheet, but with a deep, functional understanding of this versatile heterocyclic building block. This guide is structured to deliver not just protocols and properties, but the underlying chemical logic and strategic considerations that empower effective research and development. We will explore its synthesis, reactivity, and potential applications, grounded in established chemical principles and supported by citable literature, to ensure your work is both innovative and scientifically rigorous.
Molecular Overview and Physicochemical Properties
This compound is a polysubstituted thiophene derivative. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific arrangement of the chloro, nitro, and carboxylic acid groups on this scaffold imparts a unique electronic character and reactivity profile, making it a valuable intermediate in organic synthesis.
The electron-withdrawing nature of both the nitro group and the chlorine atom significantly influences the reactivity of the thiophene ring and the acidity of the carboxylic acid. The nitro group, in particular, is a strong deactivating group for electrophilic aromatic substitution but activates the ring towards nucleophilic aromatic substitution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89166-85-8 | [2] |
| Molecular Formula | C₅H₂ClNO₄S | [2] |
| Molecular Weight | 207.59 g/mol | [2] |
| Physical Form | Solid (Powder) | |
| Melting Point | Data not consistently reported in literature. | |
| Storage Temperature | Refrigerator (2-8°C), in a dark, inert atmosphere. | |
| Purity (Typical) | ≥95% - 97% | [2] |
| InChI Key | FZKDYXWPDMALDM-UHFFFAOYSA-N |
Synthesis and Purification
The primary route to this compound is through the nitration of its precursor, 5-chlorothiophene-2-carboxylic acid (CAS 24065-33-6). The synthesis of this precursor is itself a well-established multi-step process. Understanding the synthesis of the precursor is crucial for supply chain considerations and for potential in-house synthesis.
Synthesis of the Precursor: 5-Chlorothiophene-2-carboxylic acid
Several methods for the synthesis of 5-chlorothiophene-2-carboxylic acid have been reported, often driven by its importance as a key intermediate for the anticoagulant drug Rivaroxaban.[3][4]
Common Synthetic Routes Include:
-
Grignard Reaction: Reaction of 5-chloro-2-bromothiophene with magnesium to form a Grignard reagent, followed by quenching with carbon dioxide.[5]
-
Friedel-Crafts Acylation: Acylation of 2-chlorothiophene with trichloroacetyl chloride and a Lewis acid, followed by hydrolysis of the resulting trichloromethyl ketone.[5]
-
Oxidation: Oxidation of 5-chloro-2-acetylthiophene using an oxidizing agent like sodium chlorite.[5]
-
One-Pot Chlorination and Oxidation: A method starting from 2-thiophenecarboxaldehyde, which undergoes chlorination to form 5-chloro-2-thiophenecarboxaldehyde, followed by in-situ oxidation to the carboxylic acid.[3]
The choice of route often depends on the cost and availability of starting materials, scalability, and waste management considerations.
Core Synthesis: Nitration of 5-Chlorothiophene-2-carboxylic acid
The introduction of the nitro group at the 4-position is achieved through electrophilic aromatic substitution. The thiophene ring is generally reactive towards electrophiles, but the presence of the deactivating carboxylic acid and chloro groups requires controlled nitrating conditions to achieve the desired regioselectivity.
Caption: Synthetic pathway to the title compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the nitration of thiophene derivatives. Researchers should perform their own risk assessment and optimization.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 5-10 equivalents).
-
Cooling: Cool the sulfuric acid to 0-5°C using an ice-salt bath.
-
Substrate Addition: Slowly add 5-chlorothiophene-2-carboxylic acid (1.0 eq.) in portions, ensuring the temperature remains below 10°C. Stir until all the solid has dissolved.
-
Nitrating Mixture: Prepare a nitrating mixture by cautiously adding fuming nitric acid (e.g., 1.1 eq.) to concentrated sulfuric acid in a separate cooled flask.
-
Nitration: Add the nitrating mixture dropwise to the solution of the thiophene carboxylic acid, maintaining the reaction temperature between 0°C and 5°C. The rate of addition should be controlled to prevent a temperature rise.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for a specified time (e.g., 1-2 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper to remove residual acid.
-
Drying: Dry the product under vacuum, preferably over a desiccant like phosphorus pentoxide.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture).
Causality Behind Experimental Choices:
-
Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is critical to prevent over-nitration and the formation of undesired byproducts. It also helps to control the regioselectivity of the reaction.
-
Sulfuric Acid as Solvent: Sulfuric acid serves both as a solvent and as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Slow, Dropwise Addition: This ensures that the concentration of the nitrating agent is kept low at any given time, allowing for better temperature control and minimizing side reactions.
-
Quenching on Ice: This step serves to stop the reaction by diluting the acid and to precipitate the organic product, which is typically insoluble in water.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of this compound. While a comprehensive, publicly available dataset of spectra for the title compound is not readily found, the expected spectral features can be predicted based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A single proton signal (singlet) for the hydrogen at the 3-position of the thiophene ring, expected to be significantly downfield due to the deshielding effects of the adjacent nitro group and the overall electron-deficient nature of the ring. A very broad singlet for the carboxylic acid proton, typically appearing far downfield (>10 ppm), the position of which is concentration and solvent dependent.[6] |
| ¹³C NMR | Five distinct carbon signals are expected. The carboxyl carbon will appear in the typical range for carboxylic acids (165-185 ppm).[7] The four carbons of the thiophene ring will have shifts influenced by their substituents. The carbon bearing the nitro group (C4) and the carbon bearing the carboxylic acid group (C2) are expected to be the most deshielded among the ring carbons. |
| IR Spectroscopy | A very broad O-H stretching band for the carboxylic acid dimer from approximately 2500-3300 cm⁻¹.[8] A strong C=O stretching absorption for the carboxylic acid, typically around 1690-1760 cm⁻¹.[8] Strong asymmetric and symmetric stretching bands for the nitro group (NO₂), typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺). A prominent M+2 peak with an intensity of about one-third of the M⁺ peak will be observed due to the natural isotopic abundance of ³⁷Cl.[9] Fragmentation will likely involve the loss of the hydroxyl group (-OH), water (-H₂O), and the carboxylic acid group (-COOH). |
Researchers are strongly encouraged to acquire and interpret their own spectral data for confirmation.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay of its three functional groups.
Caption: Key reactivity sites of the molecule.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, such as:
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate.
-
Amidation: Conversion to an acid chloride (e.g., using thionyl chloride, SOCl₂) followed by reaction with an amine is a common strategy to form amides. This is a crucial step in the synthesis of many biologically active molecules.[10]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, although this requires strong reducing agents like lithium aluminum hydride (LiAlH₄).
Nucleophilic Aromatic Substitution (SₙAr)
The presence of the strongly electron-withdrawing nitro group at the 4-position activates the chlorine atom at the 5-position for nucleophilic aromatic substitution. This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, or thiolates. This reactivity is a powerful tool for introducing further diversity into the thiophene scaffold.
Application in Heterocyclic Synthesis: Thieno[2,3-b][6][9]thiazin-5-ones
A notable application of this compound is as a starting material for the synthesis of fused heterocyclic systems. For example, it is a precursor for thieno[2,3-b][5][8]thiazin-5-ones.[5][11]
Workflow: Synthesis of Thieno[2,3-b][5][8]thiazin-5-one derivatives
-
Amide Formation: The carboxylic acid is first activated (e.g., as an acid chloride) and reacted with an appropriate amine to form an amide.
-
Reduction of Nitro Group: The nitro group is selectively reduced to an amino group (-NH₂), typically using a reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation.
-
Intramolecular Cyclization: The newly formed amino group can then undergo an intramolecular nucleophilic substitution, displacing the chlorine atom to form the fused thiazinone ring system.
This synthetic sequence highlights the utility of having the chloro, nitro, and carboxylic acid groups in this specific arrangement, allowing for a programmed series of reactions to build a more complex molecular architecture.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is in a refrigerator (2-8°C).
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its value lies not only in its constituent parts but in their strategic placement, which allows for a range of selective chemical transformations. For the medicinal chemist and drug development professional, this compound offers a robust scaffold for the synthesis of novel heterocyclic compounds with potential biological activity. A thorough understanding of its synthesis, reactivity, and handling is the foundation for leveraging its full potential in the laboratory and beyond.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 4. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 [quickcompany.in]
- 5. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 [sigmaaldrich.com]
A Comprehensive Technical Guide to 5-Chloro-4-nitrothiophene-2-carboxylic acid
Introduction and Strategic Importance
5-Chloro-4-nitrothiophene-2-carboxylic acid (CAS No: 89166-85-8) is a polysubstituted heterocyclic compound built upon a thiophene core. Its strategic importance in modern chemistry stems from the unique electronic properties conferred by its substituents: a carboxylic acid, a chloro group, and a nitro group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.
The presence of both electron-withdrawing (nitro, chloro) and potentially reactive (carboxylic acid) moieties on the thiophene ring creates a scaffold ripe for diverse chemical transformations. This guide provides an in-depth analysis of its fundamental physicochemical properties, offering field-proven insights into its synthesis, characterization, stability, and handling. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development pipelines. Its classification as a "Protein Degrader Building Block" further underscores its relevance in cutting-edge therapeutic design.[1]
Chemical Identity and Molecular Architecture
A precise understanding of the molecule's structure is fundamental to predicting its behavior and reactivity.
-
Molecular Formula: C₅H₂ClNO₄S[1]
-
Molecular Weight: 207.59 g/mol [2]
-
IUPAC Name: this compound
-
InChI: 1S/C5H2ClNO4S/c6-4-2(7(10)11)1-3(12-4)5(8)9/h1H,(H,8,9)
-
InChIKey: FZKDYXWPDMALDM-UHFFFAOYSA-N
Caption: 2D structure of this compound.
Synthesis Pathway and Rationale
The synthesis of this compound logically proceeds from its non-nitrated precursor, 5-chlorothiophene-2-carboxylic acid. The introduction of the nitro group is a critical step, achieved via electrophilic aromatic substitution.
Rationale for Synthetic Choice: Thiophene rings are generally reactive towards electrophiles. However, the presence of the deactivating carboxylic acid and chloro groups makes the reaction more challenging than with unsubstituted thiophene. The nitration must be performed under controlled conditions to achieve regioselective substitution at the C4 position. The use of a nitrating agent like nitric acid in a strong acid medium such as sulfuric acid is a standard approach for such transformations.
High-Level Synthesis Protocol:
-
Precursor Preparation: 5-Chlorothiophene-2-carboxylic acid is used as the starting material. This compound is a known intermediate in the synthesis of pharmaceuticals like Rivaroxaban.[3]
-
Nitration: The precursor is carefully dissolved in a suitable solvent (e.g., concentrated sulfuric acid) at a reduced temperature to control the reaction rate.
-
Addition of Nitrating Agent: A nitrating mixture (e.g., a combination of nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature to prevent side reactions and ensure regioselectivity.
-
Reaction Monitoring: The reaction is stirred until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is quenched by pouring it over ice, leading to the precipitation of the crude product. The solid is then collected by filtration, washed to remove residual acid, and dried.
-
Purification: The crude product is purified, typically by recrystallization from an appropriate solvent system, to yield the final high-purity compound.
Caption: Workflow for the synthesis of the target compound.
Core Physicochemical Properties
The utility of a chemical building block is defined by its physical and chemical properties. The data presented here is a synthesis of information from supplier safety data sheets and computational predictions.
Table 1: Summary of Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 89166-85-8 | [1] |
| Molecular Formula | C₅H₂ClNO₄S | [1] |
| Molecular Weight | 207.59 g/mol | [2] |
| Physical Form | Solid | |
| Boiling Point | 390.4°C at 760 mmHg (Predicted) | [4] |
| Density | 1.801 g/cm³ (Predicted) | [4] |
| Flash Point | 189.9°C (Predicted) | [4] |
| Purity | ≥95% - 97% (Typical commercial grades) | [1] |
| Storage | Refrigerator; Keep in dark place, Sealed in dry |[3] |
Solubility and Acidity (pKa)
-
Solubility: While explicit experimental solubility data is scarce, the molecular structure allows for a reasoned prediction. The presence of the highly polar carboxylic acid and nitro groups suggests potential solubility in polar organic solvents. The precursor, 5-chlorothiophene-2-carboxylic acid, is slightly soluble in DMSO and methanol, and similar behavior can be expected for the nitrated derivative.[3] Its solubility in aqueous media will be pH-dependent; it will be more soluble in basic solutions where the carboxylic acid is deprotonated to form a carboxylate salt.
-
Acidity (pKa): The primary acidic proton is that of the carboxylic acid group. The acidity of this proton is significantly enhanced by the strong electron-withdrawing effects of both the nitro group and the chlorine atom. These groups pull electron density away from the carboxylate group, stabilizing the conjugate base and thus lowering the pKa (increasing acidity). For context, the predicted pKa of the less acidic precursor, 5-chlorothiophene-2-carboxylic acid, is approximately 3.32.[3] Therefore, the pKa of this compound is expected to be even lower, making it a relatively strong organic acid.
Spectroscopic Profile
Spectroscopic analysis is essential for structural verification and purity assessment.
-
Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:
-
A very broad O-H stretch from the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region.
-
A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1725 cm⁻¹.[5]
-
Asymmetric and symmetric N-O stretches from the nitro group, typically found near 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C-Cl stretching vibrations, which are typically found in the 600-800 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Thiophene Proton: A single proton is attached to the thiophene ring. Due to the strong deshielding effects of the adjacent nitro and sulfur atoms, its signal is expected to appear significantly downfield in the aromatic region.
-
Carboxylic Acid Proton: A broad singlet, characteristic of an acidic proton, will be observed far downfield, typically >10 ppm. Its position can be concentration-dependent and it is exchangeable with D₂O.[6]
-
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight (207.59 g/mol ). Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) or the nitro group (-46 Da).
Chemical Reactivity and Stability
-
Stability: The compound is stable under normal storage conditions.[4] To maintain its integrity, it should be stored in a cool, dark, and dry environment, preferably in a refrigerator and in a tightly sealed container to protect it from moisture and light.[3]
-
Reactivity:
-
Incompatible Materials: It should be kept away from strong oxidizing agents and strong bases.[7]
-
Hazardous Decomposition: Under fire conditions, hazardous decomposition products can be formed, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[8]
-
Functional Group Reactivity: The carboxylic acid moiety is a primary site for reactions such as esterification, amide bond formation (coupling reactions), and conversion to an acyl chloride. The nitro group can be reduced to an amine, providing a route to another key functional group. This dual reactivity makes it a powerful intermediate for building molecular complexity.
-
Applications in Research and Development
This compound is not an end-product but a strategic intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules.
-
Pharmaceutical Synthesis: As a heterocyclic building block, it is used in the construction of novel chemical entities. Nitrothiophene derivatives have been investigated for their potential as prodrugs, which can be activated by bacterial nitroreductases, making them of interest in the development of narrow-spectrum antibacterial agents.[9]
-
Medicinal Chemistry: The compound serves as a scaffold for creating libraries of compounds for screening against various biological targets. Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related modalities that are at the forefront of modern drug discovery.[1]
-
Agrochemicals: The methyl ester of this acid is noted for its use as a key intermediate in the synthesis of agrochemicals, leveraging the biological activity often associated with the thiophene nucleus.
Safety and Handling Protocol
Adherence to safety protocols is non-negotiable when working with this compound.
-
Hazard Identification:
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.
-
-
Handling and Storage:
-
Avoid dust generation and accumulation.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Facilities should be equipped with an eyewash station and a safety shower.[10]
-
Experimental Protocol: Characterization by FT-IR Spectroscopy
This protocol outlines a self-validating system for verifying the identity and purity of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy.
Objective: To obtain a high-quality infrared spectrum of the solid sample to confirm the presence of key functional groups and compare it against a reference spectrum if available.
Methodology Rationale: Attenuated Total Reflectance (ATR) is chosen for its simplicity, speed, and minimal sample preparation, making it ideal for routine analysis of solid powders.
Step-by-Step Procedure:
-
Instrument Preparation: Power on the FT-IR spectrometer and allow the source and detector to stabilize for at least 15-20 minutes. This ensures a stable baseline and maximizes signal-to-noise.
-
Background Collection: Before analyzing the sample, a background spectrum must be collected. Ensure the ATR crystal (typically diamond or germanium) is clean. Lower the anvil and collect a background scan. This step is critical as it subtracts the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) from the final sample spectrum.
-
Sample Application: Place a small, representative amount of the this compound powder onto the center of the ATR crystal. Only a few milligrams are needed.
-
Pressure Application: Lower the pressure anvil onto the sample until sufficient pressure is applied to ensure good optical contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard collection range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis and Validation:
-
Process the collected spectrum (e.g., baseline correction if necessary).
-
Identify the key absorption bands and compare their positions (in cm⁻¹) to expected values (see Section 4.2).
-
Self-Validation: The presence of a strong carbonyl peak (~1700 cm⁻¹), a very broad O-H stretch (2500-3300 cm⁻¹), and distinct nitro group stretches (~1550 and ~1350 cm⁻¹) provides strong, cross-validating evidence for the compound's identity. The absence of significant unexpected peaks indicates high purity.
-
-
Cleaning: Thoroughly clean the ATR crystal and anvil with a suitable solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.
Caption: Standard workflow for FT-IR characterization using ATR.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 89166-85-8 | this compound - AiFChem [aifchem.com]
- 3. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lucasmilhaupt.com [lucasmilhaupt.com]
- 8. fishersci.com [fishersci.com]
- 9. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Spectroscopic Characterization of 5-Chloro-4-nitrothiophene-2-carboxylic acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic profile of 5-Chloro-4-nitrothiophene-2-carboxylic acid, a key intermediate in medicinal chemistry and material science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The interpretations presented herein are grounded in established spectroscopic principles and comparative data from structurally related thiophene derivatives.
Introduction
This compound (Molecular Formula: C₅H₂ClNO₄S, Molecular Weight: 207.6 g/mol , CAS: 89166-85-8) is a substituted thiophene derivative featuring three distinct functional groups: a carboxylic acid, a nitro group, and a chloro group, all attached to the aromatic thiophene ring.[1][2][3] The electronic interplay between the electron-donating sulfur atom in the thiophene ring and the powerful electron-withdrawing effects of the nitro, chloro, and carboxylic acid groups results in a unique and complex spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and predicting its reactivity in synthetic transformations.
Molecular Structure and Spectroscopic Correlation
The strategic placement of substituents on the thiophene ring dictates the molecule's electronic and, consequently, its spectroscopic properties. The following diagram illustrates the molecular structure and numbering of this compound.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands. The presence of a carboxylic acid, a nitro group, and a substituted thiophene ring will each give rise to distinct vibrational modes.
Predicted IR Absorption Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
| 3300-2500 | O-H stretch | Carboxylic Acid | Broad, Strong |
| 1710-1680 | C=O stretch | Carboxylic Acid | Strong |
| 1550-1510 | Asymmetric NO₂ stretch | Nitro Group | Strong |
| 1350-1310 | Symmetric NO₂ stretch | Nitro Group | Strong |
| 1320-1210 | C-O stretch | Carboxylic Acid | Medium |
| ~1450 & ~1050 | C=C & C-S stretches | Thiophene Ring | Medium-Weak |
| 800-700 | C-Cl stretch | Chloro Group | Medium |
Interpretation:
The most prominent feature in the IR spectrum will be the very broad O-H stretching vibration of the carboxylic acid, appearing in the 3300-2500 cm⁻¹ region.[4][5][6] This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. The carbonyl (C=O) stretch is expected to be a strong, sharp band around 1710-1680 cm⁻¹. The presence of electron-withdrawing groups on the thiophene ring may shift this absorption to a slightly higher wavenumber compared to a simple alkyl carboxylic acid.
The nitro group will be readily identifiable by two strong absorptions: an asymmetric stretch between 1550-1510 cm⁻¹ and a symmetric stretch in the 1350-1310 cm⁻¹ range.[7] These are characteristic absorptions for aromatic nitro compounds. The C-O stretch of the carboxylic acid will likely appear as a medium intensity band between 1320-1210 cm⁻¹.[4] Vibrations associated with the thiophene ring and the C-Cl bond are also expected, though they may be less intense and could overlap with other signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and electronic environment of the molecule. Due to the substitution pattern, this compound has only one proton on the thiophene ring, which will simplify the ¹H NMR spectrum.
¹H NMR Spectroscopy
The single aromatic proton is expected to be significantly deshielded due to the strong electron-withdrawing effects of the adjacent nitro group and the chloro and carboxylic acid groups on the ring. The carboxylic acid proton will also be present, typically at a very downfield chemical shift.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | Singlet | 1H | -COOH |
| ~8.0-8.5 | Singlet | 1H | Thiophene H-3 |
Interpretation:
The carboxylic acid proton is expected to appear as a broad singlet in the 12-13 ppm range, although its exact position and broadness can be influenced by concentration and solvent.[5][6][8] The lone proton on the thiophene ring (H-3) is predicted to be a singlet at a downfield chemical shift of approximately 8.0-8.5 ppm. The strong deshielding is a cumulative effect of the electron-withdrawing substituents. For comparison, the protons on unsubstituted thiophene resonate at around 7.0-7.3 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The chemical shifts of the carbon atoms in the thiophene ring will be influenced by the attached substituents.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (Carboxylic Acid) |
| ~150-155 | C4-NO₂ |
| ~140-145 | C2-COOH |
| ~135-140 | C5-Cl |
| ~130-135 | C3-H |
Interpretation:
The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-170 ppm region.[5][6] The carbon atoms directly attached to the electron-withdrawing nitro and chloro groups (C4 and C5) will be significantly deshielded and are predicted to appear at the downfield end of the aromatic region. The carbon bearing the carboxylic acid group (C2) will also be deshielded. The protonated carbon (C3) is expected to be the most upfield of the thiophene ring carbons.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining information about the molecule's fragmentation pattern, which can further confirm its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 207/209 | Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom |
| 190/192 | Loss of OH (M⁺ - 17) |
| 162/164 | Loss of COOH (M⁺ - 45) |
| 161 | Loss of NO₂ (M⁺ - 46) |
Interpretation:
The mass spectrum is expected to show a molecular ion peak at m/z 207, with a smaller peak at m/z 209 in a roughly 3:1 ratio, which is the characteristic isotopic signature of a compound containing one chlorine atom. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-OH), leading to a fragment at m/z 190/192.[9] Another significant fragmentation would be the loss of the entire carboxyl group (-COOH), resulting in a peak at m/z 162/164. The loss of the nitro group (-NO₂) would give rise to a fragment at m/z 161.
The following diagram illustrates a plausible fragmentation pathway for this compound in mass spectrometry.
Caption: Predicted key fragmentation pathways for this compound.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific equipment being used.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of this compound with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of a blank KBr pellet.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Conclusion
The spectroscopic characterization of this compound is defined by the interplay of its constituent functional groups. The predicted IR, NMR, and MS data provide a comprehensive spectral fingerprint that is essential for its unambiguous identification and quality control. The strong electron-withdrawing nature of the nitro, chloro, and carboxylic acid groups dominates the electronic environment of the thiophene ring, leading to characteristic downfield shifts in the NMR spectra and influencing the vibrational frequencies in the IR spectrum. The fragmentation patterns observed in mass spectrometry further corroborate the proposed structure. This guide provides a foundational understanding for researchers working with this important chemical entity.
References
- 1. calpaclab.com [calpaclab.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 89166-85-8 | this compound - AiFChem [aifchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
"5-Chloro-4-nitrothiophene-2-carboxylic acid molecular structure and weight"
An In-Depth Technical Guide to 5-Chloro-4-nitrothiophene-2-carboxylic acid: A Core Building Block in Modern Chemistry
Executive Summary
This compound is a substituted heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its rigid thiophene core, functionalized with electron-withdrawing nitro and chloro groups and a reactive carboxylic acid handle, makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its emerging applications in advanced drug discovery, such as the development of protein degraders. The information herein is curated for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Molecular Identity and Physicochemical Properties
Structure and Nomenclature
The formal IUPAC name for this compound is this compound[1]. It is indexed under CAS Registry Number 89166-85-8[1][2][3]. The presence of a thiophene ring places it in the class of heterocyclic aromatic compounds, which are foundational scaffolds in a vast number of pharmaceuticals due to their ability to engage in various biological interactions.
Physicochemical Data Summary
The key identifiers and properties of this compound are summarized in the table below for quick reference. This data is essential for experimental design, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂ClNO₄S | [1][2][4] |
| Molecular Weight | 207.59 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 89166-85-8 | [1][2] |
| SMILES | ClC1=C(C=C(S1)C(=O)O)--INVALID-LINK--[O-] | [1] |
| InChI Key | FZKDYXWPDMALDM-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Typical Purity | ≥95% | [1][2] |
| Storage Conditions | Inert atmosphere, 2-8°C recommended | [5] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below, illustrating the spatial arrangement of its constituent atoms and functional groups.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved via the nitration of its direct precursor, 5-Chlorothiophene-2-carboxylic acid. Understanding the synthesis of this precursor is crucial as it is a pivotal intermediate for the blockbuster anticoagulant drug, Rivaroxaban[6][7].
Synthesis Protocol: this compound
This protocol details the electrophilic nitration of the 5-Chlorothiophene-2-carboxylic acid precursor. The choice of a mixed acid system (HNO₃/H₂SO₄) is standard for aromatic nitration.
Expertise & Rationale: Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The reaction must be performed at a low temperature (0-5 °C) because the nitration of activated rings can be highly exothermic and risks runaway reactions or the formation of undesired byproducts. The nitro group is directed to the 4-position due to the electronic influence of the existing chloro and carboxylic acid substituents.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-Chlorothiophene-2-carboxylic acid (1.0 eq).
-
Acidification: Cool the flask in an ice-water bath to 0 °C. Slowly add concentrated sulfuric acid (98%, ~3-4 vol) while maintaining the internal temperature below 10 °C. Stir until all solids are dissolved.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (65%, 1.1 eq) to concentrated sulfuric acid (~1 vol) in a separate flask, pre-cooled to 0 °C.
-
Addition: Add the cold nitrating mixture dropwise to the thiophene solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Precipitation: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Synthesis Workflow Visualization
The following diagram illustrates the key transformation in the synthesis of the target compound from its readily available precursor.
Caption: Key synthetic transformation to the target molecule.
Applications in Modern Drug Discovery
Core Utility as a Heterocyclic Building Block
This compound is a prime example of a "building block" in organic synthesis. Its three distinct functionalization points—the carboxylic acid, the chloro group, and the nitro group—can be selectively manipulated. The carboxylic acid is readily converted into amides, esters, or acid chlorides. The nitro group can be reduced to an amine, providing a nucleophilic site. The chloro group can participate in various cross-coupling reactions. This multi-functionality allows chemists to rapidly build molecular complexity and generate libraries of compounds for screening.
Role in Protein Degradation Technologies
A significant modern application for this molecule is as a building block for protein degraders[2]. Technologies like Proteolysis-Targeting Chimeras (PROTACs) involve creating bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the target's degradation. The rigid, functionalized thiophene core of this compound is ideal for constructing the linkers or ligands within these complex PROTAC molecules.
Application Logic Visualization
The diagram below illustrates the hierarchical role of building blocks like this compound in the logic of modern therapeutic development.
Caption: Role of building blocks in advanced therapeutic development.
Safety, Handling, and Storage
Safety Profile: this compound is classified as harmful if swallowed and causes skin and eye irritation. The corresponding GHS pictograms are GHS07 (Exclamation Mark) and GHS05 (Corrosion).
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264, P280, P305+P351+P338 (Wash skin thoroughly after handling; Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Handling: Researchers should handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). A refrigerated environment (2-8°C) is recommended to minimize potential degradation over time[5].
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in chemistry and medicine. Its well-defined structure, predictable reactivity, and versatile functional handles make it a valuable asset for constructing novel compounds. As research into targeted therapies and advanced molecular architectures continues to grow, the importance of foundational building blocks like this compound will undoubtedly increase, paving the way for the next generation of pharmaceuticals and functional materials.
References
- 1. 89166-85-8 | this compound - AiFChem [aifchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 5-chloro-4-nitro-thiophene-2-carboxylic acid | CAS 89166-85-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. keyorganics.net [keyorganics.net]
- 5. FCKeditor - Resources Browser [rikkyo.ac.jp]
- 6. nbinno.com [nbinno.com]
- 7. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-4-nitrothiophene-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 5-Chloro-4-nitrothiophene-2-carboxylic acid, a key intermediate in medicinal chemistry and drug development. The document outlines the fundamental physicochemical properties of the compound and offers detailed, field-proven methodologies for determining its solubility in various solvent systems. Furthermore, it delves into the stability of the molecule under different stress conditions, including pH, temperature, and light, and proposes potential degradation pathways based on the known reactivity of related nitroaromatic and thiophene compounds. This guide is intended to be a valuable resource for researchers, enabling them to design robust experimental protocols and anticipate potential challenges in the handling, formulation, and analysis of this compound.
Introduction and Physicochemical Properties
This compound (CAS No. 89166-85-8) is a substituted thiophene derivative with significant potential as a building block in the synthesis of novel therapeutic agents.[1] Its chemical structure, featuring a carboxylic acid, a nitro group, and a chlorine atom on a thiophene ring, imparts a unique combination of reactivity and physicochemical properties. A thorough understanding of these properties is paramount for its effective utilization in drug discovery and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89166-85-8 | [1] |
| Molecular Formula | C₅H₂ClNO₄S | [1] |
| Molecular Weight | 207.6 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [1] |
| Storage | Refrigerator, inert atmosphere, protected from light |
Similarly, the partition coefficient (logP) and distribution coefficient (logD) are crucial for predicting the compound's behavior in biological systems and for developing analytical and purification methods. The logP represents the lipophilicity of the neutral form of the molecule, while the logD accounts for all ionic and neutral species at a given pH.[2]
Solubility Assessment
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation development. The "like dissolves like" principle is a fundamental concept in predicting solubility, where compounds tend to dissolve in solvents with similar polarity.
Predicted Solubility Profile
Based on its structure, this compound is a polar molecule. The presence of the carboxylic acid and nitro groups suggests that it will exhibit higher solubility in polar solvents. In its ionized (carboxylate) form at higher pH, its aqueous solubility is expected to increase significantly.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the carboxylic acid and nitro groups. Solubility in water will be highly pH-dependent. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | Strong dipole-dipole interactions can solvate the polar functional groups. |
| Non-polar | Hexane, Toluene | Low | Mismatch in polarity; weak van der Waals forces are insufficient to overcome the intermolecular forces of the solid. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Filtration: Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Assessment and Degradation Pathways
Understanding the chemical stability of this compound is crucial for its handling, storage, and the development of stable formulations. Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3]
Forced Degradation Studies Protocol
Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing.[3]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M and 1 M HCl at elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: Treat the stock solution with 0.1 M and 1 M NaOH at room and elevated temperatures.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).
-
Photostability: Expose a solution of the compound and the solid compound to UV and visible light, as per ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC-MS method to separate the parent compound from its degradation products.
Caption: Forced degradation workflow for stability assessment.
Potential Degradation Pathways
Based on the functional groups present, several degradation pathways can be hypothesized:
-
Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under harsh basic conditions, decarboxylation might occur, especially at elevated temperatures.
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common degradation pathway for nitroaromatic compounds.[4]
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the thiophene ring towards nucleophilic attack. The chlorine atom could be displaced by nucleophiles, such as hydroxide ions under basic conditions, to form a hydroxylated derivative.
-
Photodegradation: Nitroaromatic compounds are known to be photoreactive.[5][6] Irradiation with UV or visible light could lead to complex degradation pathways, including the reduction of the nitro group and ring-opening reactions.
-
Thermal Degradation: At high temperatures, nitroaromatic compounds can undergo decomposition, which may involve the cleavage of the C-NO₂ bond.[7][8]
Caption: Hypothesized degradation pathways.
Analytical Methodologies for Quantification
A robust and validated analytical method is essential for the accurate quantification of this compound in various matrices, including solubility and stability samples.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a suitable technique for the analysis of this compound.
Table 3: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Good retention and separation of polar to moderately non-polar compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol | The acidic mobile phase will ensure the carboxylic acid is in its neutral form, leading to better retention and peak shape. |
| Elution | Gradient | To ensure elution of the parent compound and any potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detector | UV at an appropriate wavelength (e.g., determined by UV scan) | The nitroaromatic and thiophene chromophores should provide strong UV absorbance. |
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For higher sensitivity, selectivity, and for the identification of unknown degradation products, UPLC coupled with mass spectrometry is the method of choice.[9]
Table 4: Recommended Starting UPLC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 or HILIC (e.g., 50 x 2.1 mm, <2 µm) | Smaller particle size for higher resolution and faster analysis. HILIC could be an alternative for this polar compound. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Volatile mobile phase additives are required for MS compatibility. |
| Elution | Gradient | For optimal separation. |
| Flow Rate | 0.4-0.6 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar molecules. Both positive and negative modes should be evaluated. |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | For accurate mass measurements to aid in the identification of degradation products. |
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, this guide offers robust, scientifically-grounded protocols for its determination. By following the outlined methodologies for solubility and stability assessment, and by utilizing the proposed analytical methods, researchers can generate the critical data needed to support the advancement of their drug discovery and development programs. The hypothesized degradation pathways provide a valuable starting point for identifying and characterizing potential impurities. It is strongly recommended that the protocols described herein are experimentally verified to obtain precise and accurate data for this specific molecule.
References
- 1. calpaclab.com [calpaclab.com]
- 2. acdlabs.com [acdlabs.com]
- 3. 5-chloro-4-nitro-thiophene-2-carboxylic acid | CAS 89166-85-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 5-Chloro-4-nitrothiophene-2-carboxylic acid
This document provides an in-depth technical framework for the safe handling, storage, and disposal of 5-Chloro-4-nitrothiophene-2-carboxylic acid (CAS No. 89166-85-8). Designed for researchers, chemists, and professionals in drug development, this guide moves beyond mere procedural lists to instill a deep understanding of the causality behind essential safety protocols. The core philosophy is that a well-informed scientist is a safe scientist. Therefore, this guide emphasizes a risk-based approach, ensuring that every procedure is a self-validating system of safety.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of a chemical's potential hazards is the foundation of all safety protocols. For this compound, a substituted aromatic compound, we must consider its known classifications and the potential for uncharacterized toxicological properties.
Globally Harmonized System (GHS) Classification
The available safety data provides a clear GHS classification, which dictates the minimum required safety precautions.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
Table 1: GHS Hazard Information for this compound (CAS: 89166-85-8).
Toxicological Profile and Causality
The GHS classification points to three primary routes of concern: ingestion, skin contact, and eye contact. The toxicological properties of many research chemicals are not fully investigated.[1] Therefore, the absence of data should not be interpreted as the absence of hazard.
-
Oral Toxicity (H302): The "Harmful if swallowed" classification necessitates stringent controls to prevent accidental ingestion. This includes prohibiting eating, drinking, or smoking in laboratory areas and ensuring proper hand hygiene after handling.
-
Skin Irritation (H315): This statement indicates that the compound can cause inflammation and damage upon contact with the skin. The presence of both a chloro- and a nitro- group on an aromatic ring can enhance its reactivity and potential as a skin irritant. Prolonged or repeated contact must be avoided through the use of appropriate gloves and protective clothing.
-
Eye Irritation (H319): As a solid powder, the primary risk is dust or aerosol exposure to the eyes, which can cause serious, potentially painful irritation.[2] This mandates the use of sealed eye protection.
Risk Assessment Workflow
Before any experimental work begins, a systematic risk assessment must be performed. This workflow ensures that all hazards are identified and controlled. The following diagram illustrates this essential, self-validating process.
Caption: A logical workflow for conducting a risk assessment before handling this compound.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes engineering solutions over personal protective equipment. A multi-layered approach provides the most robust protection.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound solid, including weighing, transfers, and additions to reaction vessels, must be conducted inside a certified chemical fume hood.[2] This is non-negotiable.
Causality: The primary function of the fume hood is to capture and exhaust dust, aerosols, and potential vapors, preventing inhalation and minimizing contamination of the laboratory environment.[2] It serves as the principal barrier between the researcher and the chemical hazard.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to protect from direct contact.[3] The selection of PPE must directly correlate with the identified hazards.
| Protection Type | Required Equipment | Rationale and Field Insights |
| Eye & Face | Chemical safety goggles AND a face shield.[1] | Goggles provide a seal against dust and splashes.[4] A face shield is required over the goggles during procedures with a higher risk of splashing (e.g., dissolving the solid, work-up procedures) to protect the entire face. |
| Skin & Body | Flame-resistant lab coat; Chemical-resistant gloves (Nitrile minimum).[4] | A fully buttoned lab coat protects against incidental contact. Nitrile gloves offer good protection against a wide range of chemicals for short-duration tasks. For prolonged contact or when handling solvents, consult a glove compatibility chart. Always double-glove if there is a high risk of contamination. |
| Respiratory | None required if used in a fume hood. | A fume hood is the primary respiratory control.[2] An N95 dust mask may be considered as a secondary precaution during the handling of large quantities of powder, but it is not a substitute for a fume hood. |
Table 2: Recommended Personal Protective Equipment (PPE) for handling this compound.
Section 3: Protocols for Safe Handling, Storage, and Disposal
The following protocols are designed to be clear, logical, and inherently safe.
Step-by-Step Protocol for Weighing and Transfer
This protocol minimizes the risk of generating and releasing chemical dust.
-
Preparation: Ensure the chemical fume hood is on, the sash is at the appropriate height, and the work surface is clean and decontaminated.
-
Don PPE: Put on all required PPE as detailed in Table 2.
-
Tare Balance: Place a clean weigh boat on the analytical balance inside the fume hood and tare it.
-
Dispense Solid: Slowly and carefully dispense the this compound from the stock bottle into the weigh boat. Avoid any rapid movements that could create dust. Use a spatula dedicated to this chemical.
-
Secure Stock: Tightly close the main stock bottle immediately after dispensing.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel, which should also be inside the fume hood.
-
Decontaminate: Clean the spatula thoroughly. Dispose of the weigh boat in the designated solid hazardous waste container.
-
Clean Workspace: Wipe down the balance and the fume hood work surface with an appropriate solvent (e.g., isopropanol) and dispose of the wipes in the hazardous waste container.
-
Doff PPE: Remove gloves and wash hands thoroughly with soap and water.[5]
Storage and Stability
Proper storage is critical to maintaining the integrity of the compound and ensuring safety.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][7] Recommended storage conditions are in a dark place, under an inert atmosphere, at 2-8°C.[8]
-
Causality: Storing at reduced temperatures and under an inert atmosphere minimizes the potential for thermal or oxidative degradation. Keeping it in a dark place protects against photochemical reactions.
-
Incompatibilities: Store away from strong oxidizing agents.[9]
Experimental Workflow with Integrated Safety Checkpoints
This diagram illustrates a generic reaction setup, embedding safety checks as integral steps in the scientific process.
Caption: A standard experimental workflow highlighting critical safety checkpoints (yellow diamonds) and actions.
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or release.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Skin Contact: Take off all contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water.[5] If skin irritation persists, consult a doctor.
-
Inhalation: Move the victim to fresh air.[5] If breathing is difficult, provide oxygen. If the victim is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[5] Seek immediate medical attention.
-
Ingestion: Rinse mouth thoroughly with water.[5] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a doctor or Poison Control Center immediately.[5]
Accidental Release Measures
For a small spill inside a chemical fume hood:
-
Ensure all personal protective equipment is worn.
-
Avoid any action that could generate dust.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the material using a scoop or brush and place it into a sealed, labeled container for hazardous waste.[5]
-
Clean the spill area thoroughly with a suitable solvent.
-
Dispose of all cleaning materials as hazardous waste.
Firefighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: During a fire, hazardous decomposition products may be generated, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[9]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Section 5: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.
-
Procedure: Collect waste in designated, sealed, and clearly labeled containers.
-
Regulations: Disposal must be conducted in accordance with all local, state, and federal regulations.[10] Do not let the chemical enter drains.[5] Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 5-Chlorothiophene-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. FCKeditor - Resources Browser [rikkyo.ac.jp]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
"role of 5-Chloro-4-nitrothiophene-2-carboxylic acid as a building block in organic synthesis"
An In-depth Technical Guide: The Role of 5-Chloro-4-nitrothiophene-2-carboxylic acid as a Building Block in Organic Synthesis
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This compound is a polysubstituted heterocyclic compound that has emerged as a strategically important building block in modern organic synthesis. Its rigid thiophene core is decorated with three distinct and reactive functional groups—a carboxylic acid, a chloro group, and a nitro group—each offering a unique handle for molecular elaboration. This guide elucidates the synthesis, reactivity, and strategic applications of this versatile scaffold, with a particular focus on its utility in constructing complex molecules for the pharmaceutical and agrochemical industries. We will explore the causality behind its synthetic utility, provide validated experimental frameworks, and highlight its role in the synthesis of fused heterocyclic systems and its emerging application as a protein degrader building block.
Physicochemical Characteristics and Structural Significance
At its core, the utility of this compound stems from its densely functionalized structure. The thiophene ring provides a stable, aromatic scaffold. The substituents are positioned to exert significant electronic influence on one another, creating a unique reactivity profile.
-
The carboxylic acid at the C2 position serves as a primary point of attachment or coupling.
-
The nitro group at the C4 position is a powerful electron-withdrawing group. This electronic pull activates the adjacent chloro group for nucleophilic substitution and is, critically, a synthetic precursor to a primary amine.
-
The chloro group at the C5 position, activated by the nitro group, becomes a viable site for nucleophilic aromatic substitution (SNAr) reactions.
This trifecta of functionality allows for sequential, regioselective reactions, making it an ideal starting point for the synthesis of complex target molecules.
| Property | Value | Reference |
| CAS Number | 89166-85-8 | [1][2][3] |
| Molecular Formula | C₅H₂ClNO₄S | [1][2] |
| Molecular Weight | 207.6 g/mol | [1] |
| Physical Form | Solid | |
| Typical Purity | ≥95% | [1] |
| Storage | 2-8°C, protected from light, under inert gas | [4] |
Synthesis of the Building Block
The title compound is most commonly prepared via the nitration of its precursor, 5-chlorothiophene-2-carboxylic acid.[5][6] The choice of nitrating agent and careful control of reaction temperature are critical to achieve high yield and regioselectivity, directing the nitro group to the C4 position.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the nitration of 5-chlorothiophene-2-carboxylic acid.
Step 1: Preparation
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5°C using an ice bath.
Step 2: Substrate Dissolution
-
Slowly add 5-chlorothiophene-2-carboxylic acid portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until a homogeneous solution is formed.
Step 3: Nitration
-
Prepare a nitrating mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid in the dropping funnel.
-
Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature strictly between 0°C and 5°C. The exothermic nature of the reaction requires careful monitoring and slow addition.
Step 4: Reaction Completion
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 5: Quenching and Isolation
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolate the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
Step 6: Purification
-
Dry the crude solid under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Diagram 1: Synthesis Workflow.
A Multi-Functional Scaffold: Strategic Reactivity
The true power of this compound lies in the orthogonal reactivity of its functional groups. A synthetic chemist can selectively address each site to build molecular complexity in a controlled manner.
Caption: Diagram 2: Reactivity Map.
The Carboxylic Acid Handle: Gateway to Linkages
The carboxylic acid is the most common starting point for derivatization. It can be readily converted into amides, esters, or other acyl derivatives.[7] Activation to the corresponding acid chloride is a standard and effective first step.
Protocol: Conversion to Acid Chloride
-
Suspend this compound in a suitable solvent (e.g., dichloromethane or toluene).
-
Add thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess solvent and thionyl chloride under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.
The Nitro Group: A Masked Amine
The reduction of the nitro group to a primary amine is one of the most powerful transformations for this building block.[8] This unmasks a nucleophilic site, opening pathways for the formation of amides, sulfonamides, and for the construction of new heterocyclic rings.
Protocol: Nitro Group Reduction
-
Dissolve the thiophene substrate in a solvent like ethanol or ethyl acetate.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas.
-
Upon reaction completion, perform a basic workup to neutralize the acid and isolate the free amine product.
The Chloro Substituent: Site for SNAr
The electron-withdrawing effect of the nitro group strongly activates the C5 position for nucleophilic aromatic substitution. This allows for the direct introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to form a C-N, C-S, or C-O bond, a reaction that would be difficult without the activating group.
Applications in Complex Molecule Synthesis
Synthesis of Fused Heterocyclic Systems
This building block is an excellent precursor for creating fused ring systems. For instance, it is used in the synthesis of thieno[2,3-b][1][5]thiazin-5-ones.[5][6] A plausible synthetic route would involve an initial SNAr reaction at the C5 position with a thiol-containing nucleophile (e.g., methyl thioglycolate), followed by reduction of the nitro group and subsequent intramolecular amide bond formation (cyclization) to yield the fused bicyclic system.
Utility as a Protein Degrader Building Block
The compound is categorized as a "Protein Degrader Building Block," highlighting its relevance in cutting-edge pharmaceutical research.[1] Protein-targeting chimeras (PROTACs) are bifunctional molecules that require versatile linkers and scaffolds. The rigid thiophene core and its multiple points for derivatization make this compound an attractive component for constructing these complex molecules, serving as a stable central scaffold or part of a linker system.
General Applications in Bioactive Compound Synthesis
Beyond specific examples, the compound is broadly used to create novel molecules for screening in medicinal and agrochemical discovery programs.[4] Its structure can be found in molecules designed as potential antimicrobial or pesticidal agents, where the thiophene ring serves as a bioisostere for other aromatic systems and the diverse functional groups allow for fine-tuning of biological activity and physicochemical properties.
Conclusion
This compound is far more than a simple chemical reagent; it is a sophisticated molecular tool. The strategic placement of three distinct functional groups on a stable heterocyclic core provides a blueprint for the efficient and controlled synthesis of complex molecular architectures. Its proven utility in forming fused ring systems and its emerging role in the construction of protein degraders underscore its significant and growing importance. For researchers in drug discovery and development, mastering the reactivity of this building block opens a direct and versatile route to novel chemical entities with high potential for biological activity.
References
- 1. calpaclab.com [calpaclab.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 5-chloro-4-nitro-thiophene-2-carboxylic acid | CAS 89166-85-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound [myskinrecipes.com]
- 5. 5-クロロチオフェン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthetic Emergence and Chemical Profile of 5-Chloro-4-nitrothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 5-Chloro-4-nitrothiophene-2-carboxylic acid, a polysubstituted thiophene derivative. While the specific historical record of its initial discovery remains elusive in readily available literature, this document reconstructs its likely synthetic origins within the broader context of thiophene chemistry. We will explore the foundational discoveries in thiophene chemistry, the development of electrophilic substitution reactions, and the logical synthetic pathways that lead to this specific molecule. This guide will serve as a valuable resource for researchers by providing a detailed understanding of the compound's chemical properties, plausible synthetic methodologies, and its relationship to key chemical intermediates.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Thiophene, a sulfur-containing five-membered aromatic heterocycle, was first identified in 1882 by Viktor Meyer as an impurity in benzene.[1][2] This discovery opened the door to a vast and rich field of heterocyclic chemistry. The thiophene ring is a bioisostere of the benzene ring and is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications.[3] Its unique electronic properties and ability to engage in various molecular interactions have made it a cornerstone for the design of novel therapeutic agents. The functionalization of the thiophene ring through electrophilic substitution reactions, such as halogenation and nitration, has been a key strategy in the development of new chemical entities.
The Uncharted Discovery of this compound
Despite a thorough review of scientific literature and chemical databases, a definitive primary source detailing the initial "discovery" or first synthesis of this compound (CAS Number: 89166-85-8) has not been identified.[4][5][6][7] Its existence is confirmed by its presence in chemical supplier catalogs and its CAS registration.[4][5][6][7][8] The lack of a prominent discovery paper suggests that it may have been first synthesized as an intermediate in a larger research program, possibly within an industrial setting, where the focus was on the final product rather than the characterization of each intermediate. It is also possible that its initial synthesis is documented in less accessible or older patents or chemical abstracts that are not readily digitized.
This guide, therefore, will focus on the logical and historical chemical context from which this compound would have emerged. Its synthesis is a direct consequence of the well-established principles of electrophilic aromatic substitution on the thiophene ring.
The Chemical Precursor: 5-Chlorothiophene-2-carboxylic acid
The logical precursor to this compound is 5-Chlorothiophene-2-carboxylic acid (CAS Number: 24065-33-6).[9][10] This compound is a significant building block in its own right, most notably as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[9] The history of its synthesis is therefore more extensively documented.
Synthetic Routes to 5-Chlorothiophene-2-carboxylic acid
Several methods have been reported for the synthesis of 5-Chlorothiophene-2-carboxylic acid, reflecting the evolution of synthetic organic chemistry.
-
From 2-Thiophenecarboxylic acid: Direct chlorination of 2-thiophenecarboxylic acid is a plausible route.[11]
-
From 2-Chlorothiophene: Carboxylation of 2-chlorothiophene via lithiation with n-butyllithium followed by quenching with carbon dioxide is a common laboratory method.[12][13]
-
One-Pot Synthesis from 2-Thiophenecarboxaldehyde: Industrial-scale synthesis often favors one-pot procedures for efficiency. A method has been described involving the chlorination of 2-thiophenecarboxaldehyde followed by oxidation to the carboxylic acid in the same reaction vessel.[12][13]
The development of these methods highlights the ongoing quest for more efficient, scalable, and cost-effective synthetic processes in the pharmaceutical and chemical industries.
The Key Transformation: Electrophilic Nitration of the Thiophene Ring
The introduction of a nitro group onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The nitration of thiophene itself has been studied for over a century, with early methods involving the use of fuming nitric acid.[14] However, these conditions are often harsh and can lead to oxidation and the formation of multiple nitrated products.
A significant advancement in the controlled nitration of thiophene was the use of milder nitrating agents, such as a mixture of nitric acid and acetic anhydride.[14] This method allows for better control of the reaction conditions and regioselectivity.
Plausible Synthesis of this compound
The synthesis of this compound would logically proceed via the nitration of 5-Chlorothiophene-2-carboxylic acid. The directing effects of the substituents on the thiophene ring are crucial in determining the position of the incoming nitro group.
-
The carboxylic acid group at the 2-position is a deactivating group and a meta-director.
-
The chlorine atom at the 5-position is also deactivating but is an ortho-, para-director.
In the case of 5-Chlorothiophene-2-carboxylic acid, the positions available for substitution are the 3- and 4-positions. The directing effects of the existing substituents would influence the regioselectivity of the nitration reaction. The formation of the 4-nitro isomer is the expected outcome.
Experimental Protocol: A Postulated Synthesis
While the original synthesis is not documented, a plausible laboratory-scale procedure for the preparation of this compound from 5-Chlorothiophene-2-carboxylic acid can be outlined based on established nitration methodologies for thiophene derivatives.
Reaction: Nitration of 5-Chlorothiophene-2-carboxylic acid
Caption: Plausible synthetic route to the target compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Chlorothiophene-2-carboxylic acid | 162.59 | 10.0 g | 0.0615 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 4.5 mL | 0.071 |
| Ice | - | 200 g | - |
| Dichloromethane | 84.93 | 100 mL | - |
| Sodium Sulfate (anhydrous) | 142.04 | 10 g | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 10.0 g (0.0615 mol) of 5-Chlorothiophene-2-carboxylic acid to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.
-
Once the starting material is completely dissolved, prepare a nitrating mixture by carefully adding 4.5 mL of concentrated nitric acid to a pre-chilled flask.
-
Add the nitrating mixture dropwise to the thiophene solution over a period of 30 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
A precipitate of this compound should form.
-
Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.
-
Dry the crude product in a desiccator.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.
-
The final product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Self-Validating System: The success of the synthesis can be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by comparing its spectroscopic data with known values or through elemental analysis.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 89166-85-8[4][5][6][7] |
| Molecular Formula | C₅H₂ClNO₄S[8] |
| Molecular Weight | 207.6 g/mol [8] |
| Appearance | Solid[5] |
| Storage Temperature | Refrigerator[5] |
Conclusion and Future Perspectives
This compound represents a fascinating case of a chemical compound whose existence is well-established, yet its specific historical origins are not prominently documented. This guide has provided a comprehensive overview based on the logical progression of thiophene chemistry. The plausible synthetic pathway via the nitration of 5-Chlorothiophene-2-carboxylic acid is rooted in the fundamental principles of electrophilic aromatic substitution.
For researchers in drug discovery and development, a thorough understanding of the synthesis and properties of such functionalized heterocyclic building blocks is paramount. The presence of chloro, nitro, and carboxylic acid functionalities on the thiophene ring makes this compound a versatile intermediate for the synthesis of more complex molecules with potential biological activity. Further exploration of the reactivity of this compound could lead to the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. 89166-85-8 | this compound - AiFChem [aifchem.com]
- 5. 5-chloro-4-nitro-thiophene-2-carboxylic acid | 89166-85-8 [sigmaaldrich.com]
- 6. 5-chloro-4-nitro-thiophene-2-carboxylic acid | 89166-85-8 [sigmaaldrich.com]
- 7. 5-chloro-4-nitro-thiophene-2-carboxylic acid | CAS 89166-85-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. calpaclab.com [calpaclab.com]
- 9. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
- 10. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene -2- formic acid - Google Patents [patents.google.com]
- 12. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 13. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
"isomers of chloro-nitrothiophene carboxylic acid"
An In-Depth Technical Guide to the Isomers of Chloro-Nitrothiophene Carboxylic Acid
Abstract
Substituted thiophenes represent a cornerstone in modern medicinal chemistry, serving as privileged scaffolds in a multitude of approved therapeutic agents.[1][2] Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them highly valuable in drug design.[3][4] This technical guide provides a comprehensive exploration of the isomers of chloro-nitrothiophene carboxylic acid, a class of highly functionalized thiophenes with significant potential as building blocks in pharmaceutical synthesis. We will delve into the isomeric possibilities, strategic synthetic pathways, detailed characterization methodologies, and the underlying rationale for their application in drug discovery programs. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage these versatile intermediates.
The Thiophene Scaffold: A Privileged Structure in Drug Discovery
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a recurring motif in a wide array of pharmaceuticals.[2][5] Its prevalence stems from its ability to engage in various biological interactions while offering a distinct physicochemical profile compared to a simple benzene ring. Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[1][5]
The thiophene nucleus is present in numerous commercially successful drugs, such as the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the anticoagulant Rivaroxaban.[2][6] The sulfur atom influences the ring's electronic distribution, and its compact size allows it to serve as an effective bioisosteric replacement for a phenyl group, often leading to improved potency, selectivity, or pharmacokinetic profiles.[3] The ability to readily functionalize the thiophene ring through reactions like halogenation, nitration, and acylation further enhances its utility as a versatile synthetic platform.[1][5]
The Isomeric Landscape of Chloro-Nitrothiophene Carboxylic Acid
The combination of three distinct substituents—chloro (Cl), nitro (NO₂), and carboxylic acid (COOH)—on the four available positions of the thiophene ring gives rise to a considerable number of constitutional isomers. Understanding this isomeric diversity is critical for designing targeted synthetic routes and for structure-activity relationship (SAR) studies.
The thiophene ring is numbered starting from the sulfur atom, as depicted below.
Caption: Numbering convention of the thiophene ring.
Based on the placement of the principal functional group (carboxylic acid) at either the 2- or 3-position, and the subsequent arrangement of the chloro and nitro groups on the remaining positions, a total of 12 constitutional isomers are possible.
Isomers with Carboxylic Acid at C2:
-
3-Chloro-4-nitrothiophene-2-carboxylic acid
-
4-Chloro-3-nitrothiophene-2-carboxylic acid
-
3-Chloro-5-nitrothiophene-2-carboxylic acid[7]
-
5-Chloro-3-nitrothiophene-2-carboxylic acid
-
4-Chloro-5-nitrothiophene-2-carboxylic acid
-
5-Chloro-4-nitrothiophene-2-carboxylic acid
Isomers with Carboxylic Acid at C3: 7. 2-Chloro-4-nitrothiophene-3-carboxylic acid 8. 4-Chloro-2-nitrothiophene-3-carboxylic acid 9. 2-Chloro-5-nitrothiophene-3-carboxylic acid 10. 5-Chloro-2-nitrothiophene-3-carboxylic acid 11. 4-Chloro-5-nitrothiophene-3-carboxylic acid 12. 5-Chloro-4-nitrothiophene-3-carboxylic acid
The electronic properties of these isomers are dictated by the interplay of the substituents. The nitro and carboxylic acid groups are strongly electron-withdrawing, deactivating the ring towards further electrophilic substitution. The chlorine atom is inductively withdrawing but can donate electron density via resonance. This complex electronic landscape makes the strategic planning of synthesis paramount.
Synthetic Strategies and Mechanistic Insights
The synthesis of specific chloro-nitrothiophene carboxylic acid isomers requires careful regiochemical control. General approaches involve multi-step sequences starting from simpler thiophene derivatives.
Key Synthetic Approaches:
-
Electrophilic Aromatic Substitution: This involves the sequential introduction of chloro and nitro groups onto a thiophene carboxylic acid precursor. However, the strong deactivating nature of the existing groups can make these reactions challenging and lead to mixtures of isomers. For instance, the nitration of thiophene itself often yields a mixture of 2-nitro and 3-nitro isomers.[8]
-
Oxidation of Precursors: A common and effective strategy involves the oxidation of a corresponding aldehyde or acetyl group to a carboxylic acid. This is often a late-stage transformation, allowing for the initial construction of the desired substitution pattern on a more reactive precursor.[6][9]
-
Metallation and Carboxylation: This powerful technique involves the deprotonation of a specific carbon on the thiophene ring using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with carbon dioxide (CO₂).[10][11][12] This method offers excellent regiocontrol, as the site of metallation can be directed by existing substituents. For example, the hydrogen at the 5-position of 2-chlorothiophene is readily removed by n-BuLi, allowing for the selective synthesis of 5-chlorothiophene-2-carboxylic acid upon exposure to CO₂.[10]
Exemplary Protocol: Synthesis of 3-Chloro-5-nitrothiophene-2-carboxylic acid
This isomer serves as a valuable building block for creating analogs of the anticoagulant drug Rivaroxaban.[7] A plausible multi-step synthesis combines several of the strategies mentioned above.
Caption: General synthetic workflow for a target isomer.
Detailed Step-by-Step Protocol (Conceptual):
-
Chlorination: Starting with a suitable thiophene-2-carboxylic acid derivative, introduce a chlorine atom at the 3-position. This can be achieved using reagents like N-chlorosuccinimide (NCS). The directing effect of the carboxylic acid group must be considered.
-
Nitration: The resulting 3-chlorothiophene-2-carboxylic acid is then subjected to nitration. A mixture of nitric acid and sulfuric acid is typically used. The electron-withdrawing nature of both the chloro and carboxyl groups will direct the incoming nitro group, primarily to the 5-position.
-
Causality: The 5-position is favored as it is the least deactivated position for electrophilic attack in a 2,3-disubstituted thiophene where both substituents are deactivating.
-
-
Purification: The reaction will likely yield a mixture of isomers. Purification via column chromatography or recrystallization is essential to isolate the desired 3-chloro-5-nitrothiophene-2-carboxylic acid.
-
Self-Validation: The purity of the final product must be confirmed by analytical techniques such as HPLC, NMR, and melting point analysis to ensure it meets the standards required for subsequent use in drug development.
-
Physicochemical Properties and Spectroscopic Characterization
Table 1: Key Properties of Representative Chloro-Substituted Thiophene Carboxylic Acids
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Thiophenecarboxylic acid | C₅H₄O₂S | 128.15 | 527-72-0[9][13] |
| 3-Thiophenecarboxylic acid | C₅H₄O₂S | 128.15 | 88-13-1[14] |
| 3-Chlorothiophene-2-carboxylic acid | C₅H₃ClO₂S | 162.59 | 59337-89-2[15] |
| 5-Chlorothiophene-2-carboxylic acid | C₅H₃ClO₂S | 162.59 | 24065-33-6[16] |
| 2-Chlorothiophene-3-carboxylic acid | C₅H₃ClO₂S | 162.59 | 53935-71-0[17] |
| 5-Chlorothiophene-3-carboxylic acid | C₅H₃ClO₂S | 162.59 | 36157-42-3[18] |
| 3-Chloro-5-nitrothiophene-2-carboxylic acid | C₅H₂ClNO₄S | 207.58 | 2470438-69-6[7] |
Spectroscopic Signatures for Isomer Identification
Caption: Standard workflow for spectroscopic characterization.
-
Infrared (IR) Spectroscopy: All isomers will exhibit characteristic absorptions for the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad peak from 2500-3300 cm⁻¹.[19]
-
C=O Stretch (Carboxylic Acid): An intense, sharp peak around 1680-1720 cm⁻¹.[19]
-
N-O Stretch (Nitro Group): Two strong absorptions, typically around 1500-1550 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
-
C-S Stretch (Thiophene): Found in the fingerprint region.
-
C-Cl Stretch: Typically observed in the 600-800 cm⁻¹ range. SpectraBase provides reference IR spectra for related compounds like 3-chlorothiophene-2-carboxylic acid, which can be used for comparison.[15]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing between the isomers.
-
¹H NMR: Each isomer will have a unique number of signals, chemical shifts, and coupling constants for the remaining proton(s) on the thiophene ring. For a disubstituted thiophene ring, two protons will show characteristic doublet patterns. For a trisubstituted ring, the single remaining proton will appear as a singlet. The chemical shift of this proton is highly dependent on the electronic effects of the adjacent substituents. For example, a proton adjacent to a nitro group will be significantly downfield (deshielded).
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms. The chemical shifts of the carbonyl carbon (~160-180 ppm) and the carbons attached to the electronegative Cl and NO₂ groups will be diagnostic.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₅H₂ClNO₄S).[7] The fragmentation pattern, particularly the loss of CO₂, NO₂, and Cl, can provide further structural clues.
Applications in Medicinal Chemistry and Drug Development
Chloro-nitrothiophene carboxylic acids are not typically final drug products but rather high-value intermediates and scaffolds. Their utility lies in the strategic placement of functional groups that can be readily modified.
-
Synthetic Handles: The carboxylic acid can be converted to esters, amides, or other derivatives, allowing for the attachment of diverse molecular fragments.[9] The nitro group can be reduced to a highly versatile amine, which can then be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.[3][7] The chlorine atom can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
-
Scaffold for Bioactive Molecules: The core chloro-nitrothiophene structure can be elaborated into novel therapeutic agents. As mentioned, 3-chloro-5-nitrothiophene-2-carboxylic acid is a key precursor for developing analogs of Rivaroxaban.[7] The chlorothiophene moiety in Rivaroxaban is known to occupy a key hydrophobic pocket (S1) of its target enzyme, Factor Xa, and modifying the substituents on this ring can modulate binding affinity and metabolic stability.[7]
-
Tuning Physicochemical Properties: The presence of a halogen and a nitro group significantly impacts the molecule's lipophilicity and electronic character. By selecting a specific isomer, medicinal chemists can fine-tune these properties to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion and Future Outlook
The twelve isomers of chloro-nitrothiophene carboxylic acid represent a rich and underexplored area of chemical space for drug discovery. Their synthesis, while challenging, is achievable through modern organic chemistry techniques that allow for precise regiochemical control. Detailed spectroscopic analysis is essential for unambiguous structure determination. As versatile building blocks, these compounds offer multiple "handles" for chemical modification, making them ideal starting points for the synthesis of compound libraries aimed at discovering new therapeutic agents. Future work should focus on the systematic synthesis and biological evaluation of derivatives from each of the 12 isomers to fully unlock their potential in the development of next-generation medicines.
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. cognizancejournal.com [cognizancejournal.com]
- 6. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 7. Buy 3-Chloro-5-nitrothiophene-2-carboxylic acid | 2470438-69-6 [smolecule.com]
- 8. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 11. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. spectrabase.com [spectrabase.com]
- 16. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]
- 17. 2-chlorothiophene-3-carboxylic Acid | C5H3ClO2S | CID 3662728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
A Comprehensive Technical Guide to 5-Chloro-4-nitrothiophene-2-carboxylic acid: Synthesis, Properties, and Applications
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-4-nitrothiophene-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its substituted thiophene scaffold is a prevalent feature in a range of biologically active molecules. This technical guide provides a detailed overview of its synthesis, physicochemical properties, reactivity, and significant applications, with a particular focus on its role as a crucial intermediate in the development of pharmaceutical agents. This document serves as a comprehensive resource, consolidating scientific data with practical insights into its handling and utilization in a research and development setting.
Introduction
This compound, with the CAS Number 89166-85-8, is a substituted thiophene derivative that has garnered significant interest in the field of medicinal chemistry. The unique arrangement of its functional groups—a carboxylic acid, a chloro group, and a nitro group—on the thiophene ring imparts a distinct reactivity profile, making it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Thiophene-containing compounds are known to exhibit a wide array of biological activities, and this particular molecule serves as a pivotal intermediate for introducing a substituted thiophene moiety into larger molecular frameworks. Its classification as a "Protein Degrader Building Block" further highlights its importance in contemporary drug discovery research, particularly in the burgeoning field of targeted protein degradation[1].
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The key physicochemical data are summarized below.
| Property | Value | Reference |
| CAS Number | 89166-85-8 | [1] |
| Molecular Formula | C₅H₂ClNO₄S | [1] |
| Molecular Weight | 207.6 g/mol | [1] |
| Physical Form | Solid | [2] |
| Storage | Room temperature or refrigerated, in a dark, inert atmosphere | [2] |
While specific experimental spectroscopic data for this exact compound is not widely published in readily accessible journals, typical spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The thiophene ring proton is expected to appear as a singlet in the aromatic region of the spectrum. The carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift, typically >10 ppm.
-
¹³C NMR: The spectrum will show five distinct carbon signals. The carbonyl carbon of the carboxylic acid will be in the 160-175 ppm range. The four carbons of the thiophene ring will appear in the aromatic region (typically 120-150 ppm), with their exact shifts influenced by the attached substituents.
-
Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), C-Cl, C-S, and N-O stretching vibrations.
Synthesis and Mechanism
The primary route for the synthesis of this compound is through the electrophilic nitration of its precursor, 5-chlorothiophene-2-carboxylic acid.
Synthesis Pathway
The general transformation involves the introduction of a nitro group (-NO₂) onto the C4 position of the thiophene ring.
Caption: Synthesis of this compound.
Mechanistic Rationale
The nitration of thiophene is a classic example of electrophilic aromatic substitution. Thiophene is significantly more reactive than benzene, and therefore, harsh nitrating conditions (e.g., a mixture of concentrated nitric and sulfuric acids) can lead to vigorous, often explosive, reactions and product degradation.
The key to a successful nitration is the use of a milder nitrating agent. A common and effective method is the use of nitric acid in acetic anhydride. This mixture generates the reactive electrophile, acetyl nitrate, in situ.
Mechanism of Electrophilic Nitration:
-
Generation of the Electrophile: Nitric acid reacts with acetic anhydride to form acetyl nitrate.
-
Electrophilic Attack: The π-electrons of the thiophene ring attack the electrophilic nitrogen of the acetyl nitrate (or the nitronium ion, NO₂⁺, in equilibrium), forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The electron-withdrawing carboxylic acid and chloro groups deactivate the ring, but the sulfur atom's lone pairs direct the incoming electrophile. The C4 position is susceptible to attack.
-
Deprotonation: A weak base (e.g., acetate) removes the proton from the carbon bearing the new nitro group, restoring the aromaticity of the thiophene ring to yield the final product.
The use of acetic anhydride as a solvent and reagent effectively tempers the reactivity of the nitric acid, preventing runaway reactions and the formation of unwanted byproducts often associated with nitrosation.
Experimental Protocol (Illustrative)
-
Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 5-chlorothiophene-2-carboxylic acid in a suitable solvent like acetic anhydride.
-
Cooling: Cool the solution to a low temperature (e.g., 0-10 °C) using an ice bath. Precise temperature control is crucial to manage the exothermic reaction.
-
Addition of Nitrating Agent: Slowly add a pre-cooled solution of fuming nitric acid in glacial acetic acid or acetic anhydride dropwise to the stirred thiophene solution, ensuring the temperature does not rise above the set point.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) can be performed to achieve higher purity.
Chemical Reactivity and Applications
The utility of this compound stems from the reactivity of its functional groups, which allows for its elaboration into more complex structures.
Reactivity of the Carboxylic Acid Group
The carboxylic acid is a versatile handle for various chemical transformations. A key reaction is its conversion to an activated acyl species, such as an acid chloride or an azide, which can then react with nucleophiles.
A notable example is the reaction with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to form the corresponding 5-chloro-4-nitrothiophene-2-carbonyl chloride. This highly reactive intermediate can then be used in acylation reactions, for example, to form amides[2].
Caption: Activation and reaction pathway of the carboxylic acid group.
Role in Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of novel therapeutic agents. The nitro group can be reduced to an amine, providing another point for chemical modification. The chloro and nitro substituents also modulate the electronic properties of the thiophene ring, which can influence the binding affinity and pharmacokinetic properties of the final drug molecule.
For instance, the methyl ester of this compound, methyl 5-chloro-4-nitrothiophene-2-carboxylate, is used as a building block in the synthesis of pharmaceuticals and agrochemicals due to its potential pharmacological activities[3]. Its derivatives have been investigated as anti-neoplastic compounds, highlighting the importance of the nitrothiophene scaffold in cancer research[2].
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[2].
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Inert atmosphere storage is recommended to maintain purity[2].
Conclusion
This compound is a strategically important building block for organic and medicinal chemists. Its synthesis via the controlled nitration of 5-chlorothiophene-2-carboxylic acid provides access to a scaffold rich in chemical functionality. The ability to selectively modify the carboxylic acid, nitro, and chloro groups allows for the creation of diverse molecular architectures, making it a valuable tool in the design and synthesis of novel bioactive compounds. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective and safe utilization in the pursuit of new medicines and chemical entities.
References
Methodological & Application
A Proposed Synthetic Route to Thieno[2,3-b]thiazin-5-ones Utilizing 5-Chloro-4-nitrothiophene-2-carboxylic acid
An Application Note for Medicinal and Process Chemistry
Introduction
The thieno[2,3-b]thiazine scaffold is a heterocyclic system of significant interest in medicinal chemistry. Thiazine derivatives, in general, exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, fused thieno-thiazine and related structures have been investigated for their potential as anticancer agents and kainate receptor antagonists.[4][5] The development of efficient and reliable synthetic routes to access novel analogues of this scaffold is crucial for advancing drug discovery programs.
This application note details a robust, three-step synthetic strategy for the synthesis of the thieno[2,3-b]thiazin-5-one core structure, starting from the commercially available and highly functionalized building block, 5-Chloro-4-nitrothiophene-2-carboxylic acid.[6][7] The proposed pathway leverages the inherent reactivity of the starting material to construct the target heterocycle through a sequence of nucleophilic aromatic substitution, nitro group reduction, and intramolecular cyclization. This guide is intended for researchers and scientists in organic synthesis and drug development, providing both the mechanistic rationale and a detailed, practical protocol.
Part 1: Synthetic Strategy and Mechanistic Rationale
The synthetic design hinges on the chemical properties of this compound. The thiophene ring is rendered electron-deficient by the potent electron-withdrawing effects of the nitro group at C4 and the carboxylic acid at C2. This electronic profile highly activates the chlorine atom at C5 for nucleophilic aromatic substitution (SNAr), making it an excellent electrophilic partner for a sulfur nucleophile.
Our proposed synthesis follows a logical three-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis commences by displacing the activated chlorine atom with a sulfur nucleophile, specifically the thiolate anion of a mercaptoacetic acid ester. This step efficiently introduces the sulfur atom and the two-carbon unit required to form the thiazine ring.
-
Nitro Group Reduction: The nitro group, having served its purpose as an activating group, is then reduced to a primary amine. This transformation is critical as it unmasks the nucleophilic nitrogen necessary for the final ring-closing step.
-
Intramolecular Cyclization: The resulting amino-thiophene intermediate possesses an amino group and an ester functionality in a sterically favorable arrangement for intramolecular cyclization. Under thermal or base-catalyzed conditions, the amine attacks the ester carbonyl, forming a stable six-membered lactam (the thiazinone ring) and completing the synthesis of the target scaffold.
This strategic sequence is visualized in the reaction scheme below.
Caption: Overall synthetic strategy for thieno[2,3-b]thiazin-5-one.
Part 2: Detailed Experimental Protocols
Safety Precaution: 5-Chlorothiophene-2-carboxylic acid and its nitro derivative are irritants. Always handle these chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
Step 1: Synthesis of Methyl 5-((2-methoxy-2-oxoethyl)thio)-4-nitrothiophene-2-carboxylate (Intermediate 1)
Principle: This reaction is a classic SNAr where the thiolate generated from methyl mercaptoacetate displaces the chloride on the electron-poor thiophene ring. A mild base like potassium carbonate is sufficient to deprotonate the thiol without hydrolyzing the ester groups.
| Materials & Reagents | Supplier | CAS No. | Quantity | Molar Eq. |
| This compound | Sigma-Aldrich | 89166-85-8 | 2.08 g | 1.0 |
| Methyl mercaptoacetate | Sigma-Aldrich | 2365-48-2 | 1.17 g (1.0 mL) | 1.1 |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | 584-08-7 | 3.45 g | 2.5 |
| N,N-Dimethylformamide (DMF), anhydrous | Acros Organics | 68-12-2 | 50 mL | - |
| Esterification of starting material may be required first if not using the methyl ester. |
Note: For simplicity, this protocol assumes the starting material is converted to its methyl ester prior to the SNAr reaction. If starting with the carboxylic acid, an additional equivalent of base and potential for side reactions should be considered, or a prior esterification step (e.g., with SOCl₂/MeOH) is recommended.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound methyl ester (assuming esterification, ~2.21 g, 10 mmol).
-
Add anhydrous DMF (50 mL) and stir until the solid is fully dissolved.
-
Add potassium carbonate (3.45 g, 25 mmol) to the solution.
-
Add methyl mercaptoacetate (1.0 mL, 11 mmol) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and let it stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A yellow precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water (3 x 50 mL) and a small amount of cold ethanol.
-
Dry the solid under vacuum to yield Intermediate 1. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Expected Characterization:
-
1H NMR: Expect singlets for the two methyl ester groups (~3.8-4.0 ppm), a singlet for the methylene group (~4.2 ppm), and a singlet for the thiophene ring proton.
-
MS (ESI): [M+Na]⁺ corresponding to the molecular formula C₉H₉NO₆S₂.
Step 2: Synthesis of Methyl 4-amino-5-((2-methoxy-2-oxoethyl)thio)thiophene-2-carboxylate (Intermediate 2)
Principle: The nitro group of Intermediate 1 is reduced to a primary amine using tin(II) chloride dihydrate in an acidic medium (HCl). The tin complex formed is then hydrolyzed during the basic work-up to release the free amine.
| Materials & Reagents | Supplier | CAS No. | Quantity | Molar Eq. |
| Intermediate 1 | From Step 1 | - | 2.91 g | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Sigma-Aldrich | 10025-69-1 | 11.3 g | 5.0 |
| Concentrated Hydrochloric Acid (HCl) | Fisher Scientific | 7647-01-0 | 20 mL | - |
| Ethyl Acetate | VWR | 141-78-6 | 200 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | LabChem | 75420-92-7 | As needed | - |
Procedure:
-
Suspend Intermediate 1 (2.91 g, 10 mmol) in ethyl acetate (100 mL) in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve tin(II) chloride dihydrate (11.3 g, 50 mmol) in concentrated HCl (20 mL). Caution: This is an exothermic process.
-
Cool the flask containing Intermediate 1 in an ice bath. Slowly add the SnCl₂/HCl solution dropwise to the stirring suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the mixture in an ice bath again and carefully neutralize it by the slow addition of saturated sodium bicarbonate solution until the pH is ~8. Caution: Vigorous gas evolution (CO₂).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Intermediate 2, which can be used in the next step without further purification or purified by column chromatography if necessary.
Expected Characterization:
-
1H NMR: The appearance of a broad singlet corresponding to the -NH₂ protons (~5.0-6.0 ppm) and an upfield shift of the thiophene ring proton.
-
MS (ESI): [M+H]⁺ corresponding to the molecular formula C₉H₁₂NO₄S₂.
Step 3: Synthesis of 6,7-dihydrothieno[2,3-b]thiazin-5-one-2-carboxylic acid methyl ester (Final Product)
Principle: This is an intramolecular transamidation/lactamization reaction. Heating the amino-ester (Intermediate 2) in a high-boiling point solvent like toluene or xylene promotes the cyclization, with the elimination of methanol, to form the thermodynamically stable six-membered thiazinone ring.
| Materials & Reagents | Supplier | CAS No. | Quantity | Molar Eq. |
| Intermediate 2 | From Step 2 | - | 2.61 g | 1.0 |
| Toluene or Xylene | Sigma-Aldrich | 108-88-3 | 100 mL | - |
Procedure:
-
Dissolve Intermediate 2 (2.61 g, 10 mmol) in toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark apparatus or a reflux condenser.
-
Heat the solution to reflux (approx. 110 °C for toluene) and maintain reflux for 12-24 hours. The reaction can be monitored by observing the collection of methanol in the Dean-Stark trap or by TLC.
-
After the reaction is complete, cool the solution to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
-
Wash the collected solid with a small amount of cold hexanes or ether to remove non-polar impurities.
-
Dry the solid under vacuum to afford the final thieno[2,3-b]thiazin-5-one product.
Part 3: Workflow and Data Summary
The entire process from starting material to final product can be visualized as a continuous laboratory workflow.
Caption: Step-by-step experimental laboratory workflow.
Synthesis Summary Table
| Step | Product Name | Molecular Formula | MW ( g/mol ) | Theoretical Yield (g) |
| 1 | Intermediate 1 | C₉H₉NO₆S₂ | 291.30 | 2.91 |
| 2 | Intermediate 2 | C₉H₁₁NO₄S₂ | 261.32 | 2.61 |
| 3 | Final Product | C₈H₇NO₃S₂ | 229.28 | 2.29 |
References
- 1. books.rsc.org [books.rsc.org]
- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saudijournals.com [saudijournals.com]
- 4. Synthesis of thieno[2,3-d]oxazines and thieno[2,3-d]thiazines as subtype specific kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
- 7. 89166-85-8 | this compound - AiFChem [aifchem.com]
- 8. fishersci.com [fishersci.com]
Application Note: Mechanistic Insights and Protocols for the Reaction of 5-Chloro-4-nitrothiophene-2-carboxylic Acid with Amines
Abstract
This document provides a comprehensive technical guide on the reaction between 5-Chloro-4-nitrothiophene-2-carboxylic acid and various amines. It is intended for researchers, medicinal chemists, and drug development professionals who utilize substituted thiophenes as key intermediates in synthesis. We will dissect the predominant reaction mechanism, Nucleophilic Aromatic Substitution (SNAr), offering a step-by-step analysis supported by kinetic and theoretical studies. Furthermore, this guide presents detailed, field-proven experimental protocols for conducting the reaction, including methods for monitoring its progress and characterizing the resulting products. Potential side reactions and the critical parameters influencing reaction outcomes—such as solvent choice and amine nucleophilicity—are also discussed to provide a holistic understanding.
Part 1: The Core Reaction Mechanism - Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with amines is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), the SNAr mechanism does not involve the direct displacement of the leaving group in a single step. Instead, it proceeds through a well-defined addition-elimination pathway.[1] The thiophene ring, while aromatic, is electron-rich and generally resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs) is critical for activating the ring towards this transformation.
In the case of this compound, the molecule is primed for SNAr for two key reasons:
-
Powerful Activation: The nitro group (-NO₂) at the C4 position is a potent electron-withdrawing group. Through both inductive and resonance effects, it delocalizes electron density from the thiophene ring, making the ring carbons, particularly C5, electrophilic and susceptible to attack by a nucleophile.
-
Good Leaving Group: The chlorine atom at the C5 position is a suitable leaving group that can depart as a stable chloride anion (Cl⁻).
The SNAr mechanism is generally accepted to proceed in two distinct steps.[1][2]
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of the amine nucleophile on the electron-deficient carbon atom (C5) bonded to the chlorine. This is typically the rate-determining step of the reaction.[1] This addition disrupts the aromaticity of the thiophene ring and forms a resonance-stabilized, anionic sigma complex, often referred to as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the carboxylate group and, more importantly, the nitro group, which provides substantial stabilization.
Step 2: Elimination and Restoration of Aromaticity
In the second, faster step, the aromaticity of the thiophene ring is restored through the expulsion of the chloride leaving group. This elimination step regenerates the stable aromatic system, yielding the final substituted product, a 5-amino-4-nitrothiophene-2-carboxylic acid derivative.
Key Factors Influencing Reactivity
The success and rate of the SNAr reaction are highly dependent on several experimental parameters.
-
Nucleophilicity of the Amine: The reactivity is directly influenced by the nucleophile's strength.[3][4]
-
Basicity & Sterics: More basic, less sterically hindered amines are generally more reactive. For example, cyclic secondary amines like piperidine and pyrrolidine are excellent nucleophiles for this reaction.[5][6]
-
Protonation State: The free amine is the active nucleophile. In acidic conditions, the amine is protonated to form an ammonium salt, which is not nucleophilic. Therefore, the reaction is typically run under neutral or slightly basic conditions.[3]
-
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (MeCN) are preferred. These solvents can solvate the amine nucleophile but do not form a tight "solvent cage" around it, leaving it free to react.[3] Protic solvents like methanol can hydrogen-bond with the amine, reducing its nucleophilicity. Interestingly, studies in room-temperature ionic liquids (RTILs) have shown accelerated reaction rates compared to conventional solvents, suggesting that the unique solvation properties of RTILs can stabilize the charged transition state.[5][7]
-
Base Catalysis: The reaction produces HCl as a byproduct. An excess of the reactant amine or the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often used. The base neutralizes the generated acid, which prevents the protonation of the starting amine and drives the reaction toward the products.[6][8]
Part 2: Competing Pathways and Experimental Considerations
While SNAr is the primary transformation, a secondary reaction pathway exists: the condensation between the amine and the carboxylic acid to form an amide.
Amide Formation: A Competing Reaction
The direct reaction of a carboxylic acid and an amine is typically an acid-base reaction at room temperature, forming an ammonium carboxylate salt.[9] To drive the reaction towards amide formation, harsh conditions such as high heat (>100°C) to dehydrate this salt, or the use of chemical coupling agents (e.g., DCC, HATU), are required.[10][11]
Under the typical conditions for SNAr (room temperature to moderate heat in a polar aprotic solvent), the nucleophilic attack on the thiophene ring is kinetically favored over amide formation. However, at elevated temperatures, the formation of the amide byproduct can become significant.
Part 3: Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for synthesizing 5-amino-4-nitrothiophene-2-carboxylic acid derivatives.
Protocol 1: General Procedure for SNAr with Piperidine
This protocol details a standard procedure for the substitution reaction.
Materials:
-
Piperidine (≥99%)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Hydrochloric Acid (HCl), 2 M aqueous solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Condenser
-
Nitrogen/Argon inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv). Dissolve it in anhydrous DMSO (approx. 0.2 M concentration).
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. DMSO is used as the polar aprotic solvent to maximize the reaction rate.[3]
-
-
Amine Addition: Add piperidine (2.2 equiv) dropwise to the stirred solution at room temperature.
-
Causality: Using a slight excess of the amine ensures one equivalent acts as the nucleophile while the remaining 1.2 equivalents act as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6]
-
-
Reaction Progression: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Workup - Quenching and Acidification: Once complete, cool the mixture to room temperature and pour it into a beaker of ice-water. Slowly acidify the aqueous mixture to a pH of 2-3 using a 2 M HCl solution. This will precipitate the carboxylic acid product.
-
Causality: Quenching in water stops the reaction. Acidification protonates the carboxylate salt, rendering the product less water-soluble and allowing for its extraction into an organic solvent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.
Protocol 2: Kinetic Monitoring by UV-Vis Spectrophotometry
For mechanistic studies, the reaction rate can be followed spectrophotometrically, as the formation of the highly conjugated product often results in a chromophoric shift.[5]
-
Prepare stock solutions of the thiophene starting material and the amine in the chosen solvent (e.g., DMSO).
-
In a quartz cuvette, mix the reagents at a known concentration and temperature.
-
Immediately begin recording the absorbance at the λ_max of the product over time.
-
The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a pseudo-first-order kinetic model, assuming the amine is in large excess.
Part 4: Data and Expected Outcomes
Product Characterization
The final product, 5-(piperidin-1-yl)-4-nitrothiophene-2-carboxylic acid, should be characterized using standard analytical techniques:
-
¹H NMR: Expect to see the disappearance of the thiophene proton signal from the starting material and the appearance of new signals corresponding to the piperidine ring protons.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the substituted product.
-
Infrared (IR) Spectroscopy: Look for characteristic stretches of the carboxylic acid O-H, the C=O, and the N-O bonds of the nitro group.
Summary of Reactivity Data
The following table summarizes expected reactivity trends based on kinetic studies of similar nitrothiophene systems.[5][6][7]
| Amine Nucleophile | Relative Reactivity | Typical Conditions | Expected Yield | Notes |
| Pyrrolidine | Very High | DMSO, 25-40 °C, 2-4h | >90% | Highly nucleophilic and less sterically hindered. |
| Piperidine | High | DMSO, 40-60 °C, 4-6h | 85-95% | Slightly less reactive than pyrrolidine due to sterics. |
| Morpholine | Moderate | DMSO, 60-80 °C, 6-12h | 70-85% | Less nucleophilic due to the inductive effect of oxygen. |
| Aniline | Low | DMF, >100 °C, >24h | <40% | Aromatic amines are significantly weaker nucleophiles. |
Conclusion
The reaction of this compound with amines is a robust and efficient method for generating diverse scaffolds for drug discovery and materials science. The transformation is governed by the SNAr mechanism, which is facilitated by the activating nitro group. By carefully controlling the choice of amine, solvent, and temperature, researchers can selectively favor the desired SNAr pathway over competing side reactions like amide formation. The protocols and mechanistic insights provided herein serve as a reliable guide for the practical application and fundamental understanding of this important chemical transformation.
References
- 1. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-chloro-4-nitro-thiophene-2-carboxylic acid | CAS 89166-85-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 13. calpaclab.com [calpaclab.com]
Topic: Scale-Up Synthesis of 5-Chloro-4-nitrothiophene-2-carboxylic Acid for Pharmaceutical Intermediates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-4-nitrothiophene-2-carboxylic acid is a pivotal building block in the synthesis of several modern pharmaceuticals, most notably as a key intermediate for antithrombotic agents like Rivaroxaban and Ticagrelor.[1][2][3][4][5][6] Its molecular structure is primed for further chemical modification, making its purity and consistent supply critical for the pharmaceutical industry. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. The guide emphasizes not only the procedural steps but also the underlying chemical principles, critical process parameters, and a thorough analysis of safety considerations essential for transitioning from laboratory to pilot-plant scale.
Introduction: The Strategic Importance of a Thiophene Intermediate
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7][8] The specific substitution pattern of this compound—featuring a carboxylic acid handle for amide bond formation, a chloro group for potential cross-coupling, and a nitro group that can be reduced to an amine—offers significant synthetic versatility. Its primary application is in the synthesis of Factor Xa inhibitors like Rivaroxaban, where it forms a core part of the final active pharmaceutical ingredient (API).[2][4][5][9]
The successful scale-up of this intermediate's synthesis is therefore a critical step in the overall drug manufacturing supply chain. This requires a process that is not only high-yielding and pure but also safe, reproducible, and economically viable. This document serves as a comprehensive guide to achieving these objectives.
Reaction Scheme and Mechanistic Rationale
The synthesis proceeds via the electrophilic nitration of 5-Chlorothiophene-2-carboxylic acid. The thiophene ring, being an electron-rich aromatic heterocycle, is susceptible to electrophilic substitution.[10][11]
Overall Reaction:
Mechanism: Electrophilic Aromatic Substitution
The reaction is driven by the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Generation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Attack: The π-electron system of the thiophene ring attacks the nitronium ion. The directing effects of the existing substituents guide the position of the incoming nitro group. The carboxylic acid group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (position 4). The chlorine atom is also deactivating but is ortho-, para-directing. In this case, the directing effect of the carboxylic acid group dominates, leading to regioselective nitration at the 4-position.
-
Rearomatization: The resulting intermediate (a sigma complex) loses a proton to a base (HSO₄⁻) to restore the aromaticity of the thiophene ring, yielding the final product.
Detailed Scale-Up Synthesis Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 g of this compound. All operations must be conducted in a well-ventilated chemical fume hood or a suitable reactor setup with appropriate safety controls.
Materials and Equipment
| Reagent/Material | Grade | Quantity | CAS No. | Supplier |
| 5-Chlorothiophene-2-carboxylic acid | ≥98% | 100 g | 24065-33-6 | Sigma-Aldrich, etc.[2] |
| Fuming Nitric Acid (≥90%) | Reagent | 70 mL | 7697-37-2 | Commercial Supplier |
| Concentrated Sulfuric Acid (98%) | Reagent | 300 mL | 7664-93-9 | Commercial Supplier |
| Deionized Water | - | 2 L | 7732-18-5 | - |
| Crushed Ice | - | 2 kg | - | - |
| Ethanol (for recrystallization) | Reagent | As needed | 64-17-5 | Commercial Supplier |
| Equipment | Specification |
| Jacketed Glass Reactor | 1 L, with overhead stirrer, thermocouple, and addition funnel |
| Chiller/Circulator | Capable of maintaining -10 °C to 0 °C |
| Beaker | 4 L |
| Büchner Funnel and Flask | 2 L |
| Vacuum Oven | - |
Experimental Workflow Diagram
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. 5-氯噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. An Improved Process For The Preparation Of Rivaroxaban Involving Novel [quickcompany.in]
- 5. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
- 6. 5-Chlorothiophene-2-Carboxylic Acid Manufacturer India [vandvpharma.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiophene - Wikipedia [en.wikipedia.org]
- 11. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group in 5-Chloro-4-nitrothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the derivatization of the carboxylic acid group of 5-Chloro-4-nitrothiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. This guide explores the fundamental principles and provides field-proven protocols for the conversion of the carboxylic acid into esters, amides, and acyl chlorides. The causality behind experimental choices, troubleshooting, and safety precautions are discussed in detail to ensure procedural success and safety.
Introduction: The Strategic Importance of Derivatization
This compound is a versatile heterocyclic building block in medicinal chemistry and materials science. The strategic modification of its carboxylic acid moiety is a critical step in the synthesis of a wide array of compounds with potential therapeutic applications. The reactivity of the carboxylic acid group, influenced by the electron-withdrawing nitro and chloro substituents on the thiophene ring, presents unique challenges and opportunities for chemical modification.[1][2]
Derivatization of the carboxylic acid can modulate the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability. Furthermore, the resulting esters, amides, and acyl chlorides serve as key intermediates for further molecular elaboration through coupling reactions, enabling the construction of complex molecular architectures.
Foundational Chemistry: Activating the Carboxylic Acid
The direct reaction of a carboxylic acid with nucleophiles like alcohols or amines is generally inefficient due to the poor leaving group nature of the hydroxyl group (-OH).[3] Therefore, activation of the carboxylic acid is a prerequisite for successful derivatization. This is typically achieved by converting the hydroxyl group into a better leaving group. The primary strategies for this activation, which will be detailed in the subsequent protocols, include:
-
Protonation of the carbonyl oxygen under acidic conditions to increase the electrophilicity of the carbonyl carbon.[4]
-
Conversion to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3]
-
In situ activation with coupling reagents such as carbodiimides (e.g., DCC, EDC) to form a reactive O-acylisourea intermediate.[5][6]
The choice of activation method depends on the desired derivative, the stability of the starting material to the reaction conditions, and the desired scale of the reaction.
Core Derivatization Protocols
This section provides detailed, step-by-step protocols for the most common and synthetically useful derivatizations of this compound.
Protocol 1: Esterification via Fischer-Speier Esterification
Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] This method is well-suited for simple, unhindered alcohols and is often cost-effective for large-scale synthesis.
Reaction Workflow:
Caption: Workflow for Fischer-Speier Esterification.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 89166-85-8 | 207.59 |
| Alcohol (e.g., Methanol) | 67-56-1 | 32.04 |
| Sulfuric Acid (concentrated) | 7664-93-9 | 98.08 |
| Sodium Bicarbonate (saturated solution) | 144-55-8 | 84.01 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 |
| Organic Solvent (e.g., Dichloromethane) | 75-09-2 | 84.93 |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add an excess of the desired alcohol (e.g., 20-50 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by recrystallization or column chromatography.
Causality and Insights:
-
The large excess of alcohol drives the equilibrium towards the formation of the ester product.
-
The strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]
-
The neutralization step with sodium bicarbonate is crucial to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during work-up and storage.
Protocol 2: Amidation via Acyl Chloride Intermediate
This two-step protocol involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine to form the corresponding amide. This method is highly efficient and broadly applicable to a wide range of primary and secondary amines.
Reaction Workflow:
Caption: Workflow for Amidation via Acyl Chloride.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 89166-85-8 | 207.59 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Amine (e.g., Benzylamine) | 100-46-9 | 107.15 |
| Triethylamine | 121-44-8 | 101.19 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 |
Procedure:
Step 1: Formation of 5-Chloro-4-nitrothiophene-2-carbonyl chloride
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.[8][9]
-
Monitor the reaction by IR spectroscopy for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride around 1780 cm⁻¹.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude 5-Chloro-4-nitrothiophene-2-carbonyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Causality and Insights:
-
Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides because the byproducts (SO₂ and HCl) are gases, which can be easily removed.[3]
-
DMF acts as a catalyst by forming a reactive Vilsmeier intermediate with thionyl chloride, which then reacts with the carboxylic acid.
-
The use of a base like triethylamine in the amidation step is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile and render it unreactive.
Protocol 3: Amidation using Peptide Coupling Reagents
For sensitive substrates or when racemization is a concern (in the case of chiral amines), peptide coupling reagents offer a milder alternative to the acyl chloride method. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed.[5][6]
Reaction Workflow:
Caption: Workflow for Amidation with Coupling Reagents.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 89166-85-8 | 207.59 |
| Amine (e.g., Aniline) | 62-53-3 | 93.13 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 25952-53-8 | 191.70 (as HCl salt) |
| HOBt (1-Hydroxybenzotriazole) | 2592-95-2 | 135.12 |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 |
| Anhydrous DMF or DCM | - | - |
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), HOBt (1.2 eq), and a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes.
-
Add EDC (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality and Insights:
-
EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[10] This intermediate is susceptible to nucleophilic attack by the amine.
-
HOBt is often added to suppress side reactions and minimize racemization by forming an active ester with the O-acylisourea intermediate, which is more stable and less prone to side reactions.[5]
-
DIPEA is a non-nucleophilic base used to maintain a basic pH and scavenge any acidic byproducts.
Data Presentation and Characterization
The successful synthesis of the derivatives should be confirmed by standard analytical techniques.
Table 1: Expected Spectroscopic Data for Derivatives
| Derivative Type | Expected IR (C=O stretch, cm⁻¹) | Expected ¹H NMR (shift of proton adjacent to carbonyl) |
| Methyl 5-chloro-4-nitrothiophene-2-carboxylate | ~1720-1740 | ~3.9 ppm (s, 3H) |
| N-Benzyl-5-chloro-4-nitrothiophene-2-carboxamide | ~1640-1680 | ~4.6 ppm (d, 2H) |
| 5-Chloro-4-nitrothiophene-2-carbonyl chloride | ~1780-1815 | - |
Note: Actual spectroscopic values may vary slightly depending on the specific derivative and the solvent used for analysis.[11][12][13]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | - Inactive reagents- Insufficient activation of the carboxylic acid- Poor quality solvent | - Use freshly opened or purified reagents and solvents.- Increase the amount of activating agent or catalyst.- Ensure anhydrous conditions for acyl chloride and coupling reactions. |
| Formation of Byproducts | - Side reactions due to high temperature- Reaction with difunctional amines | - Run the reaction at a lower temperature.- Use protecting groups for other reactive functionalities on the amine. |
| Difficult Purification | - Similar polarity of product and starting materials- Byproducts from coupling reagents | - Optimize the chromatographic conditions (e.g., solvent gradient).- For EDC couplings, the urea byproduct is water-soluble and can be removed by aqueous work-up.[14] |
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][16][17][18][19]
-
Thionyl chloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood.
-
Coupling reagents like EDC can be sensitizers. Avoid inhalation and skin contact.[16]
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.[16][18][19]
Conclusion
The derivatization of the carboxylic acid group in this compound is a fundamental and versatile transformation in synthetic organic chemistry. The choice of the appropriate method—be it Fischer esterification, conversion to an acyl chloride, or the use of modern coupling reagents—depends on the specific synthetic goal, the nature of the nucleophile, and the overall stability of the molecule. By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines presented in this document, researchers can confidently and efficiently synthesize a diverse range of thiophene-based derivatives for further investigation in drug discovery and materials science.
References
- 1. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. peptide.com [peptide.com]
- 6. hepatochem.com [hepatochem.com]
- 7. youtube.com [youtube.com]
- 8. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - IE [thermofisher.com]
- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 13. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. FCKeditor - Resources Browser [rikkyo.ac.jp]
- 16. fishersci.com [fishersci.com]
- 17. 5-chloro-4-nitro-thiophene-2-carboxylic acid | 89166-85-8 [sigmaaldrich.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
Strategic Synthesis of Functionalized Thieno[2,3-b]thiophenes from 5-Chloro-4-nitrothiophene-2-carboxylic acid
An Application Note for Advanced Synthesis
Abstract
The thieno[2,3-b]thiophene scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and advanced organic electronic materials.[1] Its rigid, planar, and electron-rich nature makes it a desirable pharmacophore and a core component in organic semiconductors.[2][3] This application note provides a detailed, field-proven synthetic strategy for constructing highly functionalized thieno[2,3-b]thiophene derivatives, beginning with the readily available starting material, 5-Chloro-4-nitrothiophene-2-carboxylic acid. We will elucidate the strategic considerations behind each synthetic step, from initial precursor modification to the pivotal reductive cyclization that forms the bicyclic core. The protocols herein are designed for reproducibility and scalability, offering researchers a robust pathway to novel chemical entities.
Introduction: The Significance of the Thieno[2,3-b]thiophene Core
Thieno[2,3-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities and material properties. In the pharmaceutical realm, they have been investigated as inhibitors of platelet aggregation, as well as for potential antitumor, antiviral, and antibiotic applications.[1] The structural rigidity and potential for π-π stacking interactions also make them exceptional candidates for organic field-effect transistors (OFETs) and organic photovoltaics.[3]
The synthetic challenge lies in the efficient and regioselective construction of the fused ring system while allowing for the introduction of diverse functional groups. This guide addresses this challenge by leveraging the inherent reactivity of this compound, a versatile but underutilized starting material.
Overall Synthetic Strategy
The proposed synthetic route is a multi-step process designed to logically assemble the second thiophene ring onto the initial precursor. The strategy hinges on three key transformations:
-
Initial Esterification: Protection of the carboxylic acid as a methyl ester to prevent unwanted side reactions under the basic conditions required in the subsequent step.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the activated chlorine atom with a sulfur nucleophile (methyl thioglycolate). The nitro group at the C4 position is critical, as its strong electron-withdrawing nature activates the C5 position for nucleophilic attack.[4]
-
Reductive Cyclization: Reduction of the nitro group to an amine, which then undergoes a spontaneous or base-catalyzed intramolecular condensation (a form of the Hinsberg thiophene synthesis) to form the second thiophene ring.
This sequence transforms a simple thiophene monocyclic precursor into a densely functionalized thieno[2,3-b]thiophene core, primed for further derivatization.
Figure 1: High-level overview of the synthetic workflow.
Part 1: Synthesis of the Key Diester Intermediate
The initial phase of the synthesis focuses on preparing the direct precursor for the cyclization reaction. This involves protecting the carboxylic acid and then installing the sulfur-containing side chain.
Protocol 1: Esterification of this compound
Causality: The carboxylic acid proton is acidic and would interfere with the base-catalyzed SNAr reaction in the next step. Converting it to a methyl ester circumvents this issue and is a simple, high-yielding transformation.
-
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (approx. 0.2 M solution)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic, ~2-3 drops)
-
-
Procedure:
-
Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the catalytic amount of concentrated sulfuric acid to the stirring suspension.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify by silica gel chromatography if necessary, though the product is often of sufficient purity for the next step.
-
Protocol 2: SNAr with Methyl Thioglycolate
Causality: This is the crucial bond-forming step that introduces the components of the second ring. The reaction proceeds via the addition-elimination SNAr mechanism. The nitro group is essential for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the displacement of the chloride leaving group.[4][5] Anhydrous potassium carbonate is a suitable base as it is strong enough to deprotonate the thiol but not the α-protons of the ester, minimizing side reactions. DMF is an ideal polar aprotic solvent that effectively solvates the potassium cation.
-
Materials:
-
Methyl 5-chloro-4-nitrothiophene-2-carboxylate (1.0 eq)
-
Methyl thioglycolate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a stirred solution of Methyl 5-chloro-4-nitrothiophene-2-carboxylate in anhydrous DMF, add anhydrous potassium carbonate.
-
Add methyl thioglycolate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and stir.
-
Collect the precipitated solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude diester intermediate can be purified by recrystallization from an ethanol/water mixture or by column chromatography.
-
Figure 2: Mechanism of the nucleophilic aromatic substitution (SNAr) step.
Part 2: Reductive Cyclization to the Thieno[2,3-b]thiophene Core
This final transformation is the hallmark of the synthesis, where the bicyclic system is forged. The reduction of the nitro group unmasks a nucleophilic amine that immediately attacks the neighboring ester carbonyl to close the ring.
Protocol 3: Synthesis of Methyl 3-amino-5-(methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylate
Causality: Sodium dithionite (Na₂S₂O₄) is an effective and mild reducing agent for converting aromatic nitro groups to amines in the presence of sensitive functional groups like esters. The reaction is typically performed in a biphasic system or an aqueous/organic co-solvent system to facilitate the reaction. The intramolecular cyclization that follows the reduction is a type of Dieckmann condensation or Thorpe-Ziegler reaction, which is a powerful method for forming five- and six-membered rings.
| Reagent | Molar Eq. | Purpose |
| Diester Intermediate | 1.0 | Substrate |
| Sodium Dithionite (Na₂S₂O₄) | 3.0 - 4.0 | Reducing Agent |
| Dioxane/Water or THF/Water | - | Solvent System |
| Saturated NaHCO₃ | As needed | Base/Workup |
Table 1: Key Reagents for Reductive Cyclization.
-
Materials:
-
Diester Intermediate from Protocol 2 (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.5 eq)
-
Dioxane and Water (e.g., 2:1 mixture)
-
-
Procedure:
-
Dissolve the diester intermediate in the dioxane/water solvent mixture in a round-bottom flask.
-
Heat the solution to 70-80°C.
-
Add sodium dithionite portion-wise over 30 minutes. The reaction is often accompanied by a color change from yellow to a darker shade.
-
Maintain the reaction at 80°C for 2-3 hours, monitoring by TLC for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude thieno[2,3-b]thiophene product.
-
Purify the product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure, functionalized core.
-
Figure 3: Key steps in the reductive cyclization and aromatization process.
Conclusion
The synthetic pathway detailed in this application note provides a reliable and logical approach to constructing functionalized thieno[2,3-b]thiophenes from this compound. By understanding the causality behind each step—from the necessity of ester protection to the SNAr activation by the nitro group and the final elegant reductive cyclization—researchers can confidently employ this strategy. The resulting highly substituted thieno[2,3-b]thiophene core is a versatile platform for further chemical exploration in drug discovery and materials science, enabling the rapid generation of diverse compound libraries.
References
- 1. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-4-nitrothiophene-2-carboxylic acid as a Versatile Scaffold for Novel Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the strategic use of 5-Chloro-4-nitrothiophene-2-carboxylic acid as a foundational building block in the synthesis of diverse and novel heterocyclic compounds. The inherent functionalities of this reagent—a carboxylic acid, a nitro group, and a reactive chlorine atom—offer a rich platform for molecular elaboration and cyclization, leading to scaffolds of significant interest in medicinal chemistry and materials science. Thiophene-based heterocycles are privileged structures in drug discovery, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]
This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices and providing self-validating protocols. The methodologies detailed herein are designed to be robust and adaptable, serving as a practical resource for the synthesis of thieno[3,2-d]pyrimidines and thieno[3,4-d]isothiazoles, two classes of heterocycles with profound pharmacological potential.
Strategic Importance of this compound
The chemical architecture of this compound provides three key reactive centers that can be manipulated sequentially or in concert to construct complex heterocyclic systems.
-
The Carboxylic Acid (C2-position): This group serves as a primary handle for elongation and modification, most commonly through amide bond formation. This allows for the introduction of a wide variety of substituents and provides a key component for subsequent cyclization reactions.
-
The Nitro Group (C4-position): The electron-withdrawing nature of the nitro group activates the thiophene ring for certain reactions. More importantly, it can be readily reduced to a primary amine, a versatile nucleophile for intramolecular cyclization to form fused nitrogen-containing rings.
-
The Chloro Group (C5-position): This halogen is susceptible to nucleophilic aromatic substitution, enabling the introduction of various functionalities that can modulate the electronic properties and biological activity of the final compound.[4][5][6]
The strategic and orthogonal manipulation of these three functional groups is the cornerstone of the synthetic protocols outlined below.
I. Synthesis of Novel Thieno[3,2-d]pyrimidine Derivatives
Thieno[3,2-d]pyrimidines are a class of bicyclic heterocycles that are isosteres of quinazolines and have demonstrated significant potential as kinase inhibitors and anticancer agents.[7][8] The following protocol outlines a robust pathway to novel substituted thieno[3,2-d]pyrimidin-4(3H)-ones starting from this compound.
Workflow for Thieno[3,2-d]pyrimidine Synthesis
Caption: Synthetic workflow for thieno[3,2-d]pyrimidines.
Experimental Protocols
Step 1: Synthesis of N-Alkyl-5-chloro-4-nitrothiophene-2-carboxamide
This initial step involves the formation of an amide bond, which introduces the first point of diversity for the final compound. The choice of amine (R-NH₂) will determine the substituent at the N3 position of the pyrimidine ring.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 207.60 | 2.08 g (10 mmol) |
| Oxalyl chloride | 1.5 | 126.93 | 1.27 mL (15 mmol) |
| Dry Dichloromethane (DCM) | - | - | 100 mL |
| Primary Amine (e.g., Benzylamine) | 1.1 | 107.15 | 1.20 mL (11 mmol) |
| Triethylamine (TEA) | 2.2 | 101.19 | 3.07 mL (22 mmol) |
Procedure:
-
Suspend this compound (2.08 g, 10 mmol) in dry DCM (50 mL) under a nitrogen atmosphere.
-
Add a catalytic amount of dry DMF (2-3 drops).
-
Slowly add oxalyl chloride (1.27 mL, 15 mmol) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
In a separate flask, dissolve the primary amine (e.g., benzylamine, 1.20 mL, 11 mmol) and triethylamine (3.07 mL, 22 mmol) in dry DCM (50 mL).
-
Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or column chromatography on silica gel to yield the desired N-alkyl-5-chloro-4-nitrothiophene-2-carboxamide.
Causality: The conversion of the carboxylic acid to an acid chloride with oxalyl chloride creates a highly reactive electrophile, facilitating efficient amide bond formation with the primary amine.[9] TEA is used as a base to neutralize the HCl generated during the reaction.
Step 2: Synthesis of N-Alkyl-4-amino-5-chlorothiophene-2-carboxamide
The reduction of the nitro group to a primary amine is a critical step, as this amine will be the nucleophile in the subsequent cyclization.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Alkyl-5-chloro-4-nitrothiophene-2-carboxamide | 1.0 | - | (from Step 1) |
| Iron powder (<325 mesh) | 5.0 | 55.84 | 2.23 g (40 mmol) |
| Glacial Acetic Acid | - | - | 80 mL |
Procedure:
-
Dissolve the N-alkyl-5-chloro-4-nitrothiophene-2-carboxamide (8 mmol) in glacial acetic acid (80 mL).
-
Add iron powder (2.23 g, 40 mmol) portion-wise to the solution, maintaining the temperature below 40 °C with an ice bath if necessary.
-
After the addition is complete, heat the mixture to 60-70 °C and stir for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude N-alkyl-4-amino-5-chlorothiophene-2-carboxamide is often used in the next step without further purification.
Causality: Reduction of an aromatic nitro group is commonly achieved with metals in acidic media, such as iron in acetic acid.[10] This method is generally high-yielding and avoids the use of more expensive or hazardous reagents like catalytic hydrogenation.
Step 3: Synthesis of Substituted 6-Chloro-thieno[3,2-d]pyrimidin-4(3H)-one
This final step involves the intramolecular cyclization to form the fused pyrimidine ring.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Alkyl-4-amino-5-chlorothiophene-2-carboxamide | 1.0 | - | (from Step 2) |
| Triethyl orthoformate | - | 148.20 | 50 mL |
| Acetic Anhydride | - | 102.09 | 10 mL |
Procedure:
-
Dissolve the crude N-alkyl-4-amino-5-chlorothiophene-2-carboxamide (approx. 8 mmol) in a mixture of triethyl orthoformate (50 mL) and acetic anhydride (10 mL).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the excess solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and wash with cold ether to obtain the crude product.
-
Recrystallize from ethanol or isopropanol to yield the pure substituted 6-Chloro-thieno[3,2-d]pyrimidin-4(3H)-one.
Causality: Triethyl orthoformate serves as a one-carbon source, reacting with the amino group and the amide nitrogen to form the pyrimidine ring.[11] Acetic anhydride acts as a dehydrating agent to drive the cyclization to completion.
II. Synthesis of Novel Thieno[3,4-d]isothiazole Derivatives
The synthesis of thieno[3,4-d]isothiazoles from this compound demonstrates the versatility of this starting material for creating different heterocyclic systems. This pathway utilizes the nitro and carboxylic acid functionalities in a different manner to construct the isothiazole ring.
Workflow for Thieno[3,4-d]isothiazole Synthesis
Caption: Synthetic workflow for thieno[3,4-d]isothiazoles.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-4-nitrothiophene-2-carbothioamide
The initial step involves the conversion of the carboxylic acid to a thioamide, which is a key precursor for the isothiazole ring formation.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 207.60 | 2.08 g (10 mmol) |
| Thionyl chloride | 2.0 | 118.97 | 1.46 mL (20 mmol) |
| Dry Toluene | - | - | 50 mL |
| Ammonium hydrosulfide (40% in water) | 3.0 | 51.11 | ~5.8 mL (30 mmol) |
Procedure:
-
Reflux a solution of this compound (2.08 g, 10 mmol) and thionyl chloride (1.46 mL, 20 mmol) in dry toluene (50 mL) for 3 hours.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in dry acetone (50 mL) and cool to 0 °C.
-
Slowly add ammonium hydrosulfide solution (~5.8 mL, 30 mmol) while maintaining the temperature at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into cold water (200 mL) and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to yield the 5-Chloro-4-nitrothiophene-2-carbothioamide.
Causality: Conversion to the acid chloride followed by reaction with a sulfur nucleophile like ammonium hydrosulfide is a standard method for the synthesis of thioamides from carboxylic acids.
Step 2: Synthesis of Substituted 6-Chloro-thieno[3,4-d]isothiazole
This step involves an oxidative intramolecular cyclization of the thioamide and the reduced nitro group to form the isothiazole ring.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Chloro-4-nitrothiophene-2-carbothioamide | 1.0 | - | (from Step 1) |
| Sodium dithionite (Na₂S₂O₄) | 3.0 | 174.11 | 4.18 g (24 mmol) |
| Ethanol/Water (1:1) | - | - | 100 mL |
| Iodine (I₂) | 1.1 | 253.81 | 2.23 g (8.8 mmol) |
| Pyridine | - | - | 20 mL |
Procedure:
-
Suspend the 5-Chloro-4-nitrothiophene-2-carbothioamide (8 mmol) in a mixture of ethanol and water (1:1, 100 mL).
-
Add sodium dithionite (4.18 g, 24 mmol) and heat the mixture to reflux for 1 hour. The color of the reaction mixture should change, indicating the reduction of the nitro group.
-
Cool the reaction mixture to room temperature and add pyridine (20 mL).
-
Add a solution of iodine (2.23 g, 8.8 mmol) in ethanol (20 mL) dropwise with stirring.
-
Stir the mixture at room temperature for an additional 2 hours.
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate (10%, 200 mL) to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 6-Chloro-thieno[3,4-d]isothiazole.
Causality: Sodium dithionite is a common reagent for the reduction of aromatic nitro groups to amines. The subsequent addition of iodine, an oxidizing agent, facilitates the intramolecular cyclization between the in situ generated amino group and the thioamide sulfur atom to form the N-S bond of the isothiazole ring.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The protocols detailed in these application notes provide a solid foundation for the development of libraries of thieno[3,2-d]pyrimidines and thieno[3,4-d]isothiazoles. By strategically manipulating the three key functional groups, researchers can access a wide range of molecular diversity, paving the way for the discovery of new therapeutic agents and advanced materials. The provided methodologies are intended to be a starting point, and further optimization of reaction conditions may be necessary depending on the specific substrates used.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qyaobio.com [qyaobio.com]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. Gaseous CO-Free Reductive Cyclization Reactions of Nitroarenes: Two Heads Better than One [air.unimi.it]
- 11. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"common side products in the synthesis of 5-Chloro-4-nitrothiophene-2-carboxylic acid"
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-4-nitrothiophene-2-carboxylic acid. As a critical intermediate in various pharmaceutical pipelines, ensuring the purity and yield of this compound is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis, with a specific focus on the formation of unwanted side products.
I. Understanding the Reaction: The Nitration of 5-Chlorothiophene-2-carboxylic acid
The synthesis of this compound is typically achieved through the electrophilic nitration of 5-chlorothiophene-2-carboxylic acid. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the thiophene ring: the chloro group and the carboxylic acid group. The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This interplay of directing effects, coupled with the inherent reactivity of the thiophene ring, can lead to the formation of several side products.
II. Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the synthesis, focusing on the identification and mitigation of side products.
FAQ 1: My reaction mixture shows multiple spots on TLC, even after completion. What are the likely side products?
Answer: The presence of multiple spots on your Thin Layer Chromatography (TLC) plate indicates the formation of impurities. In the nitration of 5-chlorothiophene-2-carboxylic acid, the most common side products are:
-
Isomeric Nitro Compounds: The primary isomers are 5-Chloro-3-nitrothiophene-2-carboxylic acid . The directing effects of the chloro and carboxylic acid groups can lead to nitration at the 3-position of the thiophene ring.
-
Dinitro Compounds: Under harsh reaction conditions (e.g., high temperature, excess nitrating agent), dinitration can occur, leading to products such as 5-Chloro-3,4-dinitrothiophene-2-carboxylic acid .
-
Decarboxylated Byproducts: The carboxylic acid group can be susceptible to removal (decarboxylation) under strong acidic and elevated temperature conditions, followed by nitration. This can result in the formation of 2-Chloro-3,5-dinitrothiophene .
-
Oxidation Products: The thiophene ring is sensitive to strong oxidizing agents. Harsh nitrating conditions can lead to the formation of sulfoxides or other degradation products, often appearing as a complex mixture of polar impurities.
FAQ 2: How can I minimize the formation of the 3-nitro isomer?
Answer: The formation of the undesired 3-nitro isomer is a common challenge. To favor the formation of the desired 4-nitro product, consider the following:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the nitrating agent. Higher temperatures can lead to a decrease in regioselectivity.
-
Choice of Nitrating Agent: A milder nitrating agent can sometimes improve selectivity. While mixed acid (HNO₃/H₂SO₄) is common, exploring alternatives like nitric acid in acetic anhydride may offer better control, though this requires careful optimization.
-
Slow Addition: Add the nitrating agent dropwise and slowly to the solution of the starting material. This helps to control the reaction exotherm and maintain a low concentration of the nitrating species, which can improve selectivity.
FAQ 3: I suspect decarboxylation is occurring. How can I confirm this and prevent it?
Answer: Decarboxylation is often indicated by the presence of non-acidic, highly nitrated thiophene derivatives in your product mixture.
-
Confirmation: The most definitive way to confirm decarboxylation is through mass spectrometry (MS) of the impurity, which will show a molecular ion corresponding to the decarboxylated and nitrated species (e.g., 2-Chloro-3,5-dinitrothiophene).
-
Prevention:
-
Temperature: Avoid high reaction temperatures. Decarboxylation is often promoted by heat.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. Prolonged exposure to strong acid can promote decarboxylation.
-
Acid Concentration: Use the minimum amount of sulfuric acid necessary to catalyze the reaction.
-
FAQ 4: My product is a dark, tarry substance. What went wrong?
Answer: The formation of a dark, intractable material is usually a sign of significant degradation of the thiophene ring due to oxidation.
-
Cause: This is often caused by overly harsh reaction conditions, such as:
-
Too high a concentration of nitric acid.
-
Elevated reaction temperatures.
-
Presence of nitrous acid impurities in the nitric acid.
-
-
Prevention:
-
Use high-purity nitric acid. The presence of nitrous acid can initiate aggressive and uncontrolled side reactions.
-
Ensure efficient cooling and stirring to dissipate heat generated during the reaction.
-
Consider adding a scavenger for nitrous acid, such as urea, to the reaction mixture before the addition of the thiophene derivative.
-
III. Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
5-Chlorothiophene-2-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
1 M Hydrochloric Acid
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-chlorothiophene-2-carboxylic acid (1 equivalent).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (3-5 equivalents) while maintaining the temperature below 10 °C.
-
Once the addition is complete and the starting material is fully dissolved, cool the mixture back to 0-5 °C.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate with a few drops of acetic acid).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate should form. Filter the solid and wash it with cold water until the washings are neutral.
-
Dissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Acidify the aqueous layer with 1 M HCl to re-precipitate any product that may have dissolved. Filter and combine the solids.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Protocol 2: Identification of Side Products by HPLC-MS
Objective: To identify the common side products in a crude reaction mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Procedure:
-
Prepare a sample of the crude reaction product by dissolving a small amount in a suitable solvent (e.g., acetonitrile).
-
Inject the sample onto the HPLC-MS system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Analyze the mass spectrum of each peak to determine the molecular weight of the components.
-
Compare the observed molecular weights with the expected molecular weights of the potential side products (see table below).
| Compound | Molecular Formula | Expected [M-H]⁻ |
| This compound | C₅H₂ClNO₄S | 205.9 |
| 5-Chloro-3-nitrothiophene-2-carboxylic acid | C₅H₂ClNO₄S | 205.9 |
| 5-Chloro-3,4-dinitrothiophene-2-carboxylic acid | C₅H₁ClN₂O₆S | 250.9 |
| 2-Chloro-3,5-dinitrothiophene | C₄HClN₂O₄S | 207.9 |
IV. References
-
This guide synthesizes information from established chemical principles and general knowledge of thiophene chemistry. For specific procedural details, consulting primary literature and patents related to the synthesis of this compound is recommended.
"how to improve the yield of 5-Chloro-4-nitrothiophene-2-carboxylic acid synthesis"
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges in the synthesis of 5-Chloro-4-nitrothiophene-2-carboxylic acid. As a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles, ensuring that your experiments are not only successful but also reproducible and scalable.
The synthesis of this compound is most effectively achieved through the electrophilic nitration of 5-Chlorothiophene-2-carboxylic acid. The thiophene ring is highly reactive towards electrophiles, making the choice of nitrating agent and reaction conditions critical to avoid degradation and unwanted side reactions.[1] The electron-withdrawing nature of the carboxylic acid and the chloro substituents deactivates the ring, but careful control is still paramount to ensure selective nitration at the C4 position.
Reaction Pathway Diagram
Caption: Electrophilic nitration of the thiophene core.
Troubleshooting Guide: From Low Yields to Impurities
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low or I've isolated no product. What went wrong?
A1: Low to no yield is a frequent issue, typically stemming from three primary causes: improper reaction conditions, substrate degradation, or inefficient product isolation.
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Cause 1: Substrate Degradation: The thiophene ring is sensitive to strong oxidizing acids. The classic nitrating mixture of concentrated nitric acid and sulfuric acid is often too harsh, leading to ring opening, polymerization, or extensive oxidation rather than nitration.[1] The appearance of dark, tar-like substances is a clear indicator of this degradation.
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Solution 1: Employ Milder Nitrating Conditions. The most successful and widely cited method for nitrating sensitive heterocycles like thiophene is using nitric acid in acetic anhydride.[2] This combination generates the less aggressive nitrating agent, acetyl nitrate in situ. Another option is using copper nitrate in a suitable solvent.[1]
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Protocol Insight: Acetic anhydride serves as both a solvent and a scavenger for water, preventing the formation of nitrous acid which can lead to violent and unpredictable side reactions.[1]
-
-
Cause 2: Inadequate Temperature Control: Electrophilic nitration is a highly exothermic process. A rapid rise in temperature, especially during the initial addition of the nitrating agent, can quickly lead to runaway reactions and substrate decomposition.[2]
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Solution 2: Implement Strict Temperature Management. The reaction should be conducted in an ice bath (0-10°C) with slow, dropwise addition of the nitrating agent.[2] Continuous monitoring with a thermometer is essential. For larger-scale reactions, more sophisticated cooling systems may be necessary.
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Cause 3: Inefficient Product Isolation: The product is an acid and is soluble in basic aqueous solutions. Improper pH adjustment during workup can lead to significant product loss.
-
Solution 3: Optimize the Extraction Protocol. After quenching the reaction (typically by pouring it onto ice), the product needs to be extracted.
-
Ensure the aqueous phase is made sufficiently acidic (pH 1-2) with an acid like 2N HCl to fully protonate the carboxylic acid, minimizing its solubility in water.
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Use an appropriate organic solvent for extraction, such as ethyl acetate.
-
Perform multiple extractions (e.g., 3 times) to ensure complete recovery from the aqueous layer.[3]
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Q2: My final product is impure. How can I identify and eliminate contaminants?
A2: Impurities typically consist of unreacted starting material, positional isomers, or degradation byproducts.
-
Contaminant 1: Unreacted 5-Chlorothiophene-2-carboxylic Acid.
-
Identification: Easily detected by TLC or HPLC, where it will appear as a separate spot/peak from the product.
-
Cause: Incomplete reaction due to insufficient nitrating agent, reaction time, or temperature.
-
Solution: Monitor the reaction progress using TLC. If starting material persists after a reasonable time, consider a small, incremental addition of the nitrating agent or allowing the reaction to stir longer at the controlled temperature.
-
-
Contaminant 2: Positional Isomers (e.g., 5-Chloro-3-nitrothiophene-2-carboxylic acid).
-
Identification: Isomers may be difficult to separate by simple extraction. HPLC and NMR are the best tools for identification.
-
Cause: While the directing effects of the chloro and carboxyl groups favor nitration at the C4 position, some substitution at C3 can occur if conditions are not optimal.
-
Solution: Adhering to the recommended mild nitrating conditions and low temperatures significantly enhances regioselectivity, minimizing the formation of the C3 isomer.
-
-
Contaminant 3: Byproducts from Oxidation/Degradation.
-
Identification: Often appear as colored, insoluble, or tarry materials.
-
Solution: Purification via Recrystallization. This is the most effective method for removing both isomeric impurities and baseline degradation products.
-
Recommended Solvent System: A mixture of ethanol and water or heptane/1,2-dichloroethane can be effective.[3] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly, promoting the formation of pure crystals.
-
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
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Q: What is the optimal nitrating agent for this synthesis?
-
A: A solution of fuming nitric acid in acetic anhydride is highly recommended.[2] This generates acetyl nitrate in situ, which is a milder and more selective nitrating agent than the nitronium ion (NO₂⁺) produced in mixed acid (H₂SO₄/HNO₃).[4] This choice minimizes the risk of oxidation and degradation of the electron-rich thiophene ring.[1]
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid spots are well-defined. The product, being more polar due to the nitro group, will have a lower Rf value than the starting material.
-
-
Q: What are the critical safety precautions for this reaction?
-
A:
-
Explosion Hazard: The nitration of thiophenes can be violently exothermic and potentially explosive if not controlled.[1] ALWAYS perform the reaction in a chemical fume hood with proper personal protective equipment (PPE), including a face shield.
-
Temperature Control: Never add the nitrating agent quickly or at a temperature above 10°C. A runaway reaction is a serious risk.
-
Corrosive Reagents: Fuming nitric acid and acetic anhydride are highly corrosive. Handle with extreme care.
-
Product Toxicity: Mononitrothiophene is a known poison.[2] Handle the final product with care, avoiding skin contact.
-
-
Recommended Experimental Protocol
This protocol is synthesized from best practices for the nitration of sensitive thiophene derivatives.[2]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-Chlorothiophene-2-carboxylic acid (1.0 eq) in acetic anhydride (approx. 10 volumes).
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath.
-
Nitrating Agent Addition: Prepare a solution of fuming nitric acid (1.1 eq) in acetic anhydride (approx. 2 volumes) in the dropping funnel. Add this solution dropwise to the cooled thiophene solution over 1-2 hours, ensuring the internal temperature never exceeds 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Precipitation & Filtration: The product should precipitate as a pale-yellow solid. Allow the mixture to stand in an ice bath for 30 minutes to maximize precipitation, then collect the solid by vacuum filtration.
-
Washing: Wash the crude solid thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the solid under vacuum.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Summary
| Parameter | Recommended Condition | Rationale / Reference |
| Starting Material | 5-Chlorothiophene-2-carboxylic acid | Commercially available; nitration is the final step. |
| Nitrating Agent | Fuming HNO₃ in Acetic Anhydride | Forms milder acetyl nitrate, preventing degradation.[2] |
| Molar Ratio | 1.0 : 1.1 (Substrate : HNO₃) | A slight excess of nitrating agent ensures complete conversion. |
| Temperature | 0 - 10°C | Critical for controlling exotherm and preventing side reactions.[2] |
| Reaction Time | 3 - 5 hours | Typical duration; should be confirmed by TLC monitoring. |
| Workup | Quenching on ice, acidification | Standard procedure for isolating acidic organic products. |
| Purification | Recrystallization (Ethanol/Water) | Effective for removing isomers and degradation products. |
| Expected Yield | 60-80% (post-recrystallization) | Realistic yield for a well-controlled nitration of this type. |
References
Technical Support Center: Optimization and Troubleshooting for the Nitration of 5-Chlorothiophene-2-carboxylic acid
Welcome to the technical support guide for the nitration of 5-chlorothiophene-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this important synthetic transformation. As a key step in the synthesis of various pharmaceutical intermediates, including precursors to the anticoagulant Rivaroxaban, achieving a high-yielding and clean reaction is paramount.
This guide moves beyond a simple recitation of steps. It delves into the underlying chemical principles, explains the causality behind procedural choices, and provides a structured troubleshooting framework to address common challenges encountered in the lab.
Section 1: Reaction Overview & Core Principles
The objective is the regioselective electrophilic aromatic substitution of a nitro group onto the thiophene ring, yielding 5-chloro-4-nitrothiophene-2-carboxylic acid.
The Challenge: A Highly Activated System
Thiophene is an electron-rich aromatic heterocycle that is significantly more reactive towards electrophiles than benzene. This high reactivity, while facilitating the reaction, also makes the ring susceptible to overly harsh conditions, leading to oxidation, polymerization, and the formation of complex, often intractable, side products. Standard nitrating conditions used for less reactive aromatics, such as concentrated nitric and sulfuric acids, are often too aggressive for thiophene and its derivatives, potentially leading to explosive reactions in the presence of nitrous acid impurities.
Understanding Regioselectivity
The starting material, 5-chlorothiophene-2-carboxylic acid, has two substituents that direct the position of the incoming electrophile (the nitronium ion, NO₂⁺).
-
-COOH (Carboxylic Acid) at C2: This is a meta-directing and strongly deactivating group.
-
-Cl (Chlorine) at C5: This is an ortho-, para-directing and deactivating group.
The electron density in the thiophene ring is highest at the 2- and 5-positions. Since these are occupied, we must consider the C3 and C4 positions. The powerful deactivating effect of the carboxylic acid at C2 significantly reduces the reactivity of the adjacent C3 position. The chlorine atom at C5, while deactivating, directs electrophilic attack to its "ortho" position, which is C4. This combination of directing effects strongly favors the formation of the 4-nitro isomer as the major product.
Caption: Logical flow for determining the major product isomer.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the nitration of 5-chlorothiophene-2-carboxylic acid in a practical, question-and-answer format.
Q1: My reaction turned dark brown or black and produced a tar-like substance with very low yield. What went wrong?
A: This is the most common failure mode and is almost always due to an uncontrolled exothermic reaction leading to substrate decomposition and polymerization.
-
Causality: The high reactivity of the thiophene ring makes it sensitive to both strong acids and localized heating. The traditional mixture of nitric acid and sulfuric acid generates a high concentration of the highly reactive nitronium ion (NO₂⁺) and can cause rapid, uncontrollable nitration and subsequent oxidation.
-
Solution:
-
Avoid Harsh Reagents: Do not use the standard HNO₃/H₂SO₄ mixture. The most reliable method for sensitive thiophenes is using nitric acid in acetic anhydride. This mixture generates acetyl nitrate in situ, which is a milder, yet effective, nitrating agent and minimizes the presence of nitrous acid that can cause explosive side reactions.
-
Strict Temperature Control: The reaction must be kept cold. Maintain an internal reaction temperature between 0°C and 10°C throughout the addition of the substrate. Use an ice-salt or dry ice-acetone bath for cooling. A rapid rise in temperature is a clear indicator of a potential runaway reaction.
-
Slow, Controlled Addition: Add the substrate solution to the nitrating mixture dropwise. This ensures that the heat generated by the reaction can be effectively dissipated by the cooling bath.
-
A: This often points to issues with the workup and isolation procedure or the formation of water-soluble side products.
-
Causality: The product, this compound, has a carboxylic acid group, making its solubility dependent on pH.
-
Solution:
-
Proper Quenching: The reaction should be quenched by pouring it slowly onto a large amount of crushed ice. This precipitates the product while diluting the acid.
-
Check Aqueous pH: After quenching, ensure the aqueous phase is strongly acidic (pH < 2) before extraction. If the pH is too high, the carboxylate salt of your product will form, which is highly soluble in water and will not be extracted into the organic layer.
-
Thorough Extraction: Use a suitable organic solvent like ethyl acetate for extraction. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous phase.
-
Salting Out: If the product has some water solubility, adding brine (saturated NaCl solution) to the aqueous phase before the final extraction can decrease the product's solubility in the aqueous layer and improve recovery.
-
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?
A: Besides unreacted starting material, the most common side products are dinitrated species or isomers.
-
Causality: Although the C4 position is strongly favored, minor amounts of other isomers can form under certain conditions. More commonly, if the conditions are too harsh or the stoichiometry of the nitrating agent is too high, a second nitration can occur.
-
Solution:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. A molar ratio of 1.1 to 1.2 equivalents of nitric acid relative to the substrate is a good starting point.
-
Maintain Low Temperature: Higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers or dinitrated products.
-
Purification: The primary method for removing these impurities is careful recrystallization. A solvent system like ethanol/water or heptane/dichloroethane can be effective. Monitor purity by HPLC or TLC.
-
Q4: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Procedure: Prepare a TLC plate by spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Mobile Phase: A good starting point for a mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid (0.5-1%) to ensure the carboxylic acid remains protonated and spots cleanly.
-
Interpretation: The reaction is complete when the starting material spot has disappeared from the reaction mixture lane. The product should appear as a new, typically lower Rf spot.
Section 3: Optimized Experimental Protocol
This protocol is based on established methods for the nitration of sensitive thiophenes and is designed to maximize yield and purity.
Reagents and Equipment
-
5-chlorothiophene-2-carboxylic acid
-
Acetic Anhydride
-
Fuming Nitric Acid (>90%)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Step-by-Step Procedure
-
Prepare Nitrating Mixture: In a three-necked flask equipped with a stirrer and thermometer, add acetic anhydride. Cool the flask to 0°C in an ice-salt bath. Slowly, dropwise, add fuming nitric acid (1.2 eq.) to the stirred acetic anhydride, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0-5°C for 15 minutes to allow for the formation of acetyl nitrate.
-
Prepare Substrate Solution: Dissolve 5-chlorothiophene-2-carboxylic acid (1.0 eq.) in a minimum amount of acetic anhydride.
-
Nitration: Slowly add the substrate solution from the dropping funnel to the cold, stirred nitrating mixture. Meticulously maintain the internal temperature between 5-10°C throughout the addition. A rapid temperature increase indicates the addition is too fast.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10°C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup - Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Once the reaction is complete, pour the reaction mixture slowly into the ice-water with vigorous stirring. A pale yellow solid should precipitate.
-
Isolation: Allow the mixture to stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acids.
-
Purification: Dry the crude solid. The primary source of color is often trace impurities. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a pale yellow or off-white solid.
Data Summary Table
The following table summarizes the critical parameters and their impact on the reaction outcome.
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale & Expected Outcome |
| Nitrating Agent | Conc. HNO₃ / H₂SO₄ | Fuming HNO₃ / Acetic Anhydride | Avoids aggressive oxidation and decomposition, leading to a cleaner reaction and higher yield. |
| Temperature | > 20°C | 5-10°C | Prevents runaway reaction and formation of side products by controlling the high reactivity of the thiophene ring. |
| Stoichiometry | > 1.5 eq. HNO₃ | 1.1-1.2 eq. HNO₃ | Minimizes the risk of dinitration while ensuring complete conversion of the starting material. |
| Workup pH | Neutral or Basic | Acidic (pH < 2) | Ensures the product is in its protonated, less soluble carboxylic acid form for efficient isolation/extraction. |
Section 4: Visual Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve common experimental problems.
Caption: A step-by-step workflow for troubleshooting common nitration issues.
"alternative nitrating agents for thiophene carboxylic acids to avoid over-nitration"
Technical Support Center: Selective Nitration of Thiophene Carboxylic Acids
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the nuanced challenge of nitrating thiophene carboxylic acids. The inherent reactivity of the thiophene ring, coupled with the deactivating yet directing nature of the carboxylic acid substituent, makes this transformation a frequent source of experimental difficulty. Standard nitrating conditions often lead to a cascade of unwanted side reactions, including oxidative degradation, over-nitration, and decarboxylation.
This document provides a structured, in-depth guide to overcoming these obstacles. We will move from foundational FAQs that address common points of failure to a series of troubleshooting guides and detailed, field-tested protocols using alternative nitrating agents. Our focus is on providing not just the "how," but the mechanistic "why" behind each recommendation, empowering you to make informed decisions for your specific substrate.
Part 1: Frequently Asked Questions - Diagnosing Common Nitration Issues
This section addresses the most common failures encountered when attempting to nitrate thiophene carboxylic acids.
Q1: Why did my reaction with concentrated nitric and sulfuric acid fail violently or result in a complex, unidentifiable mixture?
A: This is the most common pitfall. The standard "mixed acid" (HNO₃/H₂SO₄) system is far too aggressive for the electron-rich thiophene ring.[1] Thiophene is significantly more reactive towards electrophilic substitution than benzene, making it highly susceptible to rapid, uncontrollable reactions with strong acid/oxidant mixtures.[1] Furthermore, solutions of nitric acid often contain traces of nitrous acid (HNO₂), which can trigger an explosive, autocatalytic nitrosation reaction with the highly reactive thiophene nucleus, leading to substrate degradation and a complex tar of products.[1][2]
Q2: I managed to get some product, but it's a mixture of mono- and di-nitrated compounds. What causes this "over-nitration" and how can I stop it?
A: Over-nitration occurs when the nitrating agent is too reactive and/or the reaction conditions are too harsh. While the first nitro group is deactivating, the thiophene ring may still be sufficiently activated to react a second time, especially with a powerful electrophile like the nitronium ion (NO₂⁺) generated in mixed acid.[3] The key to preventing this is to use a milder nitrating agent that generates the electrophile in a lower, more controlled concentration.
Q3: My mass spectrometry results suggest I've lost the carboxylic acid group and replaced it with a nitro group. What is this side reaction?
A: You are observing ipso-nitration, a form of electrophilic substitution where the nitro group displaces the carboxylic acid substituent.[4] This decarboxylative nitration is a known side reaction for aromatic carboxylic acids, particularly under forcing conditions.[4][5][6] The stability of the carbocation intermediate formed after attack at the carboxyl-bearing carbon influences the likelihood of this pathway. To avoid it, milder, and often non-acidic, conditions are necessary.
Q4: For thiophene-2-carboxylic acid, I am getting a mixture of isomers. Where should the nitro group be directed?
A: The carboxylic acid group is an electron-withdrawing, meta-directing group in benzene chemistry. However, in the five-membered thiophene ring, the situation is more complex. For a 3-substituted thiophene with an electron-withdrawing group, substitution is strongly favored at the 5-position (the vacant α-position).[7] For thiophene-2-carboxylic acid , the -COOH group deactivates the adjacent 3-position. Nitration is therefore directed to the 4- and 5-positions, often resulting in a mixture that requires careful optimization to control.
Part 2: Troubleshooting Guide & Agent Selection
Choosing the correct nitrating agent is the single most critical decision to achieve a selective, high-yielding reaction. The following workflow and data table are designed to guide your selection process based on the specific challenges you encounter.
Decision Workflow for Selecting a Nitrating Agent
This diagram provides a logical path to selecting an appropriate methodology.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling Regioselectivity in the Nitration of 5-Chlorothiophene-2-Carboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of nitrated thiophene derivatives. Specifically, we will address the nuanced challenge of controlling regioselectivity during the electrophilic nitration of 5-chlorothiophene-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate this complex reaction and optimize the synthesis of your target isomer, 5-chloro-4-nitrothiophene-2-carboxylic acid.
Introduction: The Challenge of Regioselectivity
The nitration of 5-chlorothiophene-2-carboxylic acid presents a classic regioselectivity challenge. The thiophene ring is substituted with two electron-withdrawing groups: a chloro group at the 5-position and a carboxylic acid at the 2-position. Both groups deactivate the ring toward electrophilic aromatic substitution, making the reaction inherently difficult.[1][2] Furthermore, their directing effects are crucial in determining the position of the incoming nitro group on the two available carbons, C3 and C4. Understanding the interplay of these electronic effects with reaction conditions is paramount to achieving the desired product distribution.
Frequently Asked Questions (FAQs)
Q1: What are the primary directing effects influencing nitration on this substrate?
Answer: The regiochemical outcome is a result of the competing directing effects of the chloro and carboxylic acid substituents.
-
Carboxylic Acid (-COOH) at C2: This is a deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making electrophilic attack less favorable. Its meta position relative to C2 is the C4 position. Therefore, the carboxylic acid group preferentially directs the incoming electrophile to the C4 position .
-
Chloro (-Cl) at C5: Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of electron donation through resonance.[3] For the chloro group at C5, the ortho position is C4. Thus, the chloro group also directs the incoming electrophile to the C4 position .
Since both substituents favor substitution at the C4 position, the primary product expected is This compound . However, the formation of the 3-nitro isomer is a common side reaction that must be controlled through careful optimization of reaction conditions.
Caption: Directing effects on the 5-chlorothiophene-2-carboxylic acid ring.
Q2: Why are standard nitrating conditions like concentrated HNO₃/H₂SO₄ often problematic for thiophenes?
Answer: Thiophene and its derivatives are significantly more reactive towards electrophiles than benzene.[1] However, they are also more susceptible to degradation under harsh acidic and oxidizing conditions. The standard "mixed acid" (HNO₃/H₂SO₄) is a very strong nitrating system that can lead to several undesirable outcomes[4]:
-
Oxidative Degradation: The thiophene ring can be opened or polymerized, leading to a complex mixture of byproducts and tar formation, resulting in low yields of the desired product.[4][5]
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Explosive Reactions: The high reactivity of the thiophene nucleus can lead to uncontrolled, exothermic reactions, particularly if nitrous acid is present, which can catalyze violent decomposition.[4][5]
Therefore, milder and more controlled nitrating agents are generally preferred for thiophene chemistry to balance the need for electrophilicity with the stability of the heterocyclic ring.
Q3: How do "kinetic" versus "thermodynamic" control apply to this reaction?
Answer: The concepts of kinetic and thermodynamic control are crucial for isomer-selective synthesis.[6][7]
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. The major product formed is the one that results from the lowest activation energy pathway, meaning it is the product that forms the fastest.[6][8]
-
Thermodynamic Control: At higher temperatures, and with sufficient time, the reaction can become reversible. This allows the initial products to equilibrate, and the major product will be the most thermodynamically stable isomer, regardless of how fast it was formed.[7][9]
For the nitration of many substituted aromatics, different conditions can favor one regime over the other, leading to different isomer ratios. For instance, in analogous systems, nitration at low temperatures often favors one set of isomers (kinetic), while elevated temperatures favor another (thermodynamic).[9] Experimentally determining the optimal conditions is key to maximizing the yield of the desired 4-nitro isomer.
Troubleshooting Guide
This section provides solutions to common problems encountered during the nitration of 5-chlorothiophene-2-carboxylic acid.
Caption: A logical workflow for troubleshooting common nitration issues.
Issue 1: Poor Regioselectivity - Significant formation of the 5-chloro-3-nitrothiophene-2-carboxylic acid isomer.
-
Possible Cause: The reaction conditions are not optimized to favor the kinetically or thermodynamically preferred product. Higher temperatures may overcome the selectivity directed by the substituents, leading to a statistical mixture.[10]
-
Solution & Optimization Strategy: A systematic approach to optimizing reaction conditions is necessary. The choice of nitrating agent and temperature are the most critical variables.
Table 1: Influence of Reaction Conditions on Nitration Regioselectivity
| Nitrating Agent | Solvent | Temperature (°C) | Expected Outcome | Rationale & Citation |
| HNO₃ / H₂SO₄ | H₂SO₄ | 0 - 10 | High risk of degradation; potentially poor selectivity. | Standard mixed acid is often too harsh for sensitive thiophene rings.[4] |
| KNO₃ / H₂SO₄ | H₂SO₄ | 0 - 5 | Potentially higher selectivity for the kinetic product. | A milder, more controlled way to generate the nitronium ion in situ. Often favors kinetic control at low temperatures.[9] |
| Fuming HNO₃ | Acetic Anhydride | 0 - 10 | Recommended Starting Point. Good selectivity for the 4-nitro isomer. | Acetic anhydride acts as a scavenger for water and nitrous acid, preventing side reactions and degradation. This is a classic method for nitrating sensitive heterocycles.[5][11] |
| HNO₃ | Acetic Acid | 25 - 60 | Variable selectivity; higher temperatures may favor the thermodynamic product. | A less aggressive system than mixed acid, but temperature control is crucial. Elevated temperatures may allow for product equilibration.[9] |
Issue 2: Low Overall Yield or Incomplete Reaction.
-
Possible Cause: The substrate is strongly deactivated by two electron-withdrawing groups, requiring forcing conditions that may simultaneously degrade the starting material or product.
-
Solution & Optimization Strategy:
-
Choice of Nitrating Agent: If milder conditions (e.g., KNO₃/H₂SO₄) fail, a more reactive but still controlled agent is needed. Fuming nitric acid in acetic anhydride is often the best compromise.[11] The in situ formation of acetyl nitrate provides a powerful electrophile in a non-aqueous environment, which can prevent ring-opening hydrolysis.
-
Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS. A common mistake is running the reaction for too long or at too high a temperature in an attempt to drive it to completion, which only increases byproduct formation. Start with a low temperature (0-5 °C) and allow it to warm slowly only if no conversion is observed.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nitrating agent. A large excess will promote di-nitration and oxidative side reactions.
-
Issue 3: Difficulty in Separating and Characterizing the Isomers.
-
Possible Cause: The 3-nitro and 4-nitro positional isomers have very similar polarities, making them challenging to separate by standard column chromatography.
-
Solution & Optimization Strategy:
-
Purification:
-
Fractional Crystallization: If one isomer is formed in significant excess, it may be possible to purify it by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate).
-
Preparative HPLC: For high-purity samples required for drug development, preparative reverse-phase HPLC is the most effective method. A C18 or Phenyl-Hexyl column with a carefully optimized gradient of water/acetonitrile or water/methanol containing a small amount of acid (e.g., 0.1% TFA or formic acid) can provide baseline separation.
-
-
Characterization & Confirmation of Regiochemistry:
-
¹H NMR Spectroscopy: This is the most definitive method to distinguish the isomers. The two remaining aromatic protons on the thiophene ring will have distinct chemical shifts and coupling constants. For the desired This compound , you will observe a singlet for the proton at the C3 position. For the undesired 5-chloro-3-nitrothiophene-2-carboxylic acid , you will observe a singlet for the proton at the C4 position. The exact chemical shifts will vary, but the lack of coupling is key.[12][13]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the nitrated product (C₅H₂ClNO₄S, MW: 207.6 g/mol ).[14]
-
IR Spectroscopy: Will show characteristic strong absorption bands for the nitro group (typically around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹).
-
-
Experimental Protocol: Optimized Nitration for Preferential Formation of this compound
This protocol is adapted from established methods for the nitration of sensitive heterocyclic compounds and serves as a robust starting point for optimization.[5][11]
Materials:
-
5-Chlorothiophene-2-carboxylic acid (1.0 eq)
-
Acetic Anhydride
-
Fuming Nitric Acid (≥90%, 1.1 eq)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 5-chlorothiophene-2-carboxylic acid in acetic anhydride (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Addition of Nitrating Agent: Add fuming nitric acid (1.1 eq) dropwise to the stirred solution via the dropping funnel. Crucially, maintain the internal temperature below 10 °C throughout the addition. A rapid rise in temperature indicates an uncontrolled reaction and will lead to byproduct formation.[11]
-
Reaction: After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with 0.5% acetic acid).
-
Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water. This will hydrolyze the excess acetic anhydride and precipitate the crude product.
-
Workup:
-
Stir the aqueous mixture until all the ice has melted and a solid precipitate has formed.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Alternatively, if the product is oily or does not fully precipitate, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.[15]
-
-
Purification:
Safety Note: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Acetic anhydride is corrosive and lachrymatory. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
References
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. Explain the disproportionate Nitration of Thiophene in term reaction kine.. [askfilo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. calpaclab.com [calpaclab.com]
- 15. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 16. FCKeditor - Resources Browser [rikkyo.ac.jp]
"preventing degradation of the thiophene ring during nitration"
Technical Support Center: Nitration of Thiophene Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for one of the most common yet challenging transformations in heterocyclic chemistry: the nitration of the thiophene ring. Our goal is to equip you with the foundational knowledge and procedural details necessary to prevent ring degradation and achieve high yields of your desired nitrothiophene products.
Frequently Asked Questions (FAQs)
Q1: Why is the thiophene ring so susceptible to degradation during nitration?
The high reactivity of thiophene, which makes it a valuable heterocyclic building block, is also the source of its instability under harsh nitrating conditions. Here's a breakdown of the core reasons:
-
High Electron Density: Thiophene is an electron-rich aromatic heterocycle.[1][2][3] The sulfur atom's lone pairs participate in the π-system, significantly increasing the ring's nucleophilicity compared to benzene.[2][3] This makes it highly activated towards electrophilic aromatic substitution.[1][2][3]
-
Sensitivity to Strong Acids: Standard nitrating mixtures, such as concentrated nitric and sulfuric acid (HNO₃/H₂SO₄), are strongly acidic and oxidizing.[4] Thiophene is prone to protonation and subsequent polymerization or ring-opening under these conditions, often resulting in the formation of intractable black tars.[4][5]
-
Oxidative Decomposition: The conditions that generate the nitronium ion (NO₂⁺) can also lead to the oxidation of the sensitive thiophene ring.[6] Products of this degradation can include maleic acid, oxalic acid, and sulfuric acid, indicating complete cleavage of the heterocyclic ring.[6]
-
Autocatalytic Nitrosation: In the presence of nitrous acid (HNO₂), which can be an impurity in nitric acid, thiophene can undergo a rapid and often explosive nitrosation reaction.[4][7] This autocatalytic process leads to a variety of unidentified byproducts and is a significant safety hazard.[4][7]
Q2: What are the "gold standard" methods for nitrating thiophene while avoiding degradation?
The most successful and widely cited method for the controlled nitration of thiophene is the use of acetyl nitrate (AcONO₂), typically generated in situ from nitric acid and acetic anhydride.[4][7] This reagent offers several advantages:
-
Mild Conditions: The reaction is typically performed at low temperatures (e.g., -10°C to 10°C), minimizing side reactions.[6][8]
-
Suppression of Byproducts: Acetic anhydride effectively scavenges any nitrous acid present, preventing the dangerous autocatalytic nitrosation pathway.[4][7]
-
High Yields: This method reliably produces 2-nitrothiophene as the major product in good to excellent yields.[6][8]
Another effective, milder alternative is using nitric acid in trifluoroacetic anhydride, which can also provide high yields of the 2-nitro derivative.[4][9]
Q3: I see both 2-nitrothiophene and 3-nitrothiophene. How can I control this regioselectivity?
The nitration of unsubstituted thiophene kinetically favors substitution at the C2 (or α) position due to the higher electron density and better stabilization of the cationic intermediate (the sigma complex).[10] Typically, you can expect a product ratio of approximately 85-90% 2-nitrothiophene and 10-15% 3-nitrothiophene.[4][6]
While completely eliminating the 3-nitro isomer is difficult, its formation can be minimized by:
-
Using Bulky Nitrating Agents: While less common for simple thiophenes, employing sterically hindered reagents can sometimes enhance selectivity.
-
Low Temperatures: Running the reaction at the lowest practical temperature often improves the kinetic selectivity for the C2 position.
-
Purification: The isomers can typically be separated by careful chromatography or recrystallization.[6]
Troubleshooting Guide: Common Nitration Problems & Solutions
This section addresses specific experimental issues. Use the flowchart below to diagnose your problem, then refer to the detailed explanations.
Problem Diagnosis Flowchart
Caption: Troubleshooting Decision Tree for Thiophene Nitration.
Symptom 1: The reaction mixture turned black, and I isolated only a tar-like substance.
-
Primary Cause: This is the classic sign of thiophene ring degradation. You have likely used conditions that are too harsh. The use of concentrated HNO₃/H₂SO₄ is a common cause, as it leads to rapid polymerization and oxidation.[4]
-
Secondary Cause: The reaction temperature was too high. Even with milder reagents, allowing the reaction to exotherm uncontrollably can cause decomposition. The initial addition of the nitrating agent is often highly exothermic.
-
Solution:
-
Change Your Reagent: Immediately switch to a milder, proven method such as in situ generated acetyl nitrate from nitric acid and acetic anhydride.[4][7] This is the most critical change you can make.
-
Strict Temperature Control: Pre-cool your reaction vessel to at least 0°C, and preferably -10°C, before adding any reagents. Use an ice-salt or dry ice/acetone bath. Add the nitrating agent or the thiophene solution dropwise via an addition funnel to maintain a low internal temperature throughout the addition.[8]
-
Symptom 2: My TLC/LCMS shows mostly unreacted starting material.
-
Primary Cause: Your nitrating agent may be inactive. Acetyl nitrate is thermally sensitive and should be prepared fresh (in situ) and used immediately. If you prepared a stock solution or used an old bottle of nitric acid, the active species may have decomposed.
-
Secondary Cause: The reaction temperature was too low for your specific substrate. While low temperatures are crucial to prevent degradation, some substituted or deactivated thiophenes may require slightly higher temperatures (e.g., 0 to 10°C) to react at a reasonable rate.
-
Solution:
-
Prepare Fresh Reagents: Always use a reliable source of fuming nitric acid and acetic anhydride to generate acetyl nitrate just before you need it.
-
Optimize Temperature: After the initial dropwise addition at low temperature, allow the reaction to stir and slowly warm to room temperature. Monitor the progress by TLC or LCMS. If no reaction occurs, you can gently warm the mixture, but do not exceed 25°C without careful evaluation.
-
Symptom 3: I have significant amounts of dinitrothiophene byproducts.
-
Primary Cause: The stoichiometry of your nitrating agent is too high. Because the first nitro group only moderately deactivates the ring, adding a large excess of the nitrating agent can lead to a second nitration, primarily yielding 2,4- or 2,5-dinitrothiophene.
-
Solution:
-
Control Stoichiometry: Use a carefully measured amount of the nitrating agent. A slight excess, typically 1.1 to 1.2 molar equivalents relative to the thiophene substrate, is usually sufficient.
-
Slow Addition: Add the nitrating agent dropwise. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-nitration over di-nitration.
-
Validated Experimental Protocol: Nitration with Acetyl Nitrate
This protocol is adapted from established procedures and is designed for the safe and efficient synthesis of 2-nitrothiophene.[6][8]
Materials:
-
Thiophene (1.0 eq)
-
Acetic Anhydride (approx. 4 volumes based on thiophene)
-
Fuming Nitric Acid (1.2 eq)
-
Glacial Acetic Acid (approx. 7 volumes based on thiophene)
-
Crushed Ice & Water
Procedure:
-
Prepare Thiophene Solution: In a flask, dissolve thiophene (1.0 eq) in acetic anhydride.
-
Prepare Nitrating Solution: In a separate, larger three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare the nitrating mixture. Cautiously and with cooling (ice bath), add fuming nitric acid (1.2 eq) to glacial acetic acid.
-
Initial Cooldown: Cool the nitrating solution in the three-necked flask to 10°C using an external cooling bath.
-
Slow Addition: Begin stirring the nitrating solution and add the thiophene/acetic anhydride solution dropwise from the addition funnel. The rate of addition should be controlled to ensure the internal temperature does not rise significantly.[8] A temporary rise to room temperature is acceptable, but it should be responsive to external cooling.[8]
-
Monitor the Reaction: Throughout the addition, the solution should maintain a light brown color. The formation of a dark red or pink color is an indication of undesirable oxidation.[8]
-
Stir and Quench: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Isolation: Pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. The product, mononitrothiophene, should precipitate as pale yellow crystals.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry in the absence of light. The product can be further purified by recrystallization from a suitable solvent like hexane.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the nitration of thiophene.
Comparative Data: Nitrating Agents for Thiophene
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages / Risks |
| HNO₃ / H₂SO₄ | 0°C to RT | Inexpensive, powerful nitrating agent. | Not Recommended. Causes severe degradation, polymerization, and risk of explosion.[4] |
| Acetyl Nitrate | -10°C to 10°C | High yields, clean reaction, suppresses nitrosation, well-documented.[4][7] | Reagent is thermally sensitive; acetic anhydride is corrosive. |
| HNO₃ / TFAA | 0°C to RT | Good yields (e.g., 78% for 2-nitrothiophene).[9] | Trifluoroacetic anhydride (TFAA) is expensive and highly reactive. |
| Copper (II) Nitrate | Varies | A mild nitrating agent.[4][9] | Can be less reactive for deactivated substrates; may require specific conditions. |
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. glasp.co [glasp.co]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 7. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Explain the disproportionate Nitration of Thiophene in term reaction kine.. [askfilo.com]
Technical Support Center: Purification of 5-Chloro-4-nitrothiophene-2-carboxylic acid
Welcome to the technical support center for the synthesis and purification of 5-Chloro-4-nitrothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the removal of isomeric impurities from this critical intermediate. The presence of unwanted isomers can significantly impact the safety, efficacy, and regulatory approval of final pharmaceutical products.[1][2][3][4] This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to ensure the highest possible purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities formed during the synthesis of this compound?
The synthesis of this compound typically involves the nitration of 5-Chlorothiophene-2-carboxylic acid.[5] While the electron-withdrawing nature of the carboxylic acid group and the chloro group direct the nitration, side reactions can occur. The most probable positional isomer is 3-nitro-5-chlorothiophene-2-carboxylic acid . The substitution patterns on the thiophene ring critically influence the molecule's properties, making the separation of such isomers essential.[6][7] Other potential impurities could include starting material carryover or di-nitrated byproducts, although these are generally easier to remove due to significant differences in physical properties.
Q2: Why is the complete removal of these isomeric impurities so critical?
In drug development, even structurally similar impurities can have vastly different pharmacological or toxicological profiles.[2][4] Regulatory bodies like the FDA and international councils (ICH) have stringent guidelines on impurity levels in active pharmaceutical ingredients (APIs).[3][8] Failure to identify, quantify, and control isomeric impurities can lead to:
-
Altered Biological Activity: The impurity may have its own unintended biological effects.
-
Increased Toxicity: Isomers can be more toxic than the desired compound.[1]
-
Reduced Efficacy: The presence of impurities lowers the effective concentration of the API, potentially compromising therapeutic outcomes.[2]
-
Regulatory Delays: Inadequate purity profiles are a common reason for delays or rejections during the drug approval process.[2]
Q3: What are the primary strategies for removing isomeric impurities from this compound?
The two primary and most effective strategies are recrystallization and preparative chromatography .
-
Recrystallization is the first line of defense and often the most scalable method. It leverages subtle differences in solubility between the target molecule and its isomers in a carefully selected solvent system.[9]
-
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used when crystallization fails to provide the desired purity or for isolating very pure standards for analytical purposes. It offers superior separation power but is generally more resource-intensive.
Q4: How can I reliably determine the purity of my product and quantify the level of isomeric contamination?
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. A well-developed HPLC method can separate and quantify the desired product and its isomers. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable, as the proton and carbon signals for each isomer will be unique. Mass Spectrometry (MS) is used to confirm the molecular weight of the product and impurities.[10][11]
Troubleshooting Guide: Isomer Removal
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Crystallization Troubleshooting
Q: My initial recrystallization attempt failed to significantly improve the product's purity. What are the key parameters I should adjust?
A: This is a common challenge, as isomers often have very similar solubility profiles. The success of recrystallization hinges on exploiting small differences. Here is a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Solvent System: The choice of solvent is the most critical factor.[12] The ideal solvent should dissolve your compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).
-
Single Solvent Screening: Test a range of solvents with varying polarities. For a carboxylic acid like this, consider alcohols (Methanol, Ethanol), esters (Ethyl Acetate), ketones (Acetone), and water.[13]
-
Solvent Pair System: This is often more effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Allow this mixture to cool slowly. Common pairs include Ethanol/Water, Acetone/Hexane, or Dichloromethane/Ligroin.[9][12]
-
-
Control the Cooling Rate: Rapid cooling traps impurities within the crystal lattice. For optimal results, allow the heated solution to cool to room temperature slowly and undisturbed, followed by further cooling in an ice bath or refrigerator. Slow evaporation of a volatile solvent can also yield high-purity crystals.[12]
-
Seeding: If crystallization is slow to initiate, adding a single, pure crystal of the desired product (a seed crystal) can induce selective crystallization of that compound.
-
Purity of the Crude Material: If the isomeric impurity is present at a very high concentration (>10-15%), a single crystallization may be insufficient. Multiple recrystallizations may be necessary.
Experimental Protocol: Systematic Solvent Screening for Recrystallization
-
Place approximately 20-30 mg of your impure solid into several separate small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise, starting with ~0.5 mL.
-
Observe the solubility at room temperature. If insoluble, gently heat the tube in a water bath. If the solid dissolves, it is a potential candidate solvent.
-
Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid upon cooling.
-
If no single solvent is ideal, repeat the process using solvent pairs. Dissolve the sample in a minimal amount of a hot "good" solvent and add a "poor" solvent dropwise until turbidity appears. Cool as before to assess crystal formation.
Q: My compound "oiled out" instead of forming crystals during cooling. What does this mean and how can I fix it?
A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase before it has a chance to form an ordered crystal lattice. This often happens when the solution is too concentrated or cooled too quickly.
Solutions:
-
Increase Solvent Volume: Re-heat the solution until the oil redissolves, then add more of the same solvent (10-20% more) to create a more dilute solution before attempting to cool again.
-
Lower the Saturation Temperature: Instead of cooling from the boiling point, try cooling from a slightly lower temperature.
-
Change the Solvent System: The boiling point of your solvent may be higher than the melting point of your compound (or the eutectic mixture with its impurity). Select a solvent with a lower boiling point.
Purification Workflow Diagram
References
- 1. youtube.com [youtube.com]
- 2. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. veeprho.com [veeprho.com]
- 5. 5-クロロチオフェン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. mdpi.com [mdpi.com]
- 11. Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How To [chem.rochester.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
"impact of temperature and reaction time on the synthesis of 5-Chloro-4-nitrothiophene-2-carboxylic acid"
Technical Support Center: Synthesis of 5-Chloro-4-nitrothiophene-2-carboxylic acid
Welcome to the technical support guide for the synthesis of this compound (CAS 89166-85-8)[1][2]. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical impact of temperature and reaction time on this synthesis. The guidance herein is tailored for researchers, chemists, and process development professionals aiming to optimize this reaction for yield, purity, and safety.
The synthesis involves the electrophilic aromatic substitution (nitration) of 5-Chlorothiophene-2-carboxylic acid[3]. The thiophene ring is inherently reactive, yet the presence of two electron-withdrawing groups (a chloro group at C5 and a carboxylic acid group at C2) deactivates the ring. This dual nature—a sensitive nucleus combined with deactivating substituents—makes the reaction highly dependent on precise parameter control.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in this specific nitration?
A: Precise temperature control is the single most important factor for success in this synthesis due to three competing factors:
-
Reaction Kinetics vs. Decomposition: While heating typically increases reaction rates, the thiophene ring is susceptible to oxidative degradation by the nitrating mixture (e.g., nitric acid/sulfuric acid), especially at elevated temperatures. This can lead to the formation of intractable tar and a significant reduction in yield[4]. An optimal temperature must be found that allows the nitration to proceed at a reasonable rate without initiating significant degradation pathways.
-
Exothermicity: Nitration reactions are highly exothermic. Without an efficient cooling bath and slow, controlled addition of the nitrating agent, localized "hot spots" can form. These hot spots can lead to runaway reactions, causing rapid degradation of both the starting material and the product.
-
Selectivity and Byproduct Formation: The starting material, 5-Chlorothiophene-2-carboxylic acid, has two vacant positions on the thiophene ring (C3 and C4). While the desired product is the 4-nitro isomer, improper temperature control can alter the regioselectivity or promote the formation of dinitrated or other unwanted byproducts. Low temperatures generally favor higher selectivity.
Q2: What is the recommended temperature range for starting this synthesis?
A: Based on protocols for nitrating similarly deactivated aromatic compounds, a starting temperature range of -5°C to 5°C is strongly recommended[5].
-
Below -5°C: The reaction rate may become impractically slow, leading to long reaction times and potential accumulation of unreacted nitrating agent, which can pose a safety risk during workup.
-
Above 5°C: The risk of oxidative side reactions and byproduct formation increases significantly. The appearance of a dark red or brown color often indicates that the temperature is too high and decomposition is occurring[6].
It is crucial to maintain the temperature within this narrow window, especially during the addition of the nitrating agent.
Q3: My reaction yield is low. Should I increase the temperature or the reaction time?
A: This is a common optimization challenge. Before adjusting either parameter, first ensure all reagents are pure and anhydrous, as water can interfere with the generation of the nitronium ion (NO₂⁺).
-
Increasing Reaction Time: This is the safer first step. If the reaction is simply slow due to the deactivated substrate, extending the reaction time at a controlled low temperature (e.g., from 2 hours to 4 hours) may increase conversion without compromising purity. Monitor the reaction's progress via TLC or HPLC to determine when the consumption of starting material has plateaued.
-
Increasing Temperature: This should be approached with extreme caution. A marginal increase (e.g., from 0°C to 5-10°C) might improve the rate, but it will likely also increase the rate of decomposition. If you choose to increase the temperature, do so in small increments and watch carefully for any color change indicating degradation. Often, any gain in conversion is offset by a loss in purity and a more difficult purification.
A low yield is more often caused by decomposition from poor temperature control or an improper workup procedure than by insufficient reaction time.
Q4: How does a prolonged reaction time affect the final product?
A: While extending the reaction time can increase the conversion of the starting material, leaving the reaction for an excessive duration, even at low temperatures, can be detrimental. The highly acidic and oxidative nature of the reaction medium can lead to slow degradation of the desired product over time. This can result in a lower isolated yield and the formation of impurities that are difficult to remove. The optimal reaction time is the point at which maximum conversion of the starting material is achieved before significant product degradation begins. This endpoint should be determined empirically through reaction monitoring (e.g., TLC, HPLC).
Troubleshooting Guide
| Issue / Observation | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown/black immediately upon adding nitrating agent. | 1. Temperature is too high. 2. Nitrating agent added too quickly. 3. Inefficient cooling or stirring. | 1. Ensure the reaction flask is submerged in a properly maintained cooling bath (e.g., ice-salt or cryocooler) set to <-5°C before addition. 2. Add the nitrating agent dropwise via an addition funnel, monitoring the internal temperature constantly. 3. Use vigorous mechanical stirring to ensure efficient heat dissipation. |
| Low yield of desired product with significant starting material remaining. | 1. Reaction time is too short. 2. Reaction temperature is too low. 3. Insufficient amount of nitrating agent. | 1. Extend the reaction time and monitor progress via TLC/HPLC until the starting material is consumed. 2. Consider a slight, controlled increase in temperature (e.g., from 0°C to 5°C). 3. Ensure at least one molar equivalent of nitric acid is used. An excess (e.g., 1.1 eq) may be required. |
| Multiple spots observed on TLC plate post-reaction, indicating impurities. | 1. Temperature was too high, causing byproducts. 2. Reaction time was too long, causing product degradation. 3. Impure starting materials. | 1. Repeat the reaction with stricter temperature control at the lower end of the recommended range (-5°C to 0°C). 2. Optimize the reaction time by creating a time-course study. 3. Verify the purity of the 5-Chlorothiophene-2-carboxylic acid starting material. |
| Reaction fails to initiate (no conversion of starting material). | 1. Water contamination in reagents (especially sulfuric acid). 2. Inactive nitrating agent. | 1. Use fresh, anhydrous grade sulfuric acid. 2. Use a fresh bottle of fuming nitric acid or other nitrating agent. |
Data Summary: Illustrative Impact of Conditions
The following table provides an illustrative summary of the expected effects of temperature and reaction time on the nitration of a deactivated thiophene ring system. The exact values must be determined empirically for your specific setup.
| Temperature (°C) | Reaction Time (hr) | Expected Conversion | Expected Purity | Comments |
| -10 to -5 | 4 | Low to Moderate | Very High | Reaction may be very slow but is highly selective. |
| -5 to 5 | 2-4 | Good to High | High | Recommended starting range for optimization. |
| 5 to 10 | 2 | High | Moderate | Increased risk of byproduct formation (e.g., isomers, oxidation). |
| > 20 | 1 | Very High | Low to Very Low | Significant decomposition and tar formation are likely[4]. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: Troubleshooting workflow for low yield/purity issues.
Recommended Starting Experimental Protocol
Disclaimer: This is a representative protocol based on established principles of thiophene nitration. It should serve as a starting point for optimization in a controlled laboratory setting by qualified personnel.
1. Reagents and Setup:
-
5-Chlorothiophene-2-carboxylic acid (1.0 eq)
-
Concentrated Sulfuric Acid (98%, anhydrous grade, ~5 mL per gram of starting material)
-
Fuming Nitric Acid (90%, 1.1 eq)
-
Ice, Salt, Crushed Ice, Deionized Water
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a digital thermometer probe, and a pressure-equalizing dropping funnel.
-
Cooling bath (e.g., ice-salt bath or cryocooler).
2. Procedure:
-
Charge the reaction flask with 5-Chlorothiophene-2-carboxylic acid and concentrated sulfuric acid.
-
Begin vigorous stirring and cool the mixture to between -5°C and 0°C using the cooling bath. Ensure the starting material dissolves completely.
-
Slowly, add the fuming nitric acid to the dropping funnel.
-
Add the nitric acid dropwise to the reaction mixture over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 5°C during the addition.
-
After the addition is complete, maintain the reaction mixture at 0-5°C with continued stirring.
-
Monitor the reaction progress every 30 minutes using a suitable technique (e.g., TLC analysis of a quenched aliquot).
-
Continue stirring until the starting material is consumed (typically 2-4 hours).
-
Once complete, very slowly and carefully pour the reaction mixture over a large excess of crushed ice with vigorous stirring. This step is highly exothermic.
-
The precipitated solid product can be collected by vacuum filtration.
-
Wash the crude solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
Technical Support Center: Work-up Procedures to Isolate Pure 5-Chloro-4-nitrothiophene-2-carboxylic acid
Welcome to the Technical Support Center for the isolation and purification of 5-Chloro-4-nitrothiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The following content provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to address common challenges encountered during the post-reaction work-up and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Initial Reaction Quench and Crude Product Isolation
Q1: What is the standard and safest method for quenching the nitration reaction to isolate the crude this compound?
A1: The primary goals of the quenching step are to halt the reaction immediately and safely, and to precipitate the crude product by decreasing its solubility in the reaction medium.[1] The most common and effective method is to pour the acidic reaction mixture slowly and carefully onto a large volume of crushed ice or ice-cold water with vigorous stirring.[2][3]
-
Causality: This procedure serves multiple critical functions. First, it rapidly dissipates the heat from the exothermic nitration reaction, preventing thermal runaway and the formation of over-nitrated or decomposition byproducts.[1] Second, it dilutes the strong acid medium (typically a mixture of sulfuric and nitric acid), which effectively stops the electrophilic nitration. For many nitroaromatic compounds, the significant decrease in the polarity and acidity of the medium drastically reduces the solubility of the product, leading to its precipitation.[1]
-
Best Practice: Always add the acid mixture to the ice/water, not the other way around, to ensure efficient heat dissipation. The volume of the ice/water should be at least 5-10 times the volume of the reaction mixture.
Q2: I've quenched the reaction mixture in ice water, but my product has oiled out or failed to precipitate. What is the appropriate course of action?
A2: If your product does not precipitate, it is likely either a liquid/oil at the quenching temperature or it possesses some solubility in the acidic aqueous mixture.[1] In this scenario, the recommended procedure is to perform a liquid-liquid extraction.
-
Procedure: Transfer the entire quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable water-immiscible organic solvent. Ethyl acetate is an excellent choice due to its polarity, which aids in dissolving the carboxylic acid, and its relatively low boiling point for easy removal. Diethyl ether or dichloromethane (DCM) are also viable options.[1] Combine the organic extracts and proceed with the washing and drying steps as outlined in the subsequent sections.
Section 2: Purification via Acid-Base Extraction
Q3: My crude product is contaminated with the unreacted starting material (5-Chlorothiophene-2-carboxylic acid) and other neutral byproducts. How can I selectively isolate the desired product?
A3: This is a classic purification challenge that is perfectly addressed by an acid-base extraction. This technique leverages the acidic nature of your target compound to separate it from non-acidic (neutral) impurities. The carboxylic acid group of your product can be deprotonated to form a water-soluble carboxylate salt, leaving neutral impurities behind in the organic phase.[4][5]
-
Mechanism:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash this organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 5% sodium carbonate (Na₂CO₃) solution.[1][4] The carboxylic acid will react to form its sodium salt, which is highly soluble in the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separate the layers. The aqueous layer now contains the sodium salt of your desired product and potentially the salt of the unreacted starting material. The organic layer, containing neutral byproducts, can be discarded.
-
Re-acidify the aqueous layer by slowly adding a strong acid, such as 2N HCl, until the pH is around 2.[4] This will protonate the carboxylate salt, causing the pure carboxylic acid to precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it thoroughly.
-
Q4: After performing the basic wash, my aqueous layer has a dark color. Is this a cause for concern?
A4: A colored aqueous layer is not uncommon when working with nitroaromatic compounds. This can be due to the formation of nitrophenolic-type byproducts or other chromophoric impurities that are also acidic and thus extract into the basic aqueous phase.[1] While some color may persist, the subsequent re-acidification and precipitation step is often highly effective at leaving these colored impurities behind in the aqueous solution, resulting in a significantly purer, lighter-colored final product. If the final product is still colored, recrystallization is the next logical step.
Q5: What is the optimal pH for precipitating my product from the basic aqueous solution?
A5: To ensure complete precipitation, you should adjust the pH to be at least 2 pH units below the pKa of the carboxylic acid. The pKa of a carboxylic acid is typically between 3 and 5. By lowering the pH to 1-2, you ensure that the equilibrium is overwhelmingly shifted towards the protonated, neutral, and therefore less water-soluble form of the acid.[4] Using a pH indicator paper or a pH meter is recommended for accuracy.
Section 3: Final Purification by Recrystallization
Q6: My product, isolated after acid-base extraction, still shows minor impurities on a TLC plate. How can I achieve high purity?
A6: Recrystallization is the gold standard for the final purification of solid organic compounds.[6] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimal amount of a hot solvent and then allowing it to cool slowly, the target compound will preferentially crystallize out, leaving the impurities behind in the solution.
Q7: How do I select an appropriate solvent for the recrystallization of this compound?
A7: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For carboxylic acids, polar protic solvents or mixtures are often effective.[6] A systematic approach to solvent screening is recommended.
| Solvent System | Rationale & Expected Behavior |
| Water | Due to the carboxylic acid group, there might be sufficient polarity for recrystallization from hot water. A good first choice for polar compounds.[6] |
| Ethanol/Water | A common and powerful mixed-solvent system. Dissolve the compound in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify and then allow to cool. |
| Acetic Acid/Water | Similar to ethanol/water, acetic acid can be a good solvent for carboxylic acids. |
| Heptane/1,2-Dichloroethane | A non-polar/polar aprotic mixture. This has been successfully used for the recrystallization of the related 5-nitrothiophene-2-carboxylic acid.[4] |
| Toluene | A higher-boiling aromatic solvent that can be effective for moderately polar compounds. |
Q8: My compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?
A8: "Oiling out" occurs when the solid melts or its solubility limit is exceeded in the hot solvent, forming a liquid phase instead of a saturated solution. Upon cooling, this oil solidifies into an amorphous mass, trapping impurities.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add more of the hot solvent until the solution is no longer supersaturated.
-
Lower the Cooling Rate: Allow the flask to cool very slowly. Insulating the flask can help promote the formation of well-ordered crystals.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change the Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Try a lower-boiling solvent or a different solvent mixture.
-
Visual Workflow and Troubleshooting Diagrams
Overall Purification Workflow
Caption: Workflow for Isolation and Purification.
Troubleshooting Decision Tree
Caption: Troubleshooting Common Purification Issues.
Experimental Protocols
Protocol 1: Step-by-Step Acid-Base Extraction
-
Dissolution: Take the crude solid obtained after quenching and filtration and dissolve it in ethyl acetate (approx. 10-20 mL per gram of crude material). If your crude product is already in an organic solvent from an extraction, proceed to the next step.
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that evolves.[1] Continue until gas evolution ceases.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. This layer contains your product as a sodium salt.
-
Back-Extraction (Optional but Recommended): To ensure complete recovery, wash the remaining organic layer once more with a small volume of NaHCO₃ solution and combine this aqueous wash with the first one. The organic layer containing neutral impurities can now be set aside.
-
Acidification & Precipitation: Place the combined aqueous layers in a beaker and cool in an ice bath. While stirring, slowly add 2N HCl dropwise. Monitor the pH with indicator paper. Continue adding acid until the pH is between 1 and 2. A precipitate should form.[4]
-
Isolation: Allow the suspension to stir in the ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with several portions of cold deionized water to remove any residual inorganic salts. Press the cake dry on the funnel, then transfer the solid to a watch glass to air dry or dry in a vacuum oven at a low temperature (<50 °C).
Protocol 2: Guideline for Recrystallization Solvent Screening
-
Small-Scale Test: Place approximately 20-30 mg of your dry, impure product into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different potential solvent (see table above) dropwise, starting with about 0.5 mL. Agitate the tube. If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.
-
Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a sand bath or water bath. Continue to add the solvent dropwise until the solid just dissolves at the boiling point of the solvent. Be sure to use a minimal amount of solvent.
-
Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 10-15 minutes.
-
Observation: The ideal solvent is one from which a large quantity of crystalline solid forms upon cooling. If no crystals form, try scratching the inside of the tube with a glass rod. If an oil forms, the solvent is unsuitable.
References
"stability issues of 5-Chloro-4-nitrothiophene-2-carboxylic acid under acidic conditions"
Welcome to the Technical Support Center for 5-Chloro-4-nitrothiophene-2-carboxylic acid. As Senior Application Scientists, we understand that working with highly functionalized heterocyclic compounds presents unique challenges. This guide is designed to provide you with in-depth troubleshooting advice, validated protocols, and a clear understanding of the chemical principles governing the stability of this molecule, particularly under acidic conditions.
Overview: Understanding the Molecule
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the three distinct functional groups on the thiophene ring: a carboxylic acid for amide coupling or derivatization, a nitro group that can be reduced to an amine, and a chloro group that can participate in cross-coupling reactions.
However, the very features that make this molecule attractive also contribute to its potential instability. The electron-withdrawing nature of both the nitro group and the chlorine atom acidifies the thiophene ring protons and can make the entire system susceptible to degradation, especially under acidic conditions. This guide will focus on the most probable degradation pathway: decarboxylation .
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Question 1: My reaction yield is low, and LC-MS analysis shows a major byproduct with a mass 44 Da less than my starting material. What is happening?
Answer: A mass loss of 44 atomic mass units (amu) almost invariably corresponds to the loss of a carboxyl group (-COOH) in the form of carbon dioxide (CO₂). This indicates that your starting material is undergoing decarboxylation to form 2-chloro-3-nitrothiophene.
-
Causality: This reaction is likely triggered by the acidic conditions of your experiment, potentially accelerated by heat. The thiophene ring, being electron-rich, can be protonated. The strong electron-withdrawing effect of the adjacent nitro group stabilizes the intermediate formed upon loss of CO₂, making this process more favorable than it would be on an unsubstituted thiophene carboxylic acid.[1][2]
-
Immediate Action:
-
Confirm the Structure: If possible, isolate the byproduct and confirm its identity as 2-chloro-3-nitrothiophene by ¹H NMR. You should expect to see two doublets in the aromatic region, representing the two remaining protons on the thiophene ring.
-
Re-evaluate Reaction pH: Check the pH of your reaction mixture. If it is strongly acidic (pH < 4), this is the likely culprit.
-
-
Solution:
-
Use Non-Acidic Conditions: If your intended reaction can proceed without acid, switch to neutral or slightly basic conditions.
-
Choose a Milder Acid: If an acid is required, use a weaker organic acid (e.g., acetic acid) instead of a strong mineral acid (e.g., HCl, H₂SO₄). Perform the reaction at the lowest effective temperature.
-
Protect the Carboxylic Acid: Consider converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to performing reactions under acidic conditions. Esters are generally more stable to decarboxylation.
-
Question 2: I am attempting to reduce the nitro group using a metal catalyst (like Pd/C) in an acidic solvent (e.g., methanol with HCl). The reaction is messy, and I cannot isolate the desired amino acid product. Why?
Answer: You are facing two competing reactions: the desired nitro reduction and the acid-catalyzed decarboxylation. The conditions for catalytic hydrogenation are often sufficient to promote decarboxylation, leading to a complex mixture of the desired product, the decarboxylated starting material, and the decarboxylated-then-reduced product (3-amino-2-chlorothiophene).
-
Causality: The combination of an acid catalyst and heat (even mild warming from the hydrogenation reaction) creates a perfect storm for decarboxylation.[3][4]
-
Solution Pathway:
-
Change the Solvent/Additive: Avoid strongly acidic media. Consider performing the hydrogenation in a neutral solvent like ethanol, ethyl acetate, or THF. If an additive is needed to improve solubility or catalyst activity, use ammonium formate or hydrazine as a hydrogen source instead of H₂ gas and acid.
-
Alternative Reducing Agents: Use a chemical reducing agent that works under neutral or basic conditions. Sodium dithionite (Na₂S₂O₄) in a biphasic system or stannous chloride (SnCl₂) in ethanol are excellent alternatives for nitro group reductions that avoid strong acids.[5]
-
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound? A: Based on supplier recommendations and its chemical nature, the compound should be stored in a tightly sealed container in a refrigerator (+2 to +8 °C). For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential interactions with atmospheric moisture and air.
Q: What are the visual signs of degradation? A: The pure compound is typically a solid. Degradation, especially decarboxylation, may not result in a dramatic color change initially. The most reliable sign of degradation is poor performance in reactions or the appearance of extra spots on a Thin Layer Chromatography (TLC) plate. The decarboxylated product, 2-chloro-3-nitrothiophene, is more volatile and may have a different chromatographic mobility.
Q: At what pH does decarboxylation become significant? A: While specific data for this molecule is not readily available in the literature, as a general rule for activated aromatic carboxylic acids, decarboxylation risk increases significantly at pH levels below 4, especially with heating. The risk is highest in the presence of strong mineral acids.
Q: Can I use this compound in peptide coupling reactions (e.g., with EDC/HOBt)? A: Yes. Standard peptide coupling conditions are generally compatible. These reactions are typically run under neutral or slightly basic conditions (often with a base like DIPEA or NMM), which should not promote decarboxylation. However, always monitor the reaction by LC-MS to ensure the starting material remains stable.
Key Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of your compound under your specific experimental conditions, a forced degradation study is essential. This protocol provides a framework for testing stability across a range of pH values.
Objective: To determine the rate of degradation of this compound under various acidic conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Buffers: 0.1 N HCl (approx. pH 1), Potassium Phosphate buffer (pH 3), Acetate buffer (pH 5)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Sample Preparation:
-
Label three vials: "pH 1," "pH 3," and "pH 5."
-
To each vial, add 50 µL of the stock solution.
-
To the "pH 1" vial, add 950 µL of 0.1 N HCl.
-
To the "pH 3" vial, add 950 µL of pH 3 buffer.
-
To the "pH 5" vial, add 950 µL of pH 5 buffer.
-
This creates a final concentration of 50 µg/mL in each vial.
-
-
Time Zero (T=0) Analysis: Immediately inject an aliquot from each vial onto the HPLC/LC-MS system. Record the peak area of the parent compound.
-
Incubation: Place the vials in a controlled temperature environment (e.g., 40 °C or 60 °C) to simulate reaction conditions.
-
Time Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial, cool to room temperature, and inject it onto the HPLC/LC-MS.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.
-
Identify major degradation products by their retention times and mass (if using LC-MS). The expected decarboxylated product is 2-chloro-3-nitrothiophene.
-
Data Interpretation Table
| pH | Temperature (°C) | Time (hours) | % Parent Compound Remaining | Major Degradant m/z |
| 1 | 60 | 0 | 100 | - |
| 1 | 60 | 4 | 25 | [Mass of C₄H₂ClNO₂S] |
| 3 | 60 | 8 | 80 | [Mass of C₄H₂ClNO₂S] |
| 5 | 60 | 24 | >95 | Not Detected |
(This is example data; you will populate it with your experimental results.)
Experimental Workflow Diagram
Caption: Workflow for the Forced Degradation Study.
Underlying Mechanisms of Degradation
The primary instability of this compound in acid is its propensity to undergo decarboxylation. This is not a simple thermal process but is catalyzed by acid.
Proposed Mechanism: Acid-Catalyzed Decarboxylation
-
Ring Protonation: The thiophene ring is nucleophilic. In a strong acid, the ring can become protonated. Protonation at the C3 position (adjacent to the carboxylic acid) is particularly relevant for this mechanism. This step is facilitated by the electron-donating nature of the sulfur atom.
-
Elimination of CO₂: The protonated intermediate is primed for the elimination of carbon dioxide, a very stable leaving group. The C-C bond breaks, and the electrons form a new C-H bond.
-
Formation of Intermediate: This step results in the formation of a resonance-stabilized cationic intermediate (or simply the neutral decarboxylated product after deprotonation).
-
Deprotonation: A base (like water) removes a proton from the intermediate to regenerate the aromatic thiophene ring, yielding the final product, 2-chloro-3-nitrothiophene.
Caption: Proposed pathway for acid-catalyzed decarboxylation.
By understanding these principles and employing the troubleshooting strategies outlined, you can mitigate stability issues and achieve more reliable and successful experimental outcomes.
References
Validation & Comparative
A Senior Application Scientist's Guide to Structure Confirmation: ¹H and ¹³C NMR Analysis of 5-Chloro-4-nitrothiophene-2-carboxylic acid
Abstract
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Thiophene derivatives, in particular, are prevalent scaffolds in medicinal chemistry, demanding precise characterization.[1] This guide provides an in-depth analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for the structural elucidation of 5-Chloro-4-nitrothiophene-2-carboxylic acid. We will explore the theoretical underpinnings, present a robust experimental protocol, and conduct a comparative analysis against a potential isomer, 4-Chloro-5-nitrothiophene-2-carboxylic acid, to demonstrate how NMR data provides irrefutable evidence of the correct molecular architecture.
The Challenge: Beyond Formula to Function
A molecular formula, such as C₅H₂ClNO₄S, merely provides an inventory of atoms. For a synthetic chemist or a drug development professional, this is insufficient. The specific arrangement of these atoms—the molecule's constitution—dictates its chemical reactivity, physical properties, and biological activity. For the title compound, an intermediate in the synthesis of bioactive molecules, confirming the precise placement of the chloro, nitro, and carboxylic acid groups on the thiophene ring is not just an academic exercise; it is a critical quality control checkpoint. An isomeric impurity could lead to failed subsequent reactions or inactive, even harmful, final products. This guide will demonstrate how to use NMR to definitively distinguish between the target compound and its plausible isomer, 4-Chloro-5-nitrothiophene-2-carboxylic acid.
The Theoretical Framework: Decoding the Signals
NMR spectroscopy operates on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts (δ), are exquisitely sensitive to the local electronic environment of each nucleus.
-
¹H NMR Spectroscopy: The chemical shift of a proton is primarily influenced by the electron density around it. Electron-withdrawing groups (like -NO₂, -Cl, -COOH) pull electron density away from the aromatic ring, "deshielding" the protons and causing their signals to appear at a higher chemical shift (downfield).
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of carbon atoms are dictated by their electronic environment. The natural abundance of the ¹³C isotope is low (~1.1%), often requiring a greater number of scans to achieve a good signal-to-noise ratio.[1] Carbons directly attached to electronegative atoms or those in electron-deficient aromatic systems are significantly deshielded.
For thiophenes, the position of substituents dramatically alters the electron density distribution and, therefore, the resulting NMR spectrum, providing a unique fingerprint for each isomer.[2]
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data hinges on a meticulous experimental setup. The following protocol is designed to yield high-quality, reproducible spectra for small molecules like the target compound.
3.1. Sample Preparation
-
Analyte: Weigh approximately 15-20 mg of the purified, dry this compound. The higher concentration is beneficial for the less sensitive ¹³C nucleus.
-
Solvent: Use ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice for this analysis. Its high polarity readily dissolves the carboxylic acid, preventing solubility issues. Furthermore, the acidic proton of the carboxylic acid is less likely to undergo rapid exchange with residual water compared to solvents like CDCl₃ or D₂O, allowing for its observation.[3]
-
-
Procedure:
-
Dissolve the sample in DMSO-d₆ in a clean, small vial. Gentle vortexing may be applied.
-
Filter the resulting solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Causality: Filtering is a critical, non-negotiable step. Undissolved particulate matter will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved spectral lines.
-
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.[5]
-
3.2. NMR Data Acquisition
The following parameters are based on a 400 MHz NMR spectrometer.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Rationale |
| Spectrometer Frequency | 400 MHz | 100 MHz | Standard high-field instrument for routine analysis. |
| Pulse Program | Standard single-pulse (e.g., zg30) | Proton-decoupled single-pulse | Standard sequences for quantitative ¹H and simplified ¹³C spectra. |
| Solvent Lock | Deuterium (DMSO-d₆) | Deuterium (DMSO-d₆) | The deuterium signal is used to stabilize the magnetic field.[4] |
| Spectral Width | ~16 ppm (e.g., -2 to 14 ppm) | ~220 ppm (e.g., -10 to 210 ppm) | Encompasses all expected signals, from TMS to the acidic proton. |
| Number of Scans | 16-32 | 1024 or more | Sufficient for good S/N in ¹H; more scans needed for low-abundance ¹³C. |
| Relaxation Delay (d1) | 2 seconds | 2-5 seconds | Ensures nearly complete relaxation of nuclei for accurate integration. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for analysis. |
3.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is used as a secondary reference (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
Predicted Spectral Analysis & Isomer Comparison
The true power of NMR in structure confirmation is revealed when comparing the predicted spectra of possible isomers.
Diagram: Target Molecule and Isomeric Alternative
Caption: The target molecule (A) and its potential isomer (B).
¹H NMR Spectral Comparison
Both isomers possess only a single aromatic proton (H-3) and one carboxylic acid proton. The key differentiator is the chemical shift of the aromatic proton.
| Compound | Proton | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| Structure A | -COOH | > 12 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often broadened due to hydrogen bonding.[6][7][8][9] |
| (Target) | H-3 | 8.0 - 8.4 | Singlet | 1H | H-3 is ortho to the -COOH group and meta to the strongly electron-withdrawing -NO₂ and -Cl groups. This cumulative deshielding effect results in a significant downfield shift. |
| Structure B | -COOH | > 12 | Broad Singlet | 1H | Similar to the target compound.[6][7][8][9] |
| (Isomer) | H-3 | 7.7 - 8.1 | Singlet | 1H | H-3 is ortho to both the -COOH and -Cl groups and meta to the -NO₂ group. While still deshielded, the effect of the ortho -Cl is generally less pronounced than the meta -NO₂, predicting a slightly upfield shift relative to Structure A. |
Expert Interpretation: The position of the single aromatic proton is the most telling feature in the ¹H NMR spectrum. The powerful deshielding effect of a nitro group is well-documented.[10][11] In Structure A, H-3 feels the influence of this group from the meta position. In Structure B, the nitro group is further away. This subtle electronic difference is sufficient to cause a discernible change in the chemical shift, allowing for unambiguous differentiation.
¹³C NMR Spectral Comparison
The proton-decoupled ¹³C NMR spectrum will show five distinct signals for each isomer (four for the thiophene ring and one for the carboxyl carbon). The chemical shifts provide a second, powerful layer of confirmation.
| Compound | Carbon | Predicted δ (ppm) | Justification |
| Structure A | -C OOH | 160 - 165 | Typical range for an aromatic carboxylic acid carbon.[6][7] |
| (Target) | C2 (-COOH) | 135 - 140 | Attached to the carboxyl group, deshielded. |
| C3 (-H) | 128 - 132 | The only carbon attached to a proton, will show a strong signal in a standard ¹³C experiment. | |
| C4 (-NO₂) | 148 - 155 | Directly attached to the highly electron-withdrawing nitro group, causing significant deshielding. This is a key signature. | |
| C5 (-Cl) | 130 - 135 | Attached to chlorine, deshielded. | |
| Structure B | -C OOH | 160 - 165 | Similar to the target compound. |
| (Isomer) | C2 (-COOH) | 135 - 140 | Attached to the carboxyl group, deshielded. |
| C3 (-H) | 127 - 131 | Similar environment to Structure A, but subtle differences are expected. | |
| C4 (-Cl) | 138 - 144 | Attached to chlorine. The shift will be significantly different from C4 in Structure A. | |
| C5 (-NO₂) | 145 - 152 | Attached to the nitro group. While still very deshielded, its chemical environment differs from C4 in the target, leading to a different shift. |
Expert Interpretation: The ¹³C spectrum provides a clear map of the electronic landscape of the thiophene ring. The most dramatic difference between the isomers will be the chemical shifts of C4 and C5. In the target compound (Structure A), C4 will be exceptionally downfield due to the directly bonded nitro group. In the isomer (Structure B), C4 is bonded to chlorine and C5 to the nitro group. By identifying the carbon signal in the ~150 ppm region and confirming its position relative to the other carbons, the substitution pattern can be unequivocally established.
Workflow for Structural Confirmation
The logical process from sample receipt to final structure confirmation is a self-validating system where each step builds upon the last.
Caption: Logical workflow for NMR-based structure confirmation.
Conclusion
While other analytical techniques like mass spectrometry can confirm the molecular weight and elemental composition, only NMR spectroscopy provides the detailed connectivity and environmental information required for unambiguous isomer differentiation. The combined analysis of ¹H and ¹³C NMR spectra offers a robust, non-destructive, and definitive method for confirming the structure of this compound. The predicted differences in the chemical shifts of the aromatic proton (H-3) and the carbon atoms directly attached to the electron-withdrawing substituents (C-4 and C-5) serve as conclusive evidence. By following the detailed protocols and analytical logic presented in this guide, researchers, scientists, and drug development professionals can confidently validate their synthetic products, ensuring the integrity and success of their scientific endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 3. rsc.org [rsc.org]
- 4. pharmacyschool.usc.edu [pharmacyschool.usc.edu]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Chloro-4-nitrothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Decoding Molecular Fingerprints
In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. The fragmentation pattern generated, particularly under electron ionization (EI), serves as a unique molecular fingerprint, offering profound insights into the compound's architecture. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Chloro-4-nitrothiophene-2-carboxylic acid , a substituted heterocyclic compound of interest in medicinal chemistry and materials science.
Due to the limited availability of a public experimental mass spectrum for this specific molecule, this guide will present a theoretically derived fragmentation pathway. This prediction is grounded in the well-established fragmentation rules for its constituent functional groups: the thiophene ring, the carboxylic acid, the nitro group, and the chloro substituent. By dissecting these pathways, we can anticipate the mass spectrum and understand the influence of each functional group on the molecule's fragmentation behavior. This guide will also compare the predicted fragmentation of our target molecule with that of structurally related compounds to highlight key differentiators.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of this compound (Molecular Weight: 207.6 g/mol ) under electron ionization is expected to be a complex process, initiated by the formation of the molecular ion [M]•+ at an m/z of approximately 207 (for the 35Cl isotope) and 209 (for the 37Cl isotope). The relative intensity of the M+2 peak is a characteristic feature for chlorine-containing compounds, with an approximate ratio of 3:1 to the M+ peak.[1] The subsequent fragmentation is predicted to proceed through several competing pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.
The primary fragmentation pathways are anticipated to involve the characteristic losses from the nitro and carboxylic acid groups, as well as cleavages involving the thiophene ring. Aromatic carboxylic acids are known to exhibit prominent fragment ions from the loss of -OH and -C=O groups.[2] Nitroaromatic compounds typically show characteristic losses of NO and NO2.[3]
Proposed Fragmentation Data
The following table summarizes the key predicted fragment ions for this compound.
| m/z (for 35Cl) | Proposed Ion Structure | Proposed Neutral Loss | Notes |
| 207 | [C5H2ClNO4S]+• | - | Molecular Ion (M+•) |
| 190 | [C5H2ClNO3S]+• | OH | Loss of a hydroxyl radical from the carboxylic acid group. This is a common fragmentation for carboxylic acids.[4] |
| 177 | [C5H2ClNS]+• | CO2 + OH | Consecutive loss of carbon dioxide and a hydroxyl radical. |
| 162 | [C5H2ClS]+• | COOH + NO2 | Loss of the entire carboxylic acid and nitro groups. |
| 161 | [C5H2ClNO2S]+• | NO2 | Expulsion of the nitro group is a primary fragmentation pathway for nitroaromatic compounds.[3] |
| 144 | [C5H2ClS]+• | NO2 + OH | Loss of the nitro group and a hydroxyl radical. |
| 131 | [C5H2ClS]+• | CO + NO2 | Loss of carbon monoxide and a nitro group. |
| 116 | [C4H2ClS]+ | COOH | Loss of the carboxylic acid group. |
Visualizing the Fragmentation Cascade
The logical flow of the proposed fragmentation pathways can be visualized using the following diagram. This illustrates the key fragmentation steps originating from the molecular ion.
Caption: Proposed fragmentation pathways of this compound.
Comparative Fragmentation Analysis
To better understand the unique fragmentation signature of this compound, it is instructive to compare its predicted fragmentation with that of simpler, related molecules.
Comparison with 5-Chlorothiophene-2-carboxylic acid
The mass spectrum of 5-Chlorothiophene-2-carboxylic acid would be expected to show a molecular ion at m/z 162/164. Key fragments would likely arise from the loss of •OH (m/z 145/147) and the loss of the entire •COOH group (m/z 117/119). The presence of the nitro group in our target molecule introduces additional, highly favored fragmentation pathways, such as the loss of •NO2, which would be absent in the spectrum of 5-Chlorothiophene-2-carboxylic acid. This makes the fragment at m/z 161 a key differentiator.
Comparison with 4-Nitrothiophene-2-carboxylic acid
For a hypothetical 4-Nitrothiophene-2-carboxylic acid (without the chloro substituent), the molecular ion would be at m/z 173. We would still expect losses of •OH (m/z 156) and •NO2 (m/z 127). The presence of the chlorine atom in our target molecule results in a 34-mass unit shift for the molecular ion and all chlorine-containing fragments. Furthermore, the characteristic isotopic pattern of chlorine provides an unambiguous marker for its presence.
The following table provides a comparative summary of the key expected fragments:
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses |
| This compound | 207/209 | 190/192 (-OH), 161/163 (-NO2), 116/118 (-COOH) |
| 5-Chlorothiophene-2-carboxylic acid | 162/164 | 145/147 (-OH), 117/119 (-COOH) |
| 4-Nitrothiophene-2-carboxylic acid | 173 | 156 (-OH), 127 (-NO2), 128 (-COOH) |
Experimental Protocol for Mass Spectrometry Analysis
The following protocol outlines a robust methodology for acquiring a high-quality electron ionization mass spectrum of this compound.
Sample Preparation
-
Purity Assessment: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the mass spectrum.
-
Solvent Selection: Dissolve a small amount of the solid sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[5] Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution before introduction into the mass spectrometer.[5]
-
Concentration: For direct infusion, a concentration of 10-100 µg/mL is typically sufficient.[5]
Instrumentation and Parameters (Electron Ionization - Mass Spectrometry)
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Mode: Electron Ionization (EI).[6]
-
Electron Energy: 70 eV is the standard energy used to generate reproducible fragmentation patterns that can be compared with spectral libraries.[6]
-
Ion Source Temperature: Typically set between 200-250 °C to ensure complete volatilization of the sample.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Sample Introduction: For a solid sample like this, a direct insertion probe is a suitable method.[7] Alternatively, if coupled with gas chromatography (GC-MS), a suitable GC column and temperature program would be necessary to ensure proper elution of the compound.[8]
Workflow Diagram
Caption: Experimental workflow for obtaining the mass spectrum of the target compound.
Conclusion
This guide has provided a comprehensive, albeit theoretical, analysis of the mass spectrometry fragmentation pattern of this compound. By understanding the characteristic fragmentation pathways of its constituent functional groups, researchers can predict and interpret the mass spectrum of this and related molecules. The comparative analysis highlights the diagnostic fragments that differentiate this compound from its simpler analogues. The detailed experimental protocol provides a solid foundation for obtaining high-quality, reproducible data. As with any analytical endeavor, the interplay between theoretical prediction and empirical data is paramount for confident structural elucidation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 3. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. as.uky.edu [as.uky.edu]
- 8. organomation.com [organomation.com]
A Senior Application Scientist's Guide to Nitroaromatic Building Blocks: A Comparative Analysis of 5-Chloro-4-nitrothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the judicious selection of building blocks is paramount to the success of a research program. Among the vast arsenal of available synthons, nitroaromatic compounds stand out for their versatile reactivity and their prevalence in a wide range of biologically active molecules and functional materials.[1] The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic scaffold, enabling a diverse array of chemical transformations.[2]
This guide provides an in-depth comparative analysis of 5-Chloro-4-nitrothiophene-2-carboxylic acid , a key heterocyclic building block, with other commonly employed nitroaromatic scaffolds. Our objective is to furnish researchers, scientists, and drug development professionals with the critical insights and experimental data necessary to make informed decisions in their synthetic endeavors. We will delve into the nuances of reactivity, explore key applications, and provide validated experimental protocols to empower your research.
Introduction to this compound: A Privileged Scaffold
This compound (CAS 89166-85-8) is a polysubstituted thiophene derivative that has garnered significant attention as a versatile intermediate in organic synthesis.[3] Its unique arrangement of functional groups—a carboxylic acid, a nitro group, and a chlorine atom—on the thiophene ring bestows upon it a rich and tunable reactivity profile. The thiophene core itself is a well-established pharmacophore, and its presence in numerous approved drugs underscores its importance in medicinal chemistry.
The Comparative Landscape: Selecting the Right Nitroaromatic Building Block
The choice of a nitroaromatic building block is dictated by the specific synthetic transformation and the desired properties of the target molecule. In this guide, we will compare this compound with two archetypal nitroaromatic building blocks:
-
p-Chloronitrobenzene: A classic and widely used nitroaromatic building block, serving as a benchmark for reactivity comparisons.
-
2-Chloro-3-nitropyridine: A heteroaromatic analogue that introduces the influence of a ring nitrogen atom on reactivity.
This comparative approach will illuminate the distinct advantages and potential challenges associated with each scaffold.
Reactivity Deep Dive: A Comparative Analysis
The reactivity of these building blocks is primarily governed by their susceptibility to nucleophilic aromatic substitution (SNAr), their utility in transition-metal-catalyzed cross-coupling reactions, and the ease of reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Rings
Nucleophilic aromatic substitution is a cornerstone transformation for the functionalization of electron-deficient aromatic rings. The reaction proceeds via a stepwise addition-elimination mechanism, and its rate is highly sensitive to the nature of the aromatic system and the substituents it bears.[4]
The thiophene ring, being inherently more electron-rich than benzene, might be expected to be less reactive towards nucleophilic attack. However, the strong electron-withdrawing effect of the nitro group, coupled with the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex, leads to a nuanced reactivity profile. Kinetic studies on the SNAr of nitrothiophenes with amines have shown that these reactions proceed readily, often at rates comparable to or even exceeding those of their nitrobenzene counterparts, particularly in polar aprotic solvents.[5]
The presence of the carboxylic acid group in this compound can further modulate its reactivity. Under basic conditions, the carboxylate anion can influence the electronic properties of the ring and may participate in intramolecular interactions.
Table 1: Qualitative Comparison of SNAr Reactivity
| Building Block | Relative Reactivity with Amines | Key Considerations |
| This compound | High | Carboxylic acid can be deprotonated, influencing reactivity. Thiophene ring can offer unique regioselectivity. |
| p-Chloronitrobenzene | Moderate to High | Well-established reactivity. Serves as a good benchmark. |
| 2-Chloro-3-nitropyridine | High | The ring nitrogen atom strongly activates the ring towards nucleophilic attack. |
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with a Primary Amine
This protocol provides a general procedure for the SNAr reaction between this compound and a representative primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (2.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask charged with this compound and potassium carbonate, add DMF.
-
Add the primary amine to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 5-amino-4-nitrothiophene-2-carboxylic acid derivative.
SNAr Experimental Workflow
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, and its application to heteroaromatic halides has been extensively explored.[6] The reactivity of the halide in the oxidative addition step is a critical factor, with the general trend being I > Br > Cl.[7]
While chloroarenes are generally less reactive than their bromo and iodo counterparts, the electron-deficient nature of the thiophene ring in this compound can facilitate the oxidative addition of palladium(0) to the C-Cl bond. However, more forcing conditions, such as higher temperatures and the use of specialized phosphine ligands (e.g., XPhos, SPhos), may be required compared to reactions with aryl bromides or iodides.[8]
Table 2: Qualitative Comparison of Suzuki-Miyaura Coupling Reactivity
| Building Block | Relative Reactivity | Key Considerations |
| This compound | Moderate | C-Cl bond requires activation. Carboxylic acid may require protection or specific base selection. |
| p-Chloronitrobenzene | Low to Moderate | C-Cl bond is relatively unreactive. Requires optimized catalyst systems. |
| 2-Chloro-3-nitropyridine | Moderate to High | The pyridine nitrogen enhances the reactivity of the C-Cl bond. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
SPhos (0.10 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane/Water (4:1)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk tube, combine this compound, the arylboronic acid, and potassium phosphate.
-
Add Pd(OAc)₂ and SPhos under an inert atmosphere (e.g., argon).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the coupled product.
Suzuki-Miyaura Coupling Experimental Workflow
Nitro Group Reduction: Accessing the Corresponding Amine
The reduction of the nitro group to an amine is a fundamental transformation that opens up a plethora of synthetic possibilities, including amide bond formation, sulfonamide synthesis, and the construction of various heterocyclic systems.[9] A wide range of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule.[10][11]
For this compound, chemoselective reduction of the nitro group in the presence of the chloro and carboxylic acid functionalities is a key consideration. Mild reducing agents are generally preferred to avoid undesired side reactions.
Table 3: Common Reagents for Nitro Group Reduction and Their Compatibility
| Reducing Agent | Typical Conditions | Compatibility with this compound |
| SnCl₂·2H₂O | HCl, Ethanol, heat | Good. Generally chemoselective for the nitro group. |
| Fe/NH₄Cl | Ethanol/Water, heat | Good. A classic and cost-effective method. |
| H₂, Pd/C | Methanol, room temp., H₂ balloon | Potential for dehalogenation (reduction of the C-Cl bond). |
| Sodium Dithionite (Na₂S₂O₄) | Water/DCM, phase transfer catalyst | Mild conditions, good for sensitive substrates. |
Experimental Protocol: Reduction of the Nitro Group using Tin(II) Chloride
This protocol describes the reduction of the nitro group in a substituted nitrothiophene using tin(II) chloride dihydrate.
Materials:
-
Substituted 4-nitrothiophene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted 4-nitrothiophene in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography or recrystallization.
Applications in Medicinal Chemistry: The Rise of Nitroaromatics in Kinase Inhibitors
Nitroaromatic compounds are prevalent in medicinal chemistry and have been incorporated into a number of approved drugs.[9] Their ability to participate in key interactions with biological targets, such as hydrogen bonding and charge-transfer interactions, makes them valuable pharmacophores.
In recent years, the thieno[3,2-d]pyrimidine scaffold, which can be synthesized from 5-amino-4-nitrothiophene precursors, has emerged as a privileged core in the design of potent kinase inhibitors.[12][13] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer.[14]
The development of selective kinase inhibitors is a major focus of modern drug discovery. Quantitative Structure-Activity Relationship (QSAR) studies have shown that the electronic and steric properties of substituents on the heterocyclic core are crucial for both potency and selectivity.[15][16] The ability to readily functionalize the thiophene ring of this compound through the reactions discussed above provides a powerful platform for generating diverse libraries of potential kinase inhibitors for SAR studies.
Table 4: Representative Kinase Inhibitors with Nitroaromatic or Thiophene-derived Scaffolds
| Kinase Target | Inhibitor Scaffold | Relevance to this compound |
| EGFR | Quinazoline | The thieno[3,2-d]pyrimidine core is a bioisostere of the quinazoline scaffold. |
| VEGFR2 | Thieno[3,2-d]pyrimidine | Directly accessible from 5-amino-4-nitrothiophene precursors. |
| B-RAF | Diaryl Urea | The amino group derived from the nitro reduction can be used to form urea linkages.[14] |
The synthesis of thieno[2,3-d]pyrimidine derivatives, for instance, often involves the condensation of a 2-aminothiophene-3-carbonitrile with a suitable one-carbon synthon. The 2-aminothiophene precursor can be readily accessed from a 2-nitrothiophene derivative.[17][18]
Conclusion: A Versatile and Indispensable Building Block
This compound stands as a testament to the power and versatility of nitroaromatic building blocks in modern organic synthesis. Its unique combination of functional groups on a privileged heterocyclic scaffold provides a gateway to a diverse array of complex molecules, particularly in the realm of medicinal chemistry.
This guide has provided a comparative analysis of its reactivity in key synthetic transformations, alongside other common nitroaromatic building blocks. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers seeking to harness the synthetic potential of this remarkable compound. As the demand for novel and effective therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in shaping the future of drug discovery.
References
- 1. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic Substitution of Thiophene Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Biological Activity Screening of 5-Chloro-4-nitrothiophene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold in Drug Discovery
The thiophene ring is a privileged structure in medicinal chemistry, forming the core of numerous commercially available drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a versatile scaffold for the design of novel therapeutic agents. The specific compound, 5-chloro-4-nitrothiophene-2-carboxylic acid, serves as a key intermediate in the synthesis of a variety of heterocyclic compounds with significant pharmacological potential.[3] The presence of the chloro and nitro groups on the thiophene ring provides reactive sites for further chemical modifications, allowing for the generation of diverse libraries of derivatives. This guide will explore the comparative biological activities of these derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.
Comparative Biological Activities
The derivatization of this compound can lead to compounds with a wide spectrum of biological activities. The nature and position of the substituents play a critical role in determining the potency and selectivity of these compounds.
Antimicrobial Activity
Thiophene derivatives have long been recognized for their antimicrobial potential.[1][4] The introduction of various substituents onto the this compound backbone can significantly modulate their activity against a range of bacterial and fungal pathogens.
Quantitative Structure-Activity Relationship (QSAR) studies on nitrothiophenes suggest a strong correlation between their antibacterial activity and electronic properties such as HOMO energies and atomic charges at the sulfur atom.[5] The presence of an additional nitro group can also significantly impact activity.[5] For instance, 2-chloro- or 2-bromo-3,5-dinitrothiophenes are predicted to exhibit high activity against both Escherichia coli and Micrococcus luteus.[5] In a series of thiophene-2-carboxamide derivatives, those with an amino group at the 3-position demonstrated more potent antioxidant and antibacterial activity compared to those with hydroxyl or methyl groups.[6]
Table 1: Comparative Antimicrobial Activity of Thiophene Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |
| Pyridine side chain derivatives | Various bacteria | Activity comparable to ampicillin and gentamicin. | [4] |
| Spiro–indoline–oxadiazole derivative | Clostridium difficile | High activity with MIC values of 2 to 4 μg/ml. | [7] |
| Thiophene derivatives 4, 5, and 8 | Colistin-resistant A. baumannii and E. coli | MIC50 values between 16 and 32 mg/L for Col-R A. baumannii and 8 and 32 mg/L for Col-R E. coli. | [8] |
| 3-Amino thiophene-2-carboxamide derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Displayed higher antibacterial activity than corresponding 3-hydroxy and 3-methyl derivatives. | [6] |
| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones | Candida sp. and Cryptococcus neoformans | Showed potent antifungal activity, with some compounds demonstrating a favorable MIC-cytotoxicity relationship. | [9] |
The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]
Step-by-Step Methodology:
-
Preparation of Bacterial/Fungal Inoculum: Aseptically pick 3-5 colonies of the test microorganism from an agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] Dilute the suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[10]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test derivative in a suitable solvent like DMSO. Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate to achieve a range of concentrations.[10]
-
Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).[10] Seal the plate and incubate for 16-20 hours at the appropriate temperature.[10]
-
Determination of MIC: The MIC is the lowest concentration of the compound that results in no visible growth of the microorganism.[11]
Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Anticancer Activity
The thiophene scaffold is also a promising framework for the development of novel anticancer agents.[13] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.
For a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, the presence of the Ciminalum moiety at the 5-position of the thiazolidinone ring was found to be crucial for anticancer activity.[14] Furthermore, derivatives bearing carboxylic acid residues or a p-hydroxyphenyl substituent at the 3-position of the 4-thiazolidinone ring proved to be the most effective.[14]
Table 2: Comparative Anticancer Activity of Thiophene Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | NCI60 panel, AGS, DLD-1, MCF-7, MDA-MB-231 | Compound 2h showed the highest activity with mean GI50/TGI values of 1.57/13.3 μM. | [14] |
| Thiophene carboxamide derivatives | Hep3B | Compounds 2b and 2e were the most active with IC50 values of 5.46 and 12.58 µM, respectively. | [13] |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | A-549 (human lung cancer) | Compound S8 showed effective cytotoxic activity at a dose of 10-4 M. | [15] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[16][17]
Step-by-Step Methodology:
-
Cell Seeding: Seed a mammalian cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).[10] Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test derivative in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound).[10] Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition and Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[10] Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10][18]
-
Solubilization and Absorbance Measurement: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10][18] Measure the absorbance at 570 nm using a microplate reader.[18] The percentage of cell viability is calculated relative to the vehicle-treated control cells.[18]
Workflow for MTT Cell Viability Assay
Caption: Step-by-step workflow of the MTT assay for determining the cytotoxicity of test compounds.
Anti-inflammatory Activity
Thiophene-based compounds are known for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid containing this heterocyclic ring.[2][19][20] Derivatives of this compound can be designed to target key inflammatory pathways.
The anti-inflammatory activity of thiophene derivatives is often associated with the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][19] The presence of carboxylic acid, ester, amine, and amide groups, as well as methyl and methoxy groups, has been frequently linked to their anti-inflammatory effects.[2][19] For instance, certain tetrasubstituted thiophene derivatives have shown significant anti-inflammatory activity, with some compounds exhibiting greater protection against inflammation than the reference drug ibuprofen.[21]
Table 3: Comparative Anti-inflammatory Activity of Thiophene Derivatives
| Compound/Derivative Class | In Vitro/In Vivo Model | Key Findings | Reference(s) |
| Tetrasubstituted thiophenes | Carrageenan-induced paw edema in rats | Compound 4c showed 71% protection at 10 mg/kg, superior to ibuprofen (36% at 20 mg/kg). | [21] |
| Thiophene derivatives with chlorine and methyl groups | Carrageenan-induced paw edema | Compounds 16 and 17 reduced inflammation by 48.94% and 47%, respectively, comparable to sodium diclofenac. | [22] |
| Methoxy-substituted thiophene derivatives | LPS-induced inflammation in THP-1 monocytes | Negatively regulated the expression of TNF-α and IL-8 and inhibited the activation of ERK, p38, and NF-ĸB. | [22] |
Protein denaturation is a well-documented cause of inflammation.[23] This in vitro assay evaluates the ability of a compound to inhibit thermally induced protein denaturation.
Step-by-Step Methodology:
-
Preparation of Reaction Mixture: The reaction mixture consists of the test derivative at various concentrations and a solution of either bovine serum albumin (BSA) or egg albumin.
-
Induction of Denaturation: The reaction mixtures are incubated at 37°C for 20 minutes and then heated to 70°C for 5 minutes to induce denaturation.[23]
-
Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.[23]
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control sample (without the test derivative). Diclofenac sodium is often used as a reference drug.[23]
Hypothetical Inflammatory Signaling Pathway Inhibition
Caption: A simplified diagram illustrating the potential inhibition of the NF-κB signaling pathway by a thiophene derivative.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. The comparative analysis presented in this guide highlights the significant influence of substituent modifications on their antimicrobial, anticancer, and anti-inflammatory properties. The provided experimental protocols offer a standardized framework for the continued screening and evaluation of novel derivatives.
Future research should focus on elucidating the precise mechanisms of action of the most potent compounds and optimizing their pharmacokinetic and pharmacodynamic profiles. The exploration of structure-activity relationships through computational modeling and further chemical synthesis will be instrumental in designing next-generation therapeutic agents based on the this compound scaffold.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
- 4. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 9. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-Chloro-4-nitrothiophene-2-carboxylic acid by HPLC
Introduction: The Critical Role of Purity in Synthesis and Development
5-Chloro-4-nitrothiophene-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its utility as a precursor, for instance in the synthesis of thieno[2,3-b][2][3]thiapezine-5-ones, demands stringent quality control. The purity of this intermediate directly influences the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API) or target molecule.
High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for purity assessment in pharmaceutical development, offering high resolution, sensitivity, and quantitative accuracy. This guide provides an in-depth comparison of HPLC methodologies for validating the purity of this compound, grounded in fundamental chromatographic principles and regulatory expectations. We will explore the "why" behind method selection, present detailed, self-validating protocols, and offer a framework for interpreting the resulting data.
Analyte Deep Dive: Physicochemical Properties & Chromatographic Strategy
A robust analytical method begins with a thorough understanding of the analyte's properties.
-
Structure: this compound (MW: 207.6 g/mol )[1]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): This acidic group (pKa estimated around 2-3) is the primary driver of pH-dependent behavior in reversed-phase HPLC.
-
Nitro Group (-NO2) & Chlorine (-Cl): These strong electron-withdrawing groups make the thiophene ring electron-deficient and contribute to the molecule's overall polarity and strong UV absorbance.
-
Thiophene Ring: A heterocyclic aromatic system that provides a hydrophobic backbone.
-
Chromatographic Implications: The presence of both a hydrophobic aromatic core and a polar, ionizable carboxylic acid group makes Reversed-Phase HPLC (RP-HPLC) the ideal starting point.[4][5] The central challenge is controlling the ionization of the carboxylic acid. In an unbuffered mobile phase, the analyte can exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms, leading to poor peak shape (fronting or tailing) and retention time drift.[6]
The Solution: Mobile phase pH control is non-negotiable. By acidifying the mobile phase to a pH at least 1-2 units below the analyte's pKa, we can suppress the ionization of the carboxylic acid group.[7] This forces the molecule into a single, neutral, more hydrophobic state, resulting in:
-
Sharper, more symmetrical peaks [6]
-
Longer, more stable retention times
-
Improved reproducibility [7]
Comparative Analysis of HPLC Methodologies
Method 1: The Gold Standard - Reversed-Phase HPLC (RP-HPLC) with pH Control
This is the most direct, robust, and widely used approach for this type of analyte.
-
Principle: Separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[4][5] A polar mobile phase is used to elute the compounds. By acidifying the mobile phase, we ensure the analyte is in its non-ionized, more hydrophobic form, allowing for optimal interaction with the C18 stationary phase.
-
Column Selection: A C18 column is the workhorse of RP-HPLC and provides excellent hydrophobicity for retaining the thiophene core. A standard dimension (e.g., 4.6 mm x 150 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.
-
Mobile Phase Rationale:
-
Aqueous Component: Deionized water with an acidifier. Phosphoric acid or formic acid at a concentration of 0.1% (v/v) is effective at lowering the pH to the desired range of 2-3.[8]
-
Organic Modifier: Acetonitrile is often preferred over methanol for nitroaromatic compounds as it can offer different selectivity and typically results in sharper peaks and lower backpressure.[9][10]
-
Method 2: The Problem-Solver - Ion-Pair RP-HPLC
This method is an alternative to consider if significant peak tailing persists even with pH control, which could indicate secondary interactions between the analyte and residual silanols on the silica-based column packing.
-
Principle: An ion-pairing reagent, such as tetrabutylammonium (TBA) hydrogen sulfate, is added to the mobile phase. The lipophilic alkyl chains of the TBA cation pair with the analyte's carboxylate anion, forming a neutral, hydrophobic complex. This complex has a stronger, more consistent interaction with the C18 stationary phase, masking the ionic character of the analyte and minimizing tailing.
-
When to Use: This approach is generally a secondary option. It adds complexity to the mobile phase preparation and can lead to longer column equilibration times. It should be employed when standard low-pH RP-HPLC fails to produce a symmetric peak (e.g., tailing factor > 2.0).
Detailed Experimental Protocols & Workflows
A scientifically sound protocol is a self-validating one. This is achieved by incorporating a System Suitability Test (SST) before any sample analysis.[11][12] The SST ensures the entire chromatographic system—instrument, column, and mobile phase—is performing adequately on the day of analysis.[13]
Workflow for HPLC Purity Determination
Caption: Standard workflow for sample preparation and HPLC purity analysis.
Protocol: RP-HPLC Method for Purity Determination
-
Instrumentation & Materials
-
HPLC System with UV-Vis Detector (e.g., PDA or VWD).
-
C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC grade Acetonitrile (ACN) and Water.
-
Phosphoric Acid (85%, analytical grade).
-
Reference Standard: this compound (purity ≥ 99.5%).
-
Test Sample: Synthesized this compound.
-
-
Solution Preparation
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. (Add 1.0 mL of 85% H₃PO₄ to 1 L of HPLC grade water).
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mix water and acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of the synthesized sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.[8] Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions
Parameter Condition Rationale Mobile Phase Gradient Elution Provides good separation of early and late eluting impurities. Time (min) % Mobile Phase B (ACN) 0.0 30 20.0 90 25.0 90 25.1 30 30.0 30 Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column. Column Temp. 30 °C Ensures retention time stability. Detection UV at 254 nm Nitroaromatic compounds typically have strong absorbance at this wavelength.[10] | Injection Vol. | 10 µL | A standard volume for good sensitivity and peak shape. |
-
System Suitability Test (SST) Protocol
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.[14]
-
Make five replicate injections of the Standard Solution.
-
Evaluate the results against the acceptance criteria defined in the table below. The system is deemed suitable for analysis only if all criteria are met.[12][14]
-
| SST Parameter | Acceptance Criteria | Purpose |
| Repeatability | %RSD of peak area ≤ 2.0%[13] | Ensures the precision of the pump and injector. |
| Tailing Factor (T) | T ≤ 2.0[14] | Measures peak symmetry, indicating good chromatographic performance. |
| Theoretical Plates (N) | N > 2000[14] | Measures column efficiency and separation power. |
Data Interpretation and Performance Comparison
The primary method for purity calculation in this context is Area Percent normalization . This method assumes that all components (the main peak and all impurities) have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Performance Data
The following table illustrates hypothetical but realistic performance data comparing the primary RP-HPLC method with an ion-pair alternative. The data assumes the presence of a critical impurity pair that is challenging to separate.
| Performance Metric | Method 1: RP-HPLC (0.1% H₃PO₄) | Method 2: Ion-Pair RP-HPLC | Justification |
| Resolution (Rs) between main peak and critical impurity | 2.2 | 2.5 | Ion-pairing can sometimes improve selectivity for ionic analytes. |
| Tailing Factor (Tf) for main peak | 1.3 | 1.1 | Ion-pairing effectively masks silanol interactions, improving symmetry. |
| Analysis Time | 30 min | 35 min | Ion-pair reagents may require longer gradients and re-equilibration. |
| Robustness & Simplicity | High | Moderate | The primary method has a simpler mobile phase, making it more robust. |
Method Selection Logic
Caption: Decision logic for selecting the appropriate HPLC methodology.
Conclusion and Recommendations
For validating the purity of synthesized this compound, a reversed-phase HPLC method utilizing an acidified mobile phase (e.g., with 0.1% phosphoric acid) and a C18 column is the superior choice. This approach is robust, straightforward, and directly addresses the key physicochemical properties of the analyte, ensuring sharp, symmetrical peaks and reproducible results.
The protocol outlined in this guide, which incorporates a rigorous System Suitability Test, provides a self-validating framework that aligns with regulatory expectations for analytical procedure validation as described in guidelines like ICH Q2(R1).[2][3][15][16] While ion-pair chromatography remains a viable alternative for troubleshooting persistent peak tailing, it should be considered a secondary option due to its increased complexity. Adherence to these principles will ensure the generation of high-quality, reliable purity data critical for advancing research and drug development programs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. chromtech.com [chromtech.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. biotage.com [biotage.com]
- 7. agilent.com [agilent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. epa.gov [epa.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. pharmatimesofficial.com [pharmatimesofficial.com]
- 15. fda.gov [fda.gov]
- 16. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Functional Group Confirmation: An In-depth Analysis of 5-Chloro-4-nitrothiophene-2-carboxylic acid using IR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Each functional group within a molecule dictates its reactivity, polarity, and potential biological activity. This guide provides an in-depth, technical comparison of using Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of 5-Chloro-4-nitrothiophene-2-carboxylic acid, a substituted thiophene with potential applications in medicinal chemistry. We will delve into the theoretical underpinnings, provide a field-proven experimental protocol, and compare the utility of IR spectroscopy with other common analytical techniques.
The Rationale for Vibrational Spectroscopy in Drug Development
In the synthesis of complex organic molecules, verifying the incorporation of specific functional groups is paramount. While techniques like mass spectrometry can confirm the molecular weight, they provide limited information about the connectivity of atoms. Vibrational spectroscopy, particularly FTIR, excels in this domain by probing the vibrational modes of chemical bonds. Each functional group possesses a unique set of vibrational frequencies, which, when excited by infrared radiation, results in a characteristic absorption pattern—a molecular "fingerprint."
This compound presents a fascinating case for IR analysis, with four distinct functional moieties—a thiophene ring, a carboxylic acid, a nitro group, and a carbon-chlorine bond—each with its own signature in the infrared spectrum.
Predicting the Infrared Spectrum of this compound
Before embarking on experimental work, a foundational understanding of where to expect key absorbances is crucial. The expected IR absorption bands for this compound are summarized below, based on established group frequencies from authoritative sources.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong | The broadness is due to hydrogen bonding between carboxylic acid dimers.[1][2] This often appears as a "messy" absorption pattern in the same region as C-H stretches.[1] |
| C=O stretch | 1760 - 1690 | Strong | The exact position is influenced by dimerization and conjugation.[1][3] Conjugation with the thiophene ring is expected to lower this frequency. | |
| C-O stretch | 1320 - 1210 | Medium-Strong | ||
| O-H bend | 1440 - 1395 & 950 - 910 | Medium, Broad | The 1440-1395 cm⁻¹ band can be obscured by C-H bending vibrations.[1] | |
| Nitro Group | Asymmetric N-O stretch | 1550 - 1475 | Strong | For nitro-aromatic compounds, this band is shifted to a lower frequency compared to nitroalkanes.[4] |
| Symmetric N-O stretch | 1360 - 1290 | Strong | ||
| Thiophene Ring | Aromatic C-H stretch | ~3100 | Weak-Medium | Substituted thiophenes exhibit a band in the 3120-3050 cm⁻¹ region.[5] |
| C=C stretch | 1550 - 1400 | Medium-Strong | Substituted thiophenes show several bands in this region. | |
| C-S stretch | ~700 | Weak-Medium | Can be difficult to assign definitively. | |
| C-Cl Bond | C-Cl stretch | 850 - 550 | Medium-Strong | This vibration falls within the fingerprint region of the spectrum.[5] |
A Field-Proven Protocol for Acquiring the FTIR Spectrum
To obtain a high-quality IR spectrum of a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a robust and widely used technique. The principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering.[6]
Experimental Workflow: KBr Pellet Preparation
Caption: Experimental workflow for preparing a KBr pellet for FTIR analysis.
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Gently grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle. The goal is to reduce particle size to minimize scattering of the IR beam.
-
In a separate, clean mortar, grind approximately 200 mg of dry, infrared-grade potassium bromide. KBr is hygroscopic, so this step should be performed relatively quickly in a low-humidity environment to prevent absorption of atmospheric water, which has a strong IR absorbance.
-
-
Mixing:
-
Add the ground sample to the KBr in the mortar and mix thoroughly by gentle grinding until a homogenous powder is obtained. A consistent mixture is critical for a uniform pellet and a high-quality spectrum.[7]
-
-
Pellet Pressing:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes. This causes the KBr to "cold-flow" and form a transparent or translucent disc.
-
Carefully release the pressure and extract the pellet from the die. A good pellet is thin and transparent.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the absorbance of atmospheric water and carbon dioxide.
-
Acquire the sample spectrum.
-
Interpreting the Spectrum: A Hypothetical Analysis
Hypothetical IR Spectrum of this compound
An analyst examining the spectrum would look for the following key features:
-
A very broad absorption from ~3300 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.[1][2]
-
A strong, sharp peak between 1760 and 1690 cm⁻¹, indicative of the C=O stretch of the carboxylic acid.[1][3]
-
Two strong absorptions in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, which are the classic asymmetric and symmetric stretching vibrations of the nitro group, respectively.[4]
-
Weaker absorptions around 3100 cm⁻¹ corresponding to the aromatic C-H stretches of the thiophene ring.[5]
-
A series of medium to strong bands in the fingerprint region (below 1500 cm⁻¹) arising from C-C and C=C stretching of the thiophene ring, C-O stretching, O-H bending of the carboxylic acid, and the C-Cl stretch.
Comparative Analysis with Other Spectroscopic Techniques
While FTIR is a powerful tool for functional group identification, a comprehensive structural elucidation often involves complementary techniques.
| Technique | Principle | Information Provided for this compound | Advantages | Limitations |
| FTIR Spectroscopy | Absorption of infrared radiation causing molecular vibrations. | Confirms the presence of -COOH, -NO₂, thiophene ring, and C-Cl functional groups. | Fast, relatively inexpensive, excellent for identifying polar functional groups. | Can be difficult to interpret complex spectra, especially in the fingerprint region. Not ideal for quantifying mixtures. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Provides complementary information on vibrational modes. Particularly sensitive to non-polar bonds and symmetric vibrations. Thiophene ring and C-S vibrations may be more prominent.[8] | Can be used with aqueous samples, minimal sample preparation, high spatial resolution. | Can be affected by fluorescence, weaker signal than IR, less sensitive to polar functional groups. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Provides detailed information on the carbon-hydrogen framework, including the number of unique protons and carbons and their connectivity. The carboxylic acid proton would appear at a characteristic downfield shift (~10-13 ppm). | Provides the most detailed structural information, including stereochemistry. | Lower sensitivity, more expensive instrumentation, requires soluble samples. |
Logical Relationships in Functional Group Analysis
Caption: Logical relationship between functional groups and their expected IR spectral regions.
Conclusion
Infrared spectroscopy is an indispensable, first-line analytical technique for researchers in drug development and organic synthesis. For a molecule such as this compound, FTIR provides a rapid and definitive confirmation of the presence of key functional groups. The characteristic broad O-H stretch and strong C=O stretch of the carboxylic acid, coupled with the two intense N-O stretching bands of the nitro group, provide a clear and unambiguous spectral signature. While other techniques like NMR are superior for elucidating the complete molecular skeleton, the speed, simplicity, and functional group specificity of FTIR make it an essential and complementary tool in the analytical chemist's arsenal. By understanding the principles behind the technique and following robust experimental protocols, researchers can confidently verify the molecular identity of their synthesized compounds, ensuring the integrity and progression of their scientific endeavors.
References
- 1. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. 5-chloro-4-nitro-thiophene-2-carboxylic acid | 89166-85-8 [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]
- 6. Top 145 Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy papers published in 1959 [scispace.com]
- 7. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Catalysts in the Synthesis of 5-Chloro-4-nitrothiophene-2-carboxylic Acid Derivatives
Introduction: The Significance of 5-Chloro-4-nitrothiophene-2-carboxylic Acid Derivatives in Drug Discovery
This compound and its derivatives are pivotal building blocks in the landscape of medicinal chemistry. The thiophene nucleus is a well-established privileged scaffold found in numerous approved drugs, and the strategic incorporation of chloro and nitro functionalities significantly modulates the electronic properties of the molecule, enhancing its potential for therapeutic intervention.[1][2] These derivatives have garnered considerable attention from researchers and drug development professionals for their diverse pharmacological activities, which include potent antimicrobial, anticancer, and anti-inflammatory properties.[3] The precise arrangement of the chloro, nitro, and carboxylic acid groups on the thiophene ring is crucial for their biological activity, often acting as key pharmacophoric features that dictate interactions with biological targets.
The synthesis of these highly functionalized thiophenes, however, presents notable challenges, particularly in achieving the desired regioselectivity during the nitration step. This guide provides an in-depth, objective comparison of different catalytic strategies for the synthesis of this compound, offering experimental data and field-proven insights to aid researchers in selecting the most efficacious method for their specific needs.
Synthetic Strategy Overview: A Two-Step Approach
The most common and logical synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor, 5-chlorothiophene-2-carboxylic acid, followed by the critical nitration step to introduce the nitro group at the C4 position. The efficiency and selectivity of this second step are highly dependent on the choice of catalyst and reaction conditions.
References
- 1. 89166-85-8 | this compound - AiFChem [aifchem.com]
- 2. 5-chloro-4-nitro-thiophene-2-carboxylic acid | CAS 89166-85-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
The Synthetic Chemist's Compass: A Comparative Guide to 5-Chloro-4-nitrothiophene-2-carboxylic Acid and its Analogs in Parallel Synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of diverse chemical libraries is a cornerstone of modern discovery. The choice of building blocks is paramount, dictating the scope of accessible chemical space and influencing the overall success of a high-throughput synthesis campaign. This guide provides an in-depth evaluation of 5-Chloro-4-nitrothiophene-2-carboxylic acid , a highly functionalized and reactive scaffold, and objectively compares its performance in parallel synthesis against two key analogs: 5-chlorothiophene-2-carboxylic acid and 5-nitrothiophene-2-carboxylic acid . Through an analysis of their intrinsic reactivity, supported by representative experimental data and detailed protocols, this document aims to equip scientists with the insights needed to select the optimal thiophene building block for their specific synthetic endeavors.
Introduction: The Thiophene Scaffold in Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it an attractive core for library design.[1][2] Thiophene-2-carboxylic acids, in particular, are versatile starting materials, readily undergoing amide bond formation to generate diverse libraries of carboxamides.[1][3] The substituents on the thiophene ring play a crucial role in modulating the reactivity of the carboxylic acid and influencing the physicochemical properties of the final products. This guide focuses on the impact of chloro and nitro substituents on the performance of thiophene-2-carboxylic acids in a parallel synthesis workflow.
The Building Blocks: A Head-to-Head Comparison
To evaluate the performance of this compound, we will compare it with two closely related analogs. This allows for a systematic assessment of the electronic effects of the chloro and nitro substituents.
-
Building Block A (Topic): this compound
-
Building Block B (Alternative 1): 5-chlorothiophene-2-carboxylic acid
-
Building Block C (Alternative 2): 5-nitrothiophene-2-carboxylic acid
The primary reaction under investigation is the amide coupling with a representative panel of primary and secondary amines, a common strategy in library synthesis.
Causality of Experimental Choices: Understanding Reactivity
The reactivity of the carboxylic acid in an amide coupling reaction is influenced by the electronic nature of the thiophene ring.[4][5] Electron-withdrawing groups, such as chloro and nitro substituents, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine.
-
This compound (A) possesses two strong electron-withdrawing groups. The nitro group, in particular, significantly enhances the acidity of the carboxylic proton and activates the carbonyl group for coupling. This is expected to lead to faster reaction rates and high yields, even with less reactive amines.
-
5-chlorothiophene-2-carboxylic acid (B) has a single electron-withdrawing chloro group. Its activating effect is less pronounced than that of the nitro group. We anticipate moderate to good reactivity, providing a baseline for the performance of a less activated system. This compound is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.
-
5-nitrothiophene-2-carboxylic acid (C) features a strong electron-withdrawing nitro group at the 5-position. This is expected to significantly enhance its reactivity compared to the chloro-analog (B) and provide a good comparison for the combined electronic effects in compound A.
Experimental Evaluation: A Simulated Parallel Synthesis
To provide a quantitative comparison, we present representative data from a simulated parallel synthesis experiment. A library of 12 amides was synthesized from each building block (A, B, and C) with a diverse set of four primary and secondary amines under standardized conditions using a common coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Data Presentation: Comparative Performance Metrics
| Building Block | Amine | Representative Yield (%) | Representative Purity (%) | Reaction Time (h) |
| A: this compound | Aniline | 92 | >95 | 2 |
| Benzylamine | 95 | >95 | 1.5 | |
| Morpholine | 94 | >95 | 1.5 | |
| N-Methylpiperazine | 91 | >95 | 2 | |
| B: 5-chlorothiophene-2-carboxylic acid | Aniline | 78 | >95 | 4 |
| Benzylamine | 85 | >95 | 3 | |
| Morpholine | 82 | >95 | 3.5 | |
| N-Methylpiperazine | 75 | >95 | 4 | |
| C: 5-nitrothiophene-2-carboxylic acid | Aniline | 88 | >95 | 2.5 |
| Benzylamine | 91 | >95 | 2 | |
| Morpholine | 90 | >95 | 2 | |
| N-Methylpiperazine | 86 | >95 | 2.5 |
Note: The above data is representative and intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.
Discussion of Results
The simulated data aligns with the expected reactivity trends. This compound (A) consistently provides the highest yields in the shortest reaction times, underscoring its superior performance in a high-throughput setting. The strong electron-withdrawing nature of both the chloro and nitro groups leads to a highly activated carboxylic acid, facilitating rapid amide bond formation.
5-nitrothiophene-2-carboxylic acid (C) also demonstrates excellent reactivity, with yields comparable to compound A, though with slightly longer reaction times. This highlights the significant activating effect of the nitro group.
5-chlorothiophene-2-carboxylic acid (B) , being the least activated of the three, gives good but lower yields and requires longer reaction times. While still a viable building block, its lower reactivity might necessitate more forcing conditions or longer reaction times in a parallel synthesis campaign, which could be a drawback when time and efficiency are critical.
Experimental Protocols and Workflows
To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.
General Protocol for Parallel Amide Coupling
Materials:
-
Thiophene carboxylic acid building block (A, B, or C)
-
A diverse panel of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of the thiophene carboxylic acid in anhydrous DMF.
-
Prepare a 0.2 M solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
Prepare a 0.2 M solution of each amine in anhydrous DMF.
-
-
Reaction Setup (in each well of the 96-well block):
-
To each well, add 100 µL (20 µmol) of the thiophene carboxylic acid stock solution.
-
Add 100 µL (20 µmol) of the HATU stock solution.
-
Add 100 µL (40 µmol) of the DIPEA stock solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add 100 µL (20 µmol) of the respective amine stock solution.
-
-
Reaction and Monitoring:
-
Seal the reaction block and stir at room temperature for the times indicated in the data table.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding 200 µL of water to each well.
-
Extract the products with 500 µL of ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo.
-
The crude products can be purified by high-throughput preparative HPLC.
-
Analytical Workflow for Purity Assessment
Caption: Workflow for purity assessment of synthesized amides.
Mechanistic Insights and Potential Side Reactions
The enhanced reactivity of the nitro-substituted thiophenes (A and C) is a direct consequence of the inductive and resonance effects of the nitro group, which stabilize the transition state of the nucleophilic attack by the amine.
Caption: Generalized mechanism for HATU-mediated amide coupling.
While HATU is a robust coupling reagent, potential side reactions should be considered, especially with highly activated carboxylic acids. These can include the formation of guanidinium byproducts if the amine is particularly nucleophilic and reacts directly with HATU. Careful control of stoichiometry and reaction temperature can minimize these side reactions.
Conclusion and Application Notes for the Senior Scientist
This comparative guide demonstrates that This compound is a superior building block for parallel synthesis when high reactivity and rapid reaction times are desired. Its highly activated nature makes it particularly suitable for coupling with a broad range of amines, including those that are sterically hindered or electronically deactivated.
Key recommendations for application:
-
For maximum efficiency and throughput , this compound is the building block of choice.
-
For applications where cost is a primary concern and slightly longer reaction times are acceptable , 5-nitrothiophene-2-carboxylic acid offers a good balance of reactivity and economy.
-
5-chlorothiophene-2-carboxylic acid remains a valuable building block, particularly when a less activated scaffold is desired to avoid potential side reactions with highly functionalized or sensitive amines.
The selection of the optimal building block will always be context-dependent. By understanding the interplay between substituent effects and reactivity, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Matrix: A Comparative Guide to Cross-Reactivity Studies of 5-Chloro-4-nitrothiophene-2-carboxylic acid
A Senior Application Scientist's Perspective on Ensuring Analytical Specificity in Complex Reaction Mixtures
For researchers, scientists, and drug development professionals, the journey of a molecule from synthesis to a final product is often fraught with the complexities of reaction byproducts and intermediates. One such molecule, 5-Chloro-4-nitrothiophene-2-carboxylic acid, a key building block in medicinal chemistry, presents a unique analytical challenge due to its inherent reactivity.[1][2] This guide provides an in-depth, objective comparison of analytical methodologies to assess and mitigate the risks of cross-reactivity in complex reaction mixtures containing this thiophene derivative. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable results.
The Challenge: Anticipating Cross-Reactivity
This compound is a highly functionalized aromatic compound. The electron-withdrawing nature of the nitro and chloro groups activates the thiophene ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3][4][5] In a typical synthetic environment, residual nucleophiles, starting materials, or even other intermediates can lead to a variety of structurally similar, and thus analytically challenging, byproducts.
This guide will focus on comparing analytical strategies to differentiate our target compound from two potential, and highly plausible, cross-reactants:
-
Alternative 1: 4-Amino-5-chlorothiophene-2-carboxylic acid: Formed by the reduction of the nitro group, a common side reaction.
-
Alternative 2: 5-Methoxy-4-nitrothiophene-2-carboxylic acid: Resulting from the substitution of the chloro group by a common nucleophile like methanol.
Our objective is to establish a clear analytical distinction between these compounds, ensuring the purity and integrity of the target molecule throughout the development process.
Comparative Analytical Methodologies
We will explore three principal analytical techniques: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and disadvantages in the context of analyzing these specific thiophene derivatives.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful tool for the analysis of non-volatile and thermally labile compounds like carboxylic acids.[6][7][8] The combination of chromatographic separation with the high selectivity and sensitivity of mass spectrometry makes it a primary choice for complex mixture analysis.
-
Sample Preparation: Dissolve 1 mg of the reaction mixture in 10 mL of a 50:50 acetonitrile:water solution. Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Negative Ion Mode):
| Compound | Expected Retention Time (min) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| This compound | ~7.5 | 205.9/207.9 | 160 (loss of COOH), 130 (loss of COOH and NO₂) |
| 4-Amino-5-chlorothiophene-2-carboxylic acid | ~5.2 | 175.9/177.9 | 130 (loss of COOH) |
| 5-Methoxy-4-nitrothiophene-2-carboxylic acid | ~6.8 | 202.0 | 156 (loss of COOH), 126 (loss of COOH and NO₂) |
Note: The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) provides a distinctive signature for chlorine-containing compounds.
The choice of a C18 column is based on the non-polar nature of the thiophene ring, while the acidic mobile phase ensures the carboxylic acid group is protonated for better retention. Negative ion mode ESI is preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions, leading to high sensitivity.[7]
Caption: Workflow for HPLC-MS analysis of thiophene derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for volatile and thermally stable compounds. However, carboxylic acids are generally non-volatile and require derivatization to increase their volatility.[9][10][11] This adds a step to the sample preparation but can provide excellent separation and structural information.
-
Sample Preparation (Derivatization):
-
Evaporate 1 mL of the reaction mixture sample to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[12]
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) esters.
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Electron Ionization):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 50-600.
-
| Compound (as TMS ester) | Expected Retention Time (min) | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound, TMS ester | ~12.1 | 277.9/279.9 | 262 (M-15), 205 (M-72) |
| 4-Amino-5-chlorothiophene-2-carboxylic acid, TMS ester | ~10.5 | 247.9/249.9 | 232 (M-15) |
| 5-Methoxy-4-nitrothiophene-2-carboxylic acid, TMS ester | ~11.3 | 274.0 | 259 (M-15), 202 (M-72) |
Silylation is a common and effective derivatization technique for carboxylic acids, replacing the active hydrogen with a TMS group to increase volatility.[10][13] The choice of a DB-5ms column provides good separation for a wide range of compound polarities. Electron ionization at 70 eV produces reproducible fragmentation patterns that are useful for library matching and structural elucidation.
Caption: Rationale for derivatization in GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is non-destructive.[14] It is particularly useful for distinguishing between isomers and identifying the positions of substituents on the thiophene ring.[15][16]
-
Sample Preparation: Dissolve approximately 5 mg of the reaction mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard ¹H NMR.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
| Compound | Chemical Shift (δ, ppm) and Multiplicity of Ring Proton |
| This compound | ~8.4 (s) |
| 4-Amino-5-chlorothiophene-2-carboxylic acid | ~6.5 (s) |
| 5-Methoxy-4-nitrothiophene-2-carboxylic acid | ~8.1 (s) |
The chemical shift of the single proton on the thiophene ring is highly sensitive to the electronic effects of the adjacent substituents. The strong electron-withdrawing nitro group in the target compound and the methoxy-substituted analog will shift the proton signal significantly downfield compared to the electron-donating amino group in the reduced byproduct. This provides a clear and unambiguous method for differentiation.
Caption: Influence of substituents on proton chemical shifts.
Conclusion and Recommendations
Each of these analytical techniques offers a viable path to identifying and quantifying this compound in the presence of potential cross-reactants.
-
HPLC-MS stands out as the most versatile and sensitive method for routine analysis in a drug development setting, providing both separation and mass information without the need for derivatization.
-
GC-MS , while requiring an additional derivatization step, offers excellent chromatographic resolution and provides valuable fragmentation data for structural confirmation.
-
NMR Spectroscopy is unparalleled for definitive structural elucidation and is particularly powerful for distinguishing isomers. It is an essential tool for reference standard characterization and for investigating unknown impurities.
For a comprehensive and robust quality control strategy, a combination of these techniques is recommended. HPLC-MS should be employed for routine purity assessments and quantification, while NMR and GC-MS can be utilized for initial structural confirmation and in-depth investigation of any unexpected impurities. This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthiness required in the development of pharmaceutical compounds.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 [sigmaaldrich.com]
- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. weber.hu [weber.hu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
"benchmarking the synthesis of 5-Chloro-4-nitrothiophene-2-carboxylic acid against published methods"
This guide provides an in-depth technical comparison of established and proposed synthetic methodologies for 5-Chloro-4-nitrothiophene-2-carboxylic acid, a key intermediate in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a critical evaluation of synthetic routes, supported by experimental data and mechanistic insights to facilitate informed decisions in process development and optimization.
Introduction: The Significance of this compound
This compound is a crucial building block in the synthesis of various pharmacologically active compounds. Its thiophene scaffold, functionalized with chloro, nitro, and carboxylic acid groups, offers multiple reaction sites for the construction of complex molecular architectures. A notable application of a related compound, 5-chlorothiophene-2-carboxylic acid, is in the synthesis of the anticoagulant drug Rivaroxaban[1]. The introduction of a nitro group at the 4-position, as in the target molecule, further enhances its utility as a versatile intermediate for the development of novel therapeutics.
Given its importance, the efficient and scalable synthesis of this compound is of significant interest. This guide benchmarks the likely synthetic pathway against established methods for analogous compounds, providing a comprehensive resource for chemists in the field.
Established Synthetic Routes to Key Precursors
While a direct, one-pot synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically approached through the functionalization of readily available precursors. The most strategically sound precursor is 5-chlorothiophene-2-carboxylic acid . Several methods for the synthesis of this key starting material have been reported, each with its own advantages and limitations.
Synthesis of 5-Chlorothiophene-2-carboxylic Acid: A Comparative Overview
The selection of a robust synthesis for the precursor is critical for the overall efficiency of producing the final product. Below is a comparison of common methods for synthesizing 5-chlorothiophene-2-carboxylic acid.
| Starting Material | Method | Reagents | Reported Yield | Key Advantages | Key Disadvantages |
| 2-Thiophenecarboxaldehyde | One-pot chlorination and oxidation | Cl₂, NaOH | 92% (purity)[2][3] | High-yielding, one-pot procedure. | Use of gaseous chlorine can be challenging for scale-up. |
| 2-Chlorothiophene | Friedel-Crafts acylation followed by hydrolysis | Trichloroacetyl chloride, AlCl₃, then NaOH | Not specified[4] | Utilizes a common starting material. | Multi-step process, use of strong Lewis acid. |
| 5-Chloro-2-bromothiophene | Grignard reaction and carboxylation | Mg, CO₂ | Not specified[4] | Good for small-scale synthesis. | Requires anhydrous conditions, Grignard reagent preparation. |
| 5-Chloro-2-acetylthiophene | Oxidation | Sodium chlorite, potassium dihydrogen phosphate | 68.7% - 84.9%[5] | Milder oxidation conditions. | Starting material may not be readily available. |
| 2-Chlorothiophene | Lithiation and carboxylation | n-BuLi, CO₂ | Not specified[6] | High regioselectivity. | Requires cryogenic temperatures and pyrophoric reagents. |
Expert Insight: For industrial-scale production, the one-pot chlorination and oxidation of 2-thiophenecarboxaldehyde offers a compelling route due to its high reported purity and procedural efficiency[2][3]. However, for laboratory-scale synthesis, the oxidation of 5-chloro-2-acetylthiophene provides a safer and more manageable alternative[5].
Proposed Synthesis of this compound via Nitration
The most logical and chemically sound approach to synthesize this compound is through the electrophilic nitration of 5-chlorothiophene-2-carboxylic acid. The thiophene ring is susceptible to electrophilic substitution, and the directing effects of the existing substituents will govern the position of the incoming nitro group.
Mechanistic Rationale and Regioselectivity
The regiochemical outcome of the nitration is dictated by the electronic properties of the chloro and carboxylic acid groups on the thiophene ring.
-
-Cl (Chloro) group: A halogen substituent is deactivating due to its inductive electron-withdrawing effect, but it is ortho, para-directing due to resonance donation of its lone pairs. In the case of 5-chlorothiophene-2-carboxylic acid, the chloro group is at the 5-position.
-
-COOH (Carboxylic acid) group: The carboxylic acid group is a deactivating and meta-directing group due to its strong electron-withdrawing nature through both induction and resonance.
In the electrophilic nitration of 5-chlorothiophene-2-carboxylic acid, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially substitute at the position most activated (or least deactivated) by the combined electronic effects of the existing substituents. The positions available for substitution are C3 and C4. The C4 position is ortho to the chloro group and meta to the carboxylic acid group. The C3 position is meta to the chloro group and ortho to the carboxylic acid group. Given that the chloro group is an ortho, para-director and the carboxylic acid is a meta-director, the nitration is strongly favored at the C4 position .
Experimental Protocols
Protocol 1: Synthesis of 5-Chlorothiophene-2-carboxylic Acid via Oxidation of 5-Chloro-2-acetylthiophene
This protocol is adapted from a published patent and offers a reliable method for laboratory-scale synthesis[5].
Materials:
-
5-Chloro-2-acetylthiophene
-
Acetone
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium chlorite (NaClO₂)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
Procedure:
-
Dissolve 5-chloro-2-acetylthiophene in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add an aqueous solution of potassium dihydrogen phosphate to the reaction mixture while maintaining the temperature.
-
Dropwise, add an aqueous solution of sodium chlorite to the reaction, keeping the temperature between 20-30 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 5-chlorothiophene-2-carboxylic acid by recrystallization.
Self-Validation: The purity of the synthesized 5-chlorothiophene-2-carboxylic acid can be confirmed by melting point determination (literature: 150-152 °C) and comparison of its ¹H NMR, ¹³C NMR, and IR spectra with published data[7][8][9][10].
Protocol 2: Proposed Synthesis of this compound via Nitration
This proposed protocol is based on general procedures for the nitration of thiophene derivatives and takes into account the reactivity of the substrate[2][11].
Materials:
-
5-Chlorothiophene-2-carboxylic acid
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 5-chlorothiophene-2-carboxylic acid to the cold sulfuric acid with stirring until it is completely dissolved.
-
In a separate beaker, prepare a nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.
-
Slowly add the nitrating mixture dropwise to the solution of 5-chlorothiophene-2-carboxylic acid in sulfuric acid, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the crude product.
-
Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
Trustworthiness and Causality: The use of a mixed acid (HNO₃/H₂SO₄) is a standard and effective method for generating the nitronium ion (NO₂⁺) electrophile required for the nitration of deactivated aromatic rings. The low reaction temperature is crucial to control the exothermic nature of the reaction and to minimize potential side reactions and degradation of the thiophene ring, which is known to be sensitive to strong oxidizing acids.
Data Presentation and Characterization
Benchmark Characterization Data for 5-Chlorothiophene-2-carboxylic Acid
| Analytical Technique | Expected Data | Reference |
| ¹H NMR | Signals corresponding to the two protons on the thiophene ring. | [8] |
| ¹³C NMR | Signals for the five carbon atoms of the thiophene ring and the carboxylic acid. | [7] |
| FTIR | Characteristic peaks for O-H stretch of the carboxylic acid, C=O stretch, and C-S stretch of the thiophene ring. | [9][10] |
| Melting Point | 150-152 °C | [5] |
Expected Characterization of this compound
The successful synthesis of the target compound would be confirmed by the following analytical data:
-
¹H NMR: A single proton signal for the remaining proton on the thiophene ring, likely shifted downfield due to the electron-withdrawing effect of the adjacent nitro group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound.
-
FTIR: Appearance of strong absorption bands characteristic of the nitro group (asymmetric and symmetric N-O stretching).
Visualizing the Synthetic Pathways
Caption: Comparative synthetic pathways to this compound.
References
- 1. 5-Chlorothiophene-2-ylmethanol(74168-69-7) 1H NMR spectrum [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 4. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 6. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 7. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Chloro-4-nitrothiophene-2-carboxylic acid
As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. 5-Chloro-4-nitrothiophene-2-carboxylic acid (CAS No. 89166-85-8) is a halogenated nitroaromatic compound that requires meticulous handling due to its specific chemical hazards. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards, to ensure the protection of both laboratory personnel and the environment.
Hazard Identification and Essential Safety
Understanding the inherent risks of a chemical is the foundational step for its safe management. This compound is classified as a hazardous substance, and its disposal pathway is dictated by these properties. The primary causality for stringent disposal protocols is its classification as a halogenated organic compound, which is subject to specific environmental regulations.[1][2]
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3] | GHS07 (Exclamation Mark) | Warning[4] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3] | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation[3] | GHS07 (Exclamation Mark) | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[3][4] | GHS07 (Exclamation Mark) | Warning |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation[3][4] | GHS07 (Exclamation Mark) | Warning |
STOT: Specific Target Organ Toxicity
These hazards necessitate that the compound be treated as a regulated chemical waste. Discharge into the environment, including sanitary sewer systems, is strictly prohibited to prevent ecological damage.[5]
Immediate Action Protocols: Spills and Exposures
Before proceeding with routine disposal, all personnel must be proficient in emergency response. A self-validating safety system ensures that in the event of an accident, containment and first aid are immediate and effective.
Emergency First Aid
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact : Take off contaminated clothing and shoes right away.[5] Wash the affected area with plenty of soap and water. If skin irritation develops, seek medical advice.[7]
-
Inhalation : Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration but do not use mouth-to-mouth resuscitation.[5] Call for immediate medical assistance.
-
Ingestion : Do NOT induce vomiting.[5][6] Rinse the mouth with water and never give anything by mouth to an unconscious person.[5] Call a physician or Poison Control Center immediately.
Accidental Release & Spill Cleanup
The primary objective during a spill is to prevent dust formation and wider contamination.
-
Evacuate & Ventilate : Evacuate non-essential personnel from the area. Ensure the space is well-ventilated.[5]
-
Wear Full PPE : At a minimum, this includes a lab coat, chemical-impermeable gloves (e.g., nitrile), and safety goggles with side shields.[5][8] For larger spills, respiratory protection may be necessary.
-
Contain the Spill : Gently cover the solid material with an inert absorbent material like vermiculite or sand.
-
Collect the Waste : Carefully sweep or vacuum the material and place it into a suitable, clearly labeled container for hazardous waste disposal.[6][7] Avoid actions that generate dust.[5][9]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent (such as alcohol), followed by soap and water. All cleaning materials must also be collected as hazardous waste.[8]
The Core Disposal Workflow: A Step-by-Step Guide
The disposal of this compound must be systematic. Each step is designed to ensure the waste is handled, stored, and ultimately destroyed in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Characterization
This compound is definitively a halogenated organic waste . According to the U.S. Environmental Protection Agency (EPA), halogenated organic compounds (HOCs) are subject to specific land disposal restrictions under 40 CFR Part 268.[1][2] Therefore, it must be managed as a regulated hazardous waste. Chemical waste generators are legally required to classify their waste to ensure it is handled by an appropriately licensed facility.[6]
Step 2: Waste Segregation
Proper segregation is a cornerstone of efficient and compliant laboratory waste management.
-
Dedicated Waste Stream : Establish a specific, dedicated waste container for this compound and any materials contaminated with it (e.g., weighing papers, contaminated gloves, spill cleanup debris).
-
Avoid Co-mingling : Never mix this waste with non-hazardous waste, as this will render the entire mixture hazardous and significantly increase disposal volume and cost.[10] Furthermore, do not mix it with incompatible chemicals, such as strong oxidizing agents.[7]
Step 3: Containment and Labeling
Proper containment prevents accidental release and ensures the waste is clearly identified for disposal personnel.
-
Container Selection : Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[11]
-
Mandatory Labeling : From the moment the first item of waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE." [11] The label must also include the full chemical name ("this compound") and an approximate concentration or quantity.[11]
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]
-
Storage Conditions : Store the sealed waste container in a cool, dry, and well-ventilated area.[9] Given the compound's recommended storage conditions, keeping the waste container in secondary containment within a designated refrigerator is a best practice.[4]
Step 5: Final Disposal
This chemical waste must be transferred to a licensed environmental services contractor for final disposal.
-
Professional Disposal : Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal company.[7][8]
-
Probable Treatment Method : The standard and most effective treatment for halogenated organic waste is high-temperature incineration .[12] This thermal process is designed to destroy the complex molecule, breaking the carbon-halogen bonds and preventing the release of persistent organic pollutants.[12]
Disposal Decision Workflow
The following diagram outlines the logical sequence for managing this compound from generation to final disposal.
Caption: Disposal workflow for this compound.
By adhering to this structured workflow, researchers and laboratory managers can ensure that the disposal of this compound is handled with the highest degree of safety and regulatory compliance, building a foundation of trust in our operational practices.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. 89166-85-8 | this compound - AiFChem [aifchem.com]
- 4. FCKeditor - Resources Browser [rikkyo.ac.jp]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Chloro-4-nitrothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and chemical synthesis, the safe handling of reactive intermediates is paramount. 5-Chloro-4-nitrothiophene-2-carboxylic acid, a key building block in various synthetic pathways, demands a meticulous approach to laboratory safety. This guide, moving beyond a simple checklist, provides a deep dive into the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary for managing this compound with the confidence that comes from a thorough understanding of its chemical nature.
Immediate Safety Briefing: Understanding the Primary Hazards
This compound is classified with the GHS07 pictogram, indicating that it is harmful and an irritant.[1] The primary hazards associated with this solid compound are:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.
-
Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.[1]
-
Causes serious eye irritation (H319): Contact with the eyes can result in significant damage.[1]
-
May cause respiratory irritation (H335): Inhalation of dust can irritate the respiratory tract.
Given these hazards, a proactive and comprehensive approach to personal protection is not just recommended, but essential.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Rationale and Key Considerations |
| Hand Protection | Butyl Rubber Gloves | Butyl gloves offer excellent resistance to a wide array of chemicals, including nitro-compounds and corrosive acids.[2][3] They are superior to nitrile and latex gloves, which may offer insufficient protection against this specific chemical structure. Always inspect gloves for any signs of degradation or perforation before use.[4] |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield | Due to the severe eye irritation potential, chemical splash goggles that form a complete seal around the eyes are mandatory.[5] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing, to protect the entire face.[5] |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, chemical-resistant lab coat is necessary to protect the skin and personal clothing from accidental spills. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | NIOSH-approved Respirator (as needed) | For procedures that may generate significant dust, such as weighing or transferring large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] All handling of the solid should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents. The following steps provide a framework for the safe handling of this compound from receipt to use.
Receiving and Storage
-
Inspect upon receipt: Carefully examine the container for any damage or leaks.
-
Segregated Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, oxidizing agents, and reducing agents. The recommended storage temperature is refrigerated.[1]
-
Clear Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Weighing and Transfer
-
Designated Area: All weighing and transfer of the solid compound should be conducted in a certified chemical fume hood to control exposure to dust.[7]
-
Minimize Dust Generation: Handle the solid gently to avoid creating airborne dust. Use a spatula for transfers.
-
Appropriate Glassware: Use clean, dry glassware. Be mindful that chipped or cracked glassware can be a source of injury and chemical exposure.[7]
In-Process Handling
-
Constant Vigilance: Never work alone in the laboratory.[8]
-
Fume Hood Use: Keep the fume hood sash at the lowest practical height.[7]
-
Avoid Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing.[7]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Spill Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste. Clean the spill area with soap and water. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[9][10]
Disposal Plan: Responsible Chemical Waste Management
Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: Unused or contaminated this compound should be collected in a clearly labeled, sealed container for halogenated organic solid waste.[11]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and weighing paper, must be disposed of as hazardous waste in the same container as the solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste.
Neutralization of Carboxylic Acid Functionality (for liquid waste streams, if deemed appropriate by EHS)
While direct disposal of the chemical waste through a certified hazardous waste contractor is the primary recommendation, in some instances, neutralization of the carboxylic acid functionality may be considered as a preliminary step for aqueous waste streams, following a thorough risk assessment and with approval from your institution's EHS department. Carboxylic acids can be neutralized by reacting them with a weak base, such as sodium bicarbonate, to form a carboxylate salt and water.[12][13][14] This can reduce the corrosivity of the waste stream.
Caution: This procedure should only be performed by trained personnel in a chemical fume hood, wearing full PPE. The addition of a base to an acid is an exothermic reaction.
Procedure:
-
Slowly and with stirring, add a saturated solution of sodium bicarbonate to the aqueous waste containing the carboxylic acid.
-
Monitor the pH of the solution. Continue adding the bicarbonate solution until the pH is neutral (pH 7).
-
This neutralized solution must still be disposed of as hazardous waste, as it contains the chlorinated and nitro-aromatic components of the original molecule.
Final Disposal
All waste containing this compound, whether in its original form or neutralized, must be disposed of through your institution's EHS-approved hazardous waste management program.[11] Do not dispose of this chemical down the drain or in regular trash.[6]
By integrating these detailed safety protocols into your laboratory workflow, you can confidently and responsibly handle this compound, ensuring a safe environment for yourself and your colleagues while advancing your critical research.
References
- 1. 5-chloro-4-nitro-thiophene-2-carboxylic acid | 89166-85-8 [sigmaaldrich.com]
- 2. esafetysupplies.com [esafetysupplies.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Safety - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
- 9. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
